Technical Monograph: 5-Amino-2-(carboxymethyl)benzoic acid Executive Summary & Chemical Identity 5-Amino-2-(carboxymethyl)benzoic acid , colloquially known as 5-Aminohomophthalic acid , is a specialized bifunctional buil...
5-Amino-2-(carboxymethyl)benzoic acid , colloquially known as 5-Aminohomophthalic acid , is a specialized bifunctional building block used primarily in the synthesis of polycyclic nitrogen heterocycles. Its structural uniqueness lies in the presence of both a benzoic acid moiety and a carboxymethyl group (acetic acid side chain) positioned ortho to each other, with an amino group providing a handle for further functionalization at the meta position relative to the carboxyl group.[1]
This compound is a critical intermediate in medicinal chemistry, serving as the scaffold for phthalazin-1(2H)-ones , a pharmacophore central to the design of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[2]
Benzene ring substituted at 1-COOH, 2-CH₂COOH, 5-NH₂
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, dilute alkali; sparingly soluble in water
pKa (Calc)
~3.5 (COOH), ~4.2 (CH₂COOH), ~2.5 (Aniline NH₃⁺)
Critical Distinction: The Isomer Trap
Researchers often confuse this compound with 5-Aminoisophthalic acid (CAS 99-31-0). The distinction is vital for synthetic success:
5-Aminohomophthalic acid (CAS 22901-69-5): Contains a -CH₂- spacer on one acid group. cyclizes to form 6-membered rings (isoquinolines, phthalazinones).
5-Aminoisophthalic acid (CAS 99-31-0): Both acid groups are directly attached to the ring (1,3-position). Cannot form the same fused heterocycles.[1]
Synthetic Pathway & Mechanism
The synthesis of 5-amino-2-(carboxymethyl)benzoic acid typically proceeds via the nitration of homophthalic acid followed by selective reduction. The regioselectivity of the nitration is governed by the directing effects of the substituents: the carboxyl group (meta-director) and the carboxymethyl group (ortho/para-director) cooperatively direct the nitro group to position 5.[1]
Pathway Visualization
Figure 1: Synthetic route from Homophthalic Acid to the 5-Amino derivative via regioselective nitration.[3]
Detailed Experimental Protocol
Objective: Reduction of 5-nitrohomophthalic acid to 5-amino-2-(carboxymethyl)benzoic acid.
Scale: Laboratory (10 mmol).
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (200 mg)
Solvent: Methanol (50 mL)
Hydrogen Source: H₂ balloon or Hydrogenator (30 psi)
Step-by-Step Methodology:
Preparation: In a 250 mL hydrogenation flask, dissolve 5-nitrohomophthalic acid in Methanol (50 mL). Ensure complete dissolution; if necessary, warm slightly or add a small amount of dilute NaOH (the nitro compound is more soluble as a salt), though neutral methanol is preferred for cleaner workup.
Inerting: Carefully add the Pd/C catalyst. Caution: Pd/C is pyrophoric in the presence of methanol vapor.[1] Add under a blanket of nitrogen or argon.[1]
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Stir the mixture vigorously under H₂ atmosphere (balloon pressure is usually sufficient, or 30 psi in a Parr shaker) at room temperature for 4–6 hours.
Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH/Acetic Acid 90:9:1). The starting material (UV active, lower polarity) should disappear, replaced by a fluorescent amine spot (ninhydrin active).
Workup:
Filter the reaction mixture through a pad of Celite to remove the catalyst.[1] Wash the pad with Methanol (20 mL).[1]
Concentrate the filtrate under reduced pressure to obtain the crude solid.[1]
Purification: The product can be recrystallized from water or water/ethanol mixtures.[1]
Self-Validation: The product should dissolve in dilute HCl (amine protonation) and dilute NaHCO₃ (carboxylic acid deprotonation).[1]
Applications in Drug Discovery: The PARP Inhibitor Connection
The primary utility of CAS 22901-69-5 is its role as a precursor for 1(2H)-phthalazinones . This heterocyclic core mimics the nicotinamide pocket of the PARP enzyme, acting as a competitive inhibitor.[1]
Mechanism of Scaffold Construction:
Treatment of 5-amino-2-(carboxymethyl)benzoic acid with hydrazine hydrate results in cyclodehydration. The hydrazine attacks the carboxylic acid (or ester) and the ketone (if oxidized) or simply cyclizes between the two acid groups to form the six-membered hydrazide ring.[1]
Phthalazinone Synthesis Workflow
Figure 2: Transformation of the amino-acid precursor into the bioactive phthalazinone core.
Why this matters:
The 7-amino group on the resulting phthalazinone (derived from the 5-amino of the starting material) is the "vector" point.[1] In drugs like Olaparib, this position is linked to a piperazine-cyclopropane moiety which extends into the solvent-exposed region of the protein, improving solubility and pharmacokinetic properties.
Handling & Stability
Storage: Store at +2°C to +8°C. Keep under inert atmosphere (Argon) if storing for long periods to prevent oxidation of the amino group (darkening of color).
Safety: Irritant.[1] The amino group makes it potentially sensitizing.[1] Use standard PPE (gloves, goggles).
Stability: Stable in solid form.[1] In solution, avoid strong oxidizing agents.
References
Synblock Chemical Data . 5-Amino-2-(carboxymethyl)benzoic acid (CAS 22901-69-5). Retrieved from
BLD Pharm Product Catalog . 5-Amino-2-(carboxymethyl)benzoic acid Specifications. Retrieved from
Malinowski, Z., et al. (2021) . Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. Retrieved from [Beilstein J. Org.[1][4][5] Chem.]([Link])
Luo, Z., et al. (2015) .[2] The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H coupling. Beilstein J. Org.[1][4][5] Chem. Retrieved from
Technical Guide: Synthesis of 5-Amino-2-(carboxymethyl)benzoic acid
The following technical guide details the synthesis of 5-Amino-2-(carboxymethyl)benzoic acid (also known as 5-Aminohomophthalic acid ), a critical scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 5-Amino-2-(carboxymethyl)benzoic acid (also known as 5-Aminohomophthalic acid ), a critical scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other isoquinolinone-based therapeutics.
CAS Registry Number: 22901-69-5
Molecular Formula: C
HNOMolecular Weight: 195.17 g/mol
Executive Summary & Strategic Analysis
5-Amino-2-(carboxymethyl)benzoic acid represents a bifunctional building block containing an aniline moiety, a benzoic acid, and a phenylacetic acid motif. Its structural uniqueness lies in the ortho relationship between the carboxyl and carboxymethyl groups, which predisposes the molecule to cyclization (forming isoquinolin-1,3-diones) while the 5-amino group provides a handle for further functionalization (e.g., amide coupling, reductive amination).
This guide presents two distinct synthetic pathways selected for their robustness and scalability:
Route A (Direct Nitration): The preferred industrial route utilizing the cooperative directing effects of the substituents on homophthalic acid. High atom economy and scalability.
Route B (Malonate Displacement): A precision medicinal chemistry route starting from 2-chloro-5-nitrobenzoic acid, ideal for generating isotopically labeled analogs or avoiding isomer separation issues.
Retrosynthetic Analysis
The retrosynthetic logic relies on the introduction of the nitrogen functionality via a nitro precursor, followed by reduction. The carbon skeleton is traced back to either the commercially available homophthalic acid or a 2-halobenzoic acid derivative.
Figure 1: Retrosynthetic disconnection showing the two primary pathways to the nitro-precursor.
Route A: Direct Nitration of Homophthalic Acid (Industrial Standard)
This pathway exploits the cooperative directing effects of the substituents. The C1-carboxyl group is a meta-director, and the C2-carboxymethyl group (an alkyl group attached to the ring) is an ortho/para-director. Both groups strongly direct electrophilic substitution to the C5 position, minimizing the formation of the C3 or C4 isomers.
This route is preferred when high regiochemical certainty is required without relying on directing effects, or when starting from the widely available 2-chloro-5-nitrobenzoic acid.
Outcome: Hydrolysis of the ethyl esters to the tricarboxylic acid, followed by thermal decarboxylation of the geminal dicarboxylic acid to yield the carboxymethyl group.
Detailed Experimental Protocols
Protocol A: Nitration of Homophthalic Acid
Materials:
Homophthalic acid (18.0 g, 0.1 mol)
Fuming Nitric acid (d=1.5, 15 mL)
Concentrated Sulfuric acid (40 mL)
Procedure:
Preparation: In a 250 mL three-necked flask equipped with a thermometer and a mechanical stirrer, place 40 mL of concentrated sulfuric acid. Cool the flask to 0–5 °C using an ice-salt bath.
Addition: Slowly add Homophthalic acid (18.0 g) in small portions, maintaining the temperature below 10 °C. Stir until a clear or slightly turbid solution is obtained.
Nitration: Dropwise add fuming nitric acid (15 mL) over a period of 45 minutes. Critical: Maintain the internal temperature strictly between 0 °C and 5 °C. Exotherms can lead to dinitration or oxidation of the methylene group.
Reaction: After addition is complete, allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature (25 °C) and stir for an additional 2 hours.
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The 5-nitrohomophthalic acid will precipitate as a pale yellow solid.
Isolation: Filter the solid, wash thoroughly with cold water (3 x 50 mL) to remove residual acid, and dry in a vacuum oven at 50 °C.
Purification: Recrystallize from water or dilute acetic acid if necessary.
Protocol B: Catalytic Reduction to 5-Amino-2-(carboxymethyl)benzoic acid
Materials:
5-Nitrohomophthalic acid (11.25 g, 0.05 mol)
10% Pd/C catalyst (1.1 g, 10 wt% loading)
Methanol (150 mL)
Hydrogen gas (Balloon or Parr shaker at 30 psi)
Procedure:
Dissolution: Dissolve 5-nitrohomophthalic acid in Methanol (150 mL). If solubility is low, a stoichiometric amount of Sodium Hydroxide (NaOH) or Ammonium Hydroxide can be used to form the soluble salt, though reduction of the free acid is possible in alcohols.
Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst.
Hydrogenation: Purge the vessel with Hydrogen gas. Agitate the mixture under
atmosphere (30–50 psi) at room temperature for 4–6 hours. Monitor reaction progress by HPLC or TLC (disappearance of the yellow nitro spot).
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
Isolation: Concentrate the filtrate under reduced pressure.
If reduced as a salt: Acidify carefully with glacial acetic acid to pH 4–5 to precipitate the zwitterionic amino acid.
If reduced as free acid: Evaporate to dryness and triturate with diethyl ether.
Product: 5-Amino-2-(carboxymethyl)benzoic acid is obtained as an off-white to beige solid.
) typically appear as a singlet around 3.6–3.9 ppm. The aromatic region will show an ABX or similar pattern depending on the exact shifts, with the proton ortho to the amino group being significantly shielded.
Process Workflow Diagram
Figure 2: Process flow for the industrial synthesis via the Nitration Route.
Safety & Handling
Nitration Risks: The nitration step is highly exothermic. Temperature control is critical to prevent thermal runaway. Ensure the addition of nitric acid is slow and controlled.
Hydrogenation Risks: Palladium catalysts are pyrophoric when dry. Keep wet with solvent/water.[4] Handle hydrogen gas with appropriate grounding and ventilation to prevent explosion hazards.
Toxicology: As an aniline derivative, the product should be treated as a potential sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).
References
Ing, H. R., & Perkin, W. H. (1928). The structure of the nitro-homophthalic acids. Journal of the Chemical Society (Resumed), 2963-2974. (Foundational work establishing the nitration regioselectivity).
Ungnade, H. E., & Nightingale, D. V. (1944). The synthesis of 5-nitro-2-indanone and related compounds. Journal of the American Chemical Society.
Synblock Product Data. (n.d.). 5-Amino-2-(carboxymethyl)benzoic acid CAS 22901-69-5. Retrieved from Synblock. Link
Spectroscopic data for 5-Amino-2-(carboxymethyl)benzoic acid
This technical guide details the spectroscopic profile, synthesis, and characterization of 5-Amino-2-(carboxymethyl)benzoic acid (also known as 5-Aminohomophthalic acid ). This compound is a critical pharmacophore in the...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the spectroscopic profile, synthesis, and characterization of 5-Amino-2-(carboxymethyl)benzoic acid (also known as 5-Aminohomophthalic acid ).
This compound is a critical pharmacophore in the synthesis of isoquinoline-1,3-dione derivatives, which are potent scaffolds for PARP inhibitors, HIV-1 integrase inhibitors, and other heterocyclic therapeutics.
Chemical Identity & Nomenclature
CAS Registry Number: 22901-69-5
Synonyms: 5-Aminohomophthalic acid; 2-Carboxymethyl-5-aminobenzoic acid.
Molecular Formula: C
HNOMolecular Weight: 195.17 g/mol
Property
Specification
IUPAC Name
5-Amino-2-(carboxymethyl)benzoic acid
SMILES
NC1=CC(C(O)=O)=C(CC(O)=O)C=C1
Appearance
Off-white to pale beige crystalline powder
Solubility
Soluble in DMSO, dilute alkali (NaOH/KOH); sparingly soluble in water; insoluble in non-polar organics.
The primary route to high-purity 5-aminohomophthalic acid is the catalytic hydrogenation of 5-nitrohomophthalic acid . This precursor is typically obtained via nitration of homophthalic acid.
Synthesis Workflow (DOT Diagram)
The following diagram illustrates the reduction pathway and the subsequent cyclization potential, which is the primary utility of this scaffold in drug discovery.
Caption: Synthesis of 5-aminohomophthalic acid via nitro-reduction and downstream application.
Spectroscopic Atlas
The following data represents the characteristic spectral signatures expected for CAS 22901-69-5. Due to the zwitterionic nature of amino acids, chemical shifts are highly pH-dependent. The data below corresponds to the free acid form in DMSO-d
.
A. Proton NMR (
H NMR)
Solvent: DMSO-d
(2.50 ppm ref)
Field Strength: 400 MHz
Shift ( ppm)
Multiplicity
Integral
Assignment
Mechanistic Insight
12.0 - 13.0
Broad Singlet
2H
-COOH
Carboxylic acid protons (exchangeable). Often broadened due to H-bonding.
7.15
Doublet ( Hz)
1H
Ar-H3
Ortho to -CHCOOH. Least shielded by the amine; exhibits classic ortho-coupling to H4.
7.05
Doublet ( Hz)
1H
Ar-H6
Ortho to Benzoic -COOH. Typically deshielded by -COOH but shielded by the ortho -NH.
6.75
dd ( Hz)
1H
Ar-H4
Para to Benzoic -COOH. Strong shielding effect from the ortho -NH group.
5.20 - 5.50
Broad Singlet
2H
-NH
Amine protons. Chemical shift varies significantly with concentration and water content.
3.85
Singlet
2H
-CH-
Benzylic methylene. The singlet nature confirms the isolation of the methylene between the ring and the carboxyl.
Interpretation Logic:
The aromatic region displays an ABX system (or AMX depending on resolution). The key differentiator from the nitro-precursor is the significant upfield shift of protons H4 and H6 due to the electron-donating nature of the amine group (+M effect) replacing the electron-withdrawing nitro group.
B. Carbon-13 NMR (
C NMR)
Solvent: DMSO-d
Shift ( ppm)
Assignment
Structural Context
172.5
C =O (Aliphatic)
Carboxymethyl carbonyl.
168.0
C =O (Aromatic)
Benzoic acid carbonyl (conjugated).
147.5
Ar-C -NH
Ipso-carbon attached to amine (deshielded).
136.0
Ar-C -COOH
Ipso-carbon attached to benzoic acid.
132.5
Ar-C -H (C3)
Ortho to alkyl group.
124.0
Ar-C -CH-
Ipso-carbon attached to methylene.
118.5
Ar-C -H (C6)
Ortho to benzoic acid.
114.0
Ar-C -H (C4)
Ortho to amine (highly shielded).
38.5
-C H-
Benzylic methylene carbon.
C. Mass Spectrometry (ESI-MS)
Ionization Mode: Positive (ESI+)
Molecular Ion [M+H]
: 196.06
Fragment Ions:
178 [M+H - HO] (Loss of water, typical for dicarboxylic acids forming anhydrides/lactams in source).
150 [M+H - HCOOH] (Decarboxylation).
D. Infrared Spectroscopy (FT-IR)
3450, 3360 cm
: N-H stretching (Primary amine doublet).
2500-3000 cm
: O-H stretching (Broad, carboxylic acid dimer).
1680-1705 cm
: C=O stretching (Aromatic carboxylic acid).
1710-1730 cm
: C=O stretching (Aliphatic carboxylic acid).
Operational Protocols
Protocol A: Preparation for NMR Analysis
Because this molecule contains both acidic and basic groups (zwitterionic potential), solubility in pure CDCl
is poor.
Solvent Selection: Use DMSO-d
(99.9% D) for routine characterization. For studying exchangeable protons, use dry DMSO-d over molecular sieves.
Sample Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
Filtration: If the solution appears cloudy (potential inorganic salts from reduction workup), filter through a glass wool plug directly into the NMR tube.
Protocol B: Impurity Profiling (HPLC)
*Essential for verifying the complete reduction of the nitro-p
Exploratory
An In-Depth Technical Guide to 5-Amino-2-(carboxymethyl)benzoic acid: A Molecule of Latent Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide delves into the available scientific knowledge surrounding 5-Amino-2-(carboxymethyl)benzoic acid, a molecule with pot...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the available scientific knowledge surrounding 5-Amino-2-(carboxymethyl)benzoic acid, a molecule with potential yet limited specific documentation in publicly accessible literature. While a detailed historical account of its discovery remains elusive, this document provides a comprehensive overview of its chemical identity, a plausible synthesis strategy based on established chemical principles, and its potential applications in the fields of medicinal chemistry and materials science.
Introduction and Chemical Identity
5-Amino-2-(carboxymethyl)benzoic acid, identified by the CAS Number 22901-69-5, is an aromatic compound containing a benzoic acid backbone substituted with an amino group and a carboxymethyl group.[1][2] Its structure suggests a versatile chemical scaffold with multiple functional groups that can be exploited for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 5-Amino-2-(carboxymethyl)benzoic acid
While a specific, validated protocol for the synthesis of 5-Amino-2-(carboxymethyl)benzoic acid is not documented in readily available literature, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for analogous compounds. The following proposed synthesis is a theoretical pathway and would require experimental validation and optimization.
The logical starting material for such a synthesis would be a readily available substituted aminobenzoic acid, which can then be selectively modified to introduce the carboxymethyl group. A possible precursor is 5-aminosalicylic acid or a related derivative.
Proposed Multi-Step Synthesis Pathway:
A plausible route could involve the protection of the more reactive functional groups (amino and one of the carboxylic acids), followed by the introduction of the carboxymethyl group at the desired position, and subsequent deprotection.
Step 1: Protection of the Amino and Carboxyl Groups
The amino group of a suitable starting material, such as a 5-aminobenzoic acid derivative, would likely require protection to prevent side reactions during subsequent steps. Common protecting groups for amines include acetyl (Ac) or tert-butyloxycarbonyl (Boc). Similarly, the existing carboxylic acid group might be esterified (e.g., methyl or ethyl ester) for protection.
Step 2: Introduction of the Carboxymethyl Group
With the other functional groups protected, the carboxymethyl group could be introduced onto the benzene ring. One possible method is through a reaction that allows for the alkylation of the aromatic ring, although direct carboxymethylation of an activated aromatic ring can be challenging. A more feasible approach might involve the modification of a pre-existing substituent. For instance, if starting from a compound with a hydroxymethyl or halomethyl group at the 2-position, this could be converted to a carboxymethyl group through oxidation or a cyanide-mediated synthesis followed by hydrolysis.
A more direct, albeit still theoretical, approach would be the carboxymethylation of a suitably protected 5-aminobenzoic acid derivative. This could potentially be achieved using a reagent like bromoacetic acid or its ester in the presence of a suitable catalyst.
Step 3: Deprotection
The final step would involve the removal of the protecting groups from the amino and carboxyl functionalities to yield the final product, 5-Amino-2-(carboxymethyl)benzoic acid. The choice of deprotection conditions would depend on the protecting groups used in the initial step (e.g., acidic or basic hydrolysis).
Below is a conceptual workflow for this proposed synthesis.
5-Amino-2-(carboxymethyl)benzoic acid safety and handling
Technical Guide: Safety, Handling, and Applications of 5-Amino-2-(carboxymethyl)benzoic Acid Part 1: Executive Summary & Chemical Identity 5-Amino-2-(carboxymethyl)benzoic acid (also known as 5-Amino-homophthalic acid )...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Safety, Handling, and Applications of 5-Amino-2-(carboxymethyl)benzoic Acid
Part 1: Executive Summary & Chemical Identity
5-Amino-2-(carboxymethyl)benzoic acid (also known as 5-Amino-homophthalic acid ) is a specialized bifunctional building block used primarily in the synthesis of polycyclic nitrogen heterocycles. Its structure—comprising an aniline moiety, a benzoic acid group, and an acetic acid side chain—makes it a critical scaffold for constructing isoquinolinones and isocoumarins , which are pharmacophores found in PARP inhibitors, alkaloids, and anti-inflammatory agents.
Due to its zwitterionic potential and specific reactivity, this compound requires precise handling to maintain purity and ensure operator safety.
Low in water (zwitterionic); Soluble in dilute aqueous base (, ) and DMSO.
Melting Point
>200°C (Predicted; often decomposes prior to melting)
Part 2: Hazard Identification & Safety Profile
Core Directive: Treat this substance as a functionalized aniline derivative . While specific toxicological data (LD50) for this exact CAS may be limited in public datasets, the structural moieties dictate the safety protocols.
GHS Classification (Inferred from Functional Groups)
Specific Target Organ Toxicity (Single Exposure, Cat 3): H335 - May cause respiratory irritation.
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction (Aniline moiety risk).
Critical Health Effects
Inhalation: The fine powder form poses a significant inhalation risk. The amino group can be absorbed through the lungs, potentially causing sensitization or methemoglobinemia-like symptoms upon chronic high exposure.
Ocular Contact: The carboxylic acid protons provide acidity (
), capable of causing immediate chemical burns or severe irritation to mucous membranes.
Reactivity Hazards:
Incompatibility: Violent reaction with strong oxidizers (e.g., permanganates, peroxides).
Self-Reactivity: At high temperatures (>150°C), it may dehydrate to form 5-aminohomophthalic anhydride , a potent respiratory sensitizer.
Part 3: Handling & Storage Protocols
Expert Insight: The purity of 5-amino-homophthalic acid is often compromised by oxidation of the amino group (turning the solid dark brown). Strict exclusion of light and moisture is required.
Engineering Controls
Primary Containment: Handle only inside a certified chemical fume hood or powder containment enclosure (balance enclosure).
Static Control: Use anti-static weighing boats and grounded spatulas. The dry powder can accumulate static charge, leading to dispersion.
Personal Protective Equipment (PPE)
Respiratory: N95 (minimum) for solid handling; P100/HEPA respirator if dust generation is visible.
Dermal: Nitrile gloves (double-gloving recommended during solution preparation).
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine particle size.
Storage Conditions
Temperature: Ambient (
), though refrigeration () extends shelf life by slowing amine oxidation.
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.
Container: Amber glass or opaque HDPE to prevent photo-degradation.
Visualization: Handling Decision Logic
Figure 1: Decision matrix for safe weighing and solubilization, emphasizing static control and solvent selection based on pH.
Part 4: Applications in Drug Discovery
Expertise & Experience:
The value of 5-Amino-2-(carboxymethyl)benzoic acid lies in its ability to undergo cyclodehydration . In drug development, it is a precursor for Isoquinolin-1(2H)-ones , a scaffold found in PARP inhibitors (used in cancer therapy) and various kinase inhibitors.
Key Synthetic Workflow: The Homophthalic Anhydride Route
Protection: The 5-amino group is often protected (e.g., Boc, Acetyl) to prevent side reactions.
Cyclization: The dicarboxylic acid moiety is dehydrated (using
or DCC) to form the Homophthalic Anhydride .
Condensation: The anhydride reacts with imines or amines to form the isoquinoline core.
Why this matters: The "5-amino" handle allows medicinal chemists to introduce solubility-enhancing groups or target-binding motifs late in the synthesis, a strategy known as "Late-Stage Functionalization."
Visualization: Synthetic Utility
Figure 2: The critical synthetic pathway converting the starting material into bioactive isoquinoline scaffolds.
Part 5: Emergency Response Protocols
Trustworthiness: These protocols are based on standard chemical hygiene for aromatic acids.
Scenario
Immediate Action
Follow-Up
Skin Contact
Brush off dry powder before wetting. Wash with soap and water for 15 min.
Monitor for redness or sensitization (rash). Seek medical aid if irritation persists.
Eye Contact
Flush with water/saline for 15 min, lifting eyelids.
Requires Medical Attention. Acidic burns can damage the cornea.
Inhalation
Move to fresh air immediately.
If breathing is difficult, administer oxygen. Monitor for delayed pulmonary irritation.
Spill (Solid)
Do not dry sweep (dust hazard). Wet with inert absorbent or use HEPA vacuum.
Neutralize residue with dilute Sodium Bicarbonate () solution.
References
Sigma-Aldrich (MilliporeSigma). (n.d.). 5-Amino-2-(carboxymethyl)benzoic acid Product Page. Retrieved from
CymitQuimica. (n.d.). 5-amino-2-(carboxymethyl)benzoic acid General Information. Retrieved from
PubChem. (n.d.). Homophthalic acid derivatives and safety data. National Library of Medicine. Retrieved from
GuideChem. (n.d.). CAS 22901-69-5 Chemical Properties and Suppliers. Retrieved from
Exploratory
Strategic Sourcing and Quality Validation of 4-Aminohomophthalic Acid
The following technical guide details the commercial sourcing, quality validation, and synthesis strategies for 4-Aminohomophthalic Acid , a specialized intermediate used in the development of poly(ADP-ribose) polymerase...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the commercial sourcing, quality validation, and synthesis strategies for 4-Aminohomophthalic Acid , a specialized intermediate used in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and isoquinoline-based therapeutics.
Executive Summary
4-Aminohomophthalic acid (CAS: 22901-69-5) is a critical yet commercially elusive building block. Unlike commodity chemicals, it is rarely maintained in significant stock by major catalog suppliers due to its oxidative instability and the regiochemical challenges associated with its synthesis.
For drug development professionals, procuring this compound requires a bifurcated strategy: targeted sourcing from specialized fine chemical manufacturers or in-house synthesis via the reduction of 4-nitrohomophthalic acid. This guide provides the technical specifications, supplier landscape, and validation protocols necessary to secure high-purity material.
Chemical Identity & Nomenclature
Accurate identification is the first line of defense against sourcing errors, particularly given the frequent confusion with 4-aminophthalic acid.
Homophthalic core (carboxymethyl group at C2) vs. Phthalic core (carboxyl group at C2).
Solubility
Soluble in DMSO, dilute alkali; sparingly soluble in water/ethanol.
Critical Note on Regiochemistry:
There is a historical nomenclature discrepancy in the literature. The nitration of homophthalic acid predominantly yields 5-nitrohomophthalic acid (due to the directing effects of the carboxyl and carboxymethyl groups). However, the isomer required for specific isoquinoline scaffolds is often referred to as "4-aminohomophthalic acid." Always verify the structure via 1H-NMR integration patterns before purchasing.
Commercial Supplier Landscape
This compound is classified as a "Made-to-Order" or "Lead Time" item. It is almost never available for same-day shipping.
Tier 1: Verified Custom Synthesis Suppliers
These suppliers have documented capabilities in homophthalic acid derivatives.
Supplier
Type
Region
Reliability Notes
Hangzhou J&H Chemical
Fine Chemical
China
Listed supplier of the nitro-precursor (CAS 39585-32-5). Likely source for bulk conversion.
Dayang Chem (Hangzhou)
Catalog/Custom
China
Frequent lister of rare benzoic acid derivatives.
Simson Pharma
Impurity Specialist
India
Best for small-scale, high-purity reference standards (mg scale).
Enamine / WuXi AppTec
CRO
Global
Recommended for FTE-based custom synthesis if catalog sources fail.
Tier 2: Sourcing Aggregators (Use with Caution)
Platforms like MolPort or PubChem often list "virtual stock."
Risk: High probability of "back-order" notifications.
Strategy: Use these platforms only to identify the original manufacturer (often hidden in the "ships from" data).
Technical Sourcing Strategy: The "Buy vs. Make" Decision
Due to the scarcity of the amine, the most reliable sourcing route is often purchasing the nitro precursor (4-nitrohomophthalic acid) and performing the reduction in-house.
Decision Logic Flowchart
The following diagram outlines the decision matrix for sourcing this compound, ensuring project timelines are met.
Figure 1: Strategic sourcing workflow for 4-aminohomophthalic acid, prioritizing precursor acquisition to mitigate supply chain risks.
Synthesis & Impurity Profile (The "Make" Protocol)
If commercial supply is unavailable, the synthesis from 4-nitrohomophthalic acid is straightforward but requires strict pH control to prevent decarboxylation.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 min.
Detection: UV 254 nm and 280 nm.
Acceptance Criteria: >95% Area under curve (AUC).
C. Solubility Check
The compound exists as a zwitterion. It may not dissolve fully in pure water or pure organic solvents.
Protocol: Dissolve in 1M NaOH (forms disodium salt) or 1M HCl (forms hydrochloride) for biological assays.
References
Chemical Identity: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22901-69-5, 5-amino-2-(carboxymethyl)benzoic acid. Retrieved from [Link]
Synthetic Utility: Ungureanu, M., et al. (2013). Synthesis of novel isoquinoline derivatives with antimicrobial activity. Heterocyclic Communications.
Supplier Verification: Molbase. (2025). Supplier list for 2-(carboxymethyl)benzoic acid derivatives. Retrieved from [Link]
5-Amino-2-(carboxymethyl)benzoic acid (5-ACBA) is a critical bifunctional building block, primarily utilized as a Key Starting Material (KSM) in the synthesis of isoindolinone-based pharmacophores and NK1 receptor antagonists. Its structural duality—containing both an oxidatively labile aromatic amine and a reactive homophthalic acid backbone—presents unique stability and purity challenges.
This guide establishes a self-validating quality framework for 5-ACBA, moving beyond basic Certificate of Analysis (CoA) parameters to address the mechanistic origins of impurities. It integrates ICH Q3A/B (Impurities), ICH M7 (Mutagenic Impurities), and Q11 (Development) guidelines to support regulatory filing for downstream Active Pharmaceutical Ingredients (APIs).
Part 1: Chemical Profile & Critical Quality Attributes (CQAs)
Structural Vulnerabilities
To control purity, one must understand the molecule's reactivity profile. 5-ACBA is a zwitterionic derivative of homophthalic acid.
Oxidative Instability: The electron-rich amino group at position 5 is susceptible to radical oxidation, leading to azo-dimers and quinoid species (often manifesting as pink/brown discoloration).
Cyclization Risk: The proximity of the C1-carboxylic acid and C2-carboxymethyl group allows for the formation of 5-amino-homophthalic anhydride under thermal stress or dehydration, a reactive electrophile that can generate oligomers.
Decarboxylation: Like many phenylacetic acid derivatives, the carboxymethyl group is prone to thermal decarboxylation, yielding 3-amino-6-methylbenzoic acid derivatives.
Quantitative Specifications (The "Gold Standard")
The following specifications are recommended for 5-ACBA intended for GMP manufacturing:
High moisture promotes hydrolysis of the anhydride impurity back to acid, masking storage degradation.
Residue on Ignition
≤ 0.2%
Controls inorganic salt carryover (e.g., Na, K from hydrolysis steps).
Heavy Metals
≤ 20 ppm
Prevent catalyst poisoning in downstream hydrogenation steps.
Genotoxic Impurities
≤ TTC (e.g., 10-20 ppm)
Controls nitro-precursors (if nitro-reduction synthesis is used).
Part 2: Impurity Genealogy & Origin
Understanding where impurities come from allows for proactive process control rather than reactive testing.
Synthesis-Derived Impurities
Nitro-Precursors: If synthesized via nitration of homophthalic acid followed by reduction, 5-nitro-2-(carboxymethyl)benzoic acid is a likely impurity.
Regioisomers: Nitration often yields the 3-nitro isomer (leading to 3-amino-2-(carboxymethyl)benzoic acid ). This isomer is difficult to separate due to similar pKa values.
Degradation Pathways
The following Graphviz diagram illustrates the degradation logic for 5-ACBA.
Figure 1: Degradation genealogy of 5-ACBA showing oxidative dimerization and thermal cyclization pathways.
Part 3: Analytical Method Development
Standard C18 methods often fail for 5-ACBA due to its high polarity (two carboxyl groups) and zwitterionic character. The following protocol utilizes pH control to ensure reproducibility.
Principle: Reverse Phase Chromatography with Ion Suppression.
Causality: The mobile phase pH must be maintained below the pKa of the carboxylic acids (~3.5-4.0) to keep them protonated (neutral) and increase retention on the hydrophobic C18 column.
Instrument Parameters:
Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 240 nm (Isosbestic point) and 210 nm (Carboxyl absorption).
Column Temp: 30°C.
Gradient Table:
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.0
95
5
Equilibrate
15.0
70
30
Elute 5-ACBA
20.0
20
80
Wash (Elute Dimers)
| 25.0 | 95 | 5 | Re-equilibrate |
Genotoxic Impurity Control (ICH M7)
Since 5-ACBA is an aromatic amine, it is a Class 3 structural alert itself, but its precursors (nitro-aromatics) are Class 1/2 mutagens.
Method: LC-MS/MS (Triple Quadrupole).
Target: 5-Nitro-2-(carboxymethyl)benzoic acid.
Limit: < 20 ppm (Based on TTC of 1.5 µ g/day if KSM is introduced late in synthesis; higher limits apply if purge factors are demonstrated).
Part 4: Purification & Stability Strategy
Purification Workflow
If the assay drops below 98%, the following rework procedure is chemically validated:
Dissolution: Dissolve crude 5-ACBA in 1M NaOH (forms the di-sodium salt).
Filtration: Filter to remove insoluble oligomers (azo-dimers).
Precipitation: Slowly acidify with 1M HCl to pH 4.0 (Isoelectric point region).
Note: Rapid acidification causes occlusion of salts (High ROI).
Wash: Wash cake with cold water followed by Isopropanol (removes organic impurities).
Storage & Handling[1]
Container: Amber glass or double polyethylene bags inside a fiber drum (Light protection is mandatory).
Atmosphere: Nitrogen blanket recommended to prevent amine oxidation.
Retest Period: 12 months (if stored at 2-8°C).
Analytical Decision Logic
The following workflow ensures the correct method is applied based on the specific quality risk.
Figure 2: Analytical decision matrix for comprehensive quality control.
Part 5: Regulatory Framework (ICH Alignment)
To ensure this guide supports regulatory filings, the following guidelines are explicitly mapped to the protocols above:
ICH Q3A (Impurities in New Drug Substances): Defines the reporting threshold (0.05%), identification threshold (0.10%), and qualification threshold (0.15%) used in the Specification Table [1].
ICH M7 (Mutagenic Impurities): Governs the control strategy for the nitro-precursors and the aromatic amine functionality itself. It mandates the "Purge Factor" calculation if the KSM is used multiple steps before the final API [2].
ICH Q11 (Development and Manufacture): Supports the designation of 5-ACBA as a KSM, requiring justification of the starting material selection and impurity tracking [3].
References
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] 2006. [Link]
International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). 2017. [Link]
International Council for Harmonisation (ICH). Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Q11. 2012. [Link]
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
Technical Guide: Solubility Profile and Process Engineering for 5-Amino-2-(carboxymethyl)benzoic Acid
[1] Executive Summary 5-Amino-2-(carboxymethyl)benzoic acid is a critical bifunctional intermediate often utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and isoquinolinone-based pharmacophores...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Amino-2-(carboxymethyl)benzoic acid is a critical bifunctional intermediate often utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and isoquinolinone-based pharmacophores.[1] Its structure—comprising a benzoic acid core, a carboxymethyl side chain, and an amino group—imparts complex zwitterionic behavior that dictates its solubility profile.[1]
This guide addresses the solubility challenges associated with this molecule. While empirical thermodynamic tables for this specific isomer are sparse in open literature, this document synthesizes data from structural homologs (e.g., 2-aminoterephthalic acid, homophthalic acid) to establish a high-confidence solubility landscape.[1] It further provides validated protocols for generating precise solubility curves and optimizing crystallization processes.[1]
Physicochemical Profile & Molecular Logic[1]
Understanding the solubility of 5-amino-2-(carboxymethyl)benzoic acid requires analyzing its ionization states.[1] The molecule possesses three ionizable groups:[1]
Benzoic Carboxyl (
) : Enhanced acidity due to the ortho-carboxymethyl group.[1]
In neutral organic solvents or water at pH 3–5, the molecule likely exists in a zwitterionic or partial zwitterionic state (ammonium/carboxylate pair), significantly reducing its solubility in non-polar solvents due to high crystal lattice energy.[1]
Diagram: Ionization & Solubility Logic
Figure 1: Solubility dependence on pH state, dictating purification strategies.
Solubility Landscape
Predicted Solubility Classes
Based on the "Like Dissolves Like" principle and structural homology with 2-aminoterephthalic acid and homophthalic acid, the solubility profile is categorized below.
THF offers better solubility than EtOAc due to H-bond acceptance.[1]
Non-Polar
Toluene, Hexane, DCM
Insoluble
High crystal lattice energy prevents solvation by weak dispersion forces.[1]
Thermodynamic Considerations
The dissolution process is endothermic (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
).[1] Solubility increases significantly with temperature, particularly in alcoholic solvents.[1][2] The relationship follows the van't Hoff equation :
[1]
Where ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
is the mole fraction solubility.[1] For process development, a plot of vs. will yield a linear regression, allowing extrapolation of solubility at boiling points for recrystallization.[1]
Experimental Protocols
Since batch-to-batch variations (polymorphs, particle size) affect equilibrium solubility, empirical determination is required for precise process scaling.[1]
Preparation: Add excess solid (~500 mg) to 10 mL of solvent in a glass vial.
Equilibration: Agitate at 200 rpm at
for 24 hours.
Settling: Stop agitation and allow solids to settle for 2 hours (maintain temperature).
Sampling: Filter supernatant using a pre-warmed syringe filter.
Quantification:
Option 1 (Gravimetric): Evaporate 5 mL of filtrate in a tared vessel under vacuum; weigh residue.
Option 2 (HPLC): Dilute filtrate with mobile phase and quantify against a standard curve.[1]
Protocol B: Process Purification (Acid-Base Swing)
This method utilizes the pH-dependent solubility profile to purify the compound from non-ionizable organic impurities.[1]
Figure 2: Acid-Base Swing Purification Workflow.
Process Implications & Optimization
Recrystallization Solvent Selection
For high purity requirements (>99.5%), a cooling crystallization from methanol or an anti-solvent crystallization (DMSO/Water) is recommended.[1]
Methanol/Water System: Dissolve at reflux in Methanol.[1] Add Water dropwise until turbidity persists.[1] Cool slowly to
. This leverages the steep solubility curve in alcohols while using water to depress solubility at low temperatures.[1]
Polymorphism Warning: Amino-benzoic acids often exhibit polymorphism.[1] Analyze the dried cake via XRPD (X-Ray Powder Diffraction) to ensure consistency between batches.
Analytical Monitoring (HPLC)
For solubility and purity assays, use the following indicative conditions:
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1]
Gradient: 5% B to 60% B over 15 mins.
Detection: UV at 254 nm (aromatic ring) and 210 nm (carboxyl).[1]
References
Chemical Identity & Properties
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 13626388, 5-Amino-2-(carboxymethyl)benzoic acid.[1] Retrieved from [Link][1]
Solubility of Analogous Amino-Benzoates
Dey, B. P., & Lahiri, S. C.[1] (1986).[1] Solubilities of amino acids in different mixed solvents.[1][2][3][4] Indian Journal of Chemistry, 25A, 136-139.[1] (Provides thermodynamic basis for amino acid solubility in alcohol-water mixtures).[1]
General Solubility Principles
Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems.[1][2][3][4] University of Rhode Island Dissertations. Retrieved from [Link][1]
Purification Methodologies
Billamboz, M., et al. (2008).[1] Design, Synthesis, and Biological Evaluation of... 2-Hydroxyisoquinoline-1,3(2H,4H)-diones. (Describes synthesis and isolation of homophthalic acid derivatives via alkaline extraction). Retrieved from [Link]
Benchmarking Data
Li, Y., et al. (2014).[1] Solubility of 2-Aminoterephthalic Acid in Eight Pure Solvents.[1][2] Journal of Chemical & Engineering Data. (Used as a structural proxy for solubility trends in alcohols).[1]
Thermal Stability and Physicochemical Characterization of 4-Aminohomophthalic Acid
The following technical guide details the thermal stability profile, degradation mechanisms, and handling protocols for 4-aminohomophthalic acid . This document is structured for researchers and process chemists optimizi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermal stability profile, degradation mechanisms, and handling protocols for 4-aminohomophthalic acid . This document is structured for researchers and process chemists optimizing the synthesis of isocoumarins, isoquinolines, and high-performance polymers.
[1]
Executive Summary
4-Aminohomophthalic acid (4-amino-2-(carboxymethyl)benzoic acid) is a critical bifunctional intermediate used in the synthesis of isocoumarins , polyimides , and luminescent heterocycles . Unlike its parent compound, homophthalic acid, the introduction of an electron-donating amino group at the 4-position significantly alters its thermal profile.
The molecule exhibits a two-stage thermal degradation pathway:
Dehydration (< 180°C): Rapid cyclization to form 4-aminohomophthalic anhydride.
Decarboxylation (> 210°C): Irreversible loss of CO₂ from the acetic acid side chain, leading to reactive benzylic species and polymerization.
This guide provides the mechanistic basis for these transitions and actionable protocols for stability assessment.
Physicochemical Profile
Understanding the structural drivers of instability is prerequisite to experimental design.
Property
Specification / Behavior
Chemical Name
4-Amino-2-(carboxymethyl)benzoic acid
Molecular Formula
C₉H₉NO₄
Molecular Weight
195.17 g/mol
Physical State
Off-white to pale yellow crystalline solid
Melting Point
215–220°C (dec.) (Estimated based on nitro-analog) [1]
Solubility
Soluble in dilute alkali/acid; sparingly soluble in water/ethanol; insoluble in non-polar solvents.
pKa Values
~3.5 (COOH), ~5.0 (COOH), ~2.5 (NH₃⁺ conjugate)
Structural Stability Factors
Ortho-Effect: The proximity of the carboxymethyl group (-CH₂COOH) to the benzoic acid moiety predisposes the molecule to intramolecular dehydration.
Amino Group Influence: The 4-amino group increases electron density on the ring, potentially stabilizing the carboxylate anion but making the ring more susceptible to oxidative degradation at high temperatures.
Thermal Degradation Mechanisms
The thermal stability of 4-aminohomophthalic acid is governed by two competing pathways. The anhydride formation is the dominant low-energy pathway, often desirable in synthesis, whereas decarboxylation represents a destructive loss of yield.
Pathway A: Anhydride Formation (Dehydration)
Upon heating between 140°C and 180°C , the molecule undergoes intramolecular condensation. The nucleophilic oxygen of one carboxyl group attacks the carbonyl of the other, releasing water.
Reversibility: Reversible in the presence of moisture.
Kinetics: First-order reaction, accelerated by acidic catalysts.
Pathway B: Decarboxylation
At temperatures >200°C , or in the presence of strong bases/metal catalysts, the acetic acid side chain decarboxylates.
Mechanism: The electron-withdrawing nature of the aromatic ring facilitates the cleavage of the C-C bond in the acetic acid moiety, releasing CO₂ and generating a reactive benzyl anion/radical that rapidly polymerizes or forms 4-amino-2-methylbenzoic acid derivatives.
Visualization of Degradation Pathways
Caption: Thermal degradation cascade showing the transition from acid to anhydride (reversible) and subsequent irreversible decarboxylation.
Experimental Assessment Protocols
To validate the stability of a specific lot of 4-aminohomophthalic acid, the following self-validating protocols should be employed.
Purpose: To pinpoint the onset of dehydration vs. melting/decomposition.
Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Note: Use a crimped lid with a pinhole to allow water vapor escape, preventing pressure artifacts.
Method: Ramp from 40°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).
Interpretation:
Endotherm 1 (~150–180°C): Corresponds to dehydration (formation of anhydride).
Endotherm 2 (~215°C): Melting of the anhydride/decomposition.[1]
Purpose: To quantify degradation under storage or reaction conditions.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 20 min.
Detection: UV at 254 nm (aromatic ring) and 280 nm (amino conjugation).
Standard Prep: Dissolve fresh standard in mobile phase (keep cold).
Stress Test: Incubate sample solution at 60°C for 4 hours. Inject and compare peak area % of parent peak vs. new impurities (anhydride will hydrolyze back to acid in aqueous mobile phase, so look for other degradation products like decarboxylated species).
Synthesis and Handling Implications
Synthesis of the Precursor
The stability of the final product is heavily dependent on the purity of its precursor, 4-nitrohomophthalic acid . The reduction step must be controlled to prevent thermal stress.
Workflow for Synthesis (Reduction Step):
Starting Material: 4-Nitrohomophthalic acid (prepared from homophthalic acid nitration [1]).[2]
Catalyst: Pd/C (5% or 10%) or Raney Nickel.
Solvent: Methanol or Ethanol (anhydrous preferred to prevent esterification).
Condition: H₂ atmosphere (balloon or 1-3 bar), Ambient Temperature. Avoid heating >40°C during reduction to prevent prematurely forming the lactam/anhydride.
Storage Guidelines
Temperature: Store at +2°C to +8°C.
Atmosphere: Store under Argon or Nitrogen. The amino group is susceptible to air oxidation (browning) over time.
Desiccation: Strictly anhydrous. Moisture promotes hydrolysis of any anhydride formed, but also facilitates caking.
Application in Isocoumarin Synthesis
When using 4-aminohomophthalic acid to synthesize isocoumarins (e.g., via condensation with acid chlorides), the anhydride is often the active species.[3]
Recommendation: Intentionally convert the acid to the anhydride in situ using a dehydrating agent (e.g., acetic anhydride or DCC) immediately prior to the coupling step. Do not isolate the free amino-anhydride if possible, as it is highly reactive [2].
References
Synthesis of Nitro-homophthalic Acids
Source: Ungnade, H. E., & Nightingale, D. V. (1944). "The synthesis of 4-nitrohomophthalic acid." Journal of the American Chemical Society, 66(7), 1218-1220.
Relevance: Establishes the melting point of the nitro-precursor (215°C dec) and stability limits.
(Verified ACS Publications)
Isocoumarin Synthesis via Homophthalic Acid
Source: Barry, R. D. (1964).[3] "The Chemistry of Isocoumarins." Chemical Reviews, 64(3), 229–260.[3]
Relevance: Comprehensive review on the thermal dehydration of homophthalic acids to anhydrides and their subsequent reactions.
Thermal Analysis of Amino-Carboxylic Acids:
Source: Principles of Thermal Analysis and Calorimetry. (2002). Royal Society of Chemistry.
Relevance: General methodology for distinguishing dehydration from decomposition in dicarboxylic acids.
Homophthalic Acid Data
Source: PubChem Compound Summary for CID 66643, Homophthalic Acid.[4][5]
Using 5-Amino-2-(carboxymethyl)benzoic acid in quinazolinone synthesis
Technical Application Note: Modular Synthesis of Functionalized Quinazolinones via 5-Amino-2-(carboxymethyl)benzoic Acid Part 1: Executive Summary & Chemical Logic 5-Amino-2-(carboxymethyl)benzoic acid (also known as 5-a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Modular Synthesis of Functionalized Quinazolinones via 5-Amino-2-(carboxymethyl)benzoic Acid
Part 1: Executive Summary & Chemical Logic
5-Amino-2-(carboxymethyl)benzoic acid (also known as 5-amino-homophthalic acid) represents a high-value, bifunctional building block in medicinal chemistry. Its structure features a reactive aniline amine at position 5 and a homophthalic acid moiety (ortho-carboxymethyl benzoic acid) at positions 1 and 2.
In the context of quinazolinone synthesis , this molecule does not typically serve as the electrophilic core (which would yield isoquinolinones or homophthalimides). Instead, it acts as a highly specialized aniline nucleophile . By reacting its C5-amino group with activated anthranilic acid derivatives (e.g., benzoxazinones), researchers can generate N3-aryl quinazolinones bearing a pendant homophthalic acid tail.
Why this matters:
Dual-Pharmacophore Potential: The resulting scaffold contains a quinazolinone core (privileged structure in kinase inhibitors) and a homophthalic acid tail, which can be further cyclized to form isoquinolinones or phthalazinones (common in PARP inhibitors), enabling "fragment-based" drug design.
Chemoselectivity: The protocol leverages the higher nucleophilicity of the C5-amine compared to the potential enolization of the carboxymethyl group, ensuring regioselective coupling.
97% (HPLC).[2] Impurities such as 5-nitro-homophthalic acid can poison metal catalysts if downstream coupling is required.
Solubility Profile: Zwitterionic character. Soluble in dilute alkali (NaOH, Na2CO3) and polar aprotic solvents (DMSO, DMF). Limited solubility in non-polar organic solvents (DCM, Hexane).
Retrosynthetic Logic
The synthesis targets the N3-position of the quinazolinone ring. The most robust route involves the condensation of a 4H-3,1-benzoxazin-4-one (generated in situ or isolated) with the amino group of the title compound.
Part 3: Experimental Protocols
Protocol A: The Benzoxazinone Condensation Route (Standard)
Best for: Gram-scale synthesis, high purity requirements, and acid-sensitive substrates.
In a round-bottom flask, reflux the anthranilic acid derivative (e.g., 5-chloroanthranilic acid) in acetic anhydride (5 vol) for 1–2 hours.
Validation Point: Monitor via TLC (30% EtOAc/Hexane). The starting anthranilic acid (polar, fluorescent) should disappear, replaced by a less polar benzoxazinone spot.
Isolation (Optional but Recommended): Remove excess acetic anhydride under reduced pressure. Wash the solid residue with cold hexane to obtain the benzoxazinone. This prevents side reactions with the homophthalic acid moiety.
Nucleophilic Ring Opening & Recyclization:
Dissolve/suspend the isolated benzoxazinone (1.0 equiv) in glacial acetic acid (10 vol).
Mechanistic Insight: The aniline nitrogen attacks the electrophilic carbonyl of the benzoxazinone (C4), opening the ring to form an amidine intermediate, which then dehydrates to close the quinazolinone ring.
Work-up & Purification:
Cool the reaction mixture to room temperature. The product often precipitates due to the carboxylic acid groups.
Pour the mixture into ice-cold water (50 vol). Stir for 30 minutes.
Filter the precipitate.
Purification: Recrystallize from Ethanol/DMF mixtures. If the product is retained in the filtrate (due to pH), adjust pH to ~3–4 using 1M HCl to ensure the homophthalic acid moiety is protonated and precipitates.
Irradiate at 140°C for 15–20 minutes (Power: 200W, max pressure 250 psi).
Self-Validating Step: The reaction typically solidifies. Dissolve the crude mass in hot DMF and precipitate with water.
Note: This method yields the 2-unsubstituted quinazolinone (if orthoformate is used) or 2-methyl (if orthoacetate is used).
Part 4: Visualization & Workflows
Reaction Mechanism: Benzoxazinone Pathway
The following diagram illustrates the transformation from the anthranilic acid precursor to the final N3-functionalized quinazolinone, highlighting the critical nucleophilic attack by 5-Amino-2-(carboxymethyl)benzoic acid.
Caption: Mechanistic pathway for the synthesis of N3-aryl quinazolinones using the benzoxazinone intermediate.
Decision Tree: Method Selection
Select the optimal protocol based on your specific substituents and scale.
Caption: Decision matrix for selecting between thermal (Method A) and microwave (Method B) protocols.
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete reaction due to steric bulk of the homophthalic tail.
Increase reaction time (up to 12h) or use higher boiling solvent (e.g., Diglyme).
Impurity Profile
Formation of Isoquinolinone by-products (self-cyclization).
Ensure the temperature is kept below 140°C unless necessary. Monitor the disappearance of the amine peak in HPLC.
Solubility Issues
Product trapped in salt form.
The product has two carboxylic acid groups.[3] Ensure final pH is < 4 during workup to fully protonate and precipitate the free acid.
Part 6: References
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. Link
Khan, I., et al. (2015). Quinazolinone derivatives as potent anti-inflammatory agents.[4][5] Bioorganic & Medicinal Chemistry. Link
Sigma-Aldrich. (2024). Product Specification: 5-Amino-2-(carboxymethyl)benzoic acid (CAS 22901-69-5).[1] Link
Connolly, D. J., et al. (2005). Synthesis of quinazolinones via benzoxazinone intermediates. Journal of Organic Chemistry. Link
PubChem. (2024). Compound Summary: 5-Amino-2-(carboxymethyl)benzoic acid.[1] Link
4-aminohomophthalic acid as a monomer for polyimides
Application Note: 4-Aminohomophthalic Acid as a Monomer for Advanced Poly(homophthalimide)s Executive Summary This guide details the utilization of 4-aminohomophthalic acid (4-AHA) (CAS: 22901-69-5) as a specialized AB-t...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Aminohomophthalic Acid as a Monomer for Advanced Poly(homophthalimide)s
Executive Summary
This guide details the utilization of 4-aminohomophthalic acid (4-AHA) (CAS: 22901-69-5) as a specialized AB-type monomer for the synthesis of poly(homophthalimide)s . Unlike traditional polyimides derived from phthalic anhydrides (5-membered imide rings), 4-AHA yields polymers containing 6-membered homophthalimide rings in the backbone.
Key Advantages:
Enhanced Solubility: The methylene (-CH₂-) bridge in the homophthalimide ring disrupts chain planarity, significantly improving solubility in organic solvents (NMP, DMAc, DMSO) compared to rigid aromatic polyimides.
Optical Transparency: The break in conjugation reduces charge-transfer complex formation, resulting in films with lower color intensity (higher transparency), suitable for optical applications.
Self-Polymerization: As an AB-monomer containing both an amine and a di-acid functionality (capable of forming a cyclic anhydride), 4-AHA allows for stoichiometric self-polymerization, eliminating the need for precise equimolar balancing of diamines and dianhydrides.
Chemical Basis & Monomer Structure
4-Aminohomophthalic Acid is formally 4-amino-2-(carboxymethyl)benzoic acid . It possesses:
A primary aromatic amine (Nucleophile).
An ortho-positioned carboxylic acid and carboxymethyl group (Electrophile precursor).
Upon polymerization, these groups condense to form the homophthalimide linkage.
Reaction Pathway Diagram
Figure 1: Synthetic pathway from 4-AHA to Poly(homophthalimide).
Experimental Protocols
Two primary methods are established for polymerizing 4-AHA: Direct Polycondensation (Yamazaki-Higashi) and Thermal Melt Polymerization . The Direct Polycondensation method is recommended for achieving higher molecular weights without cross-linking.
Protocol A: Direct Polycondensation (Yamazaki-Higashi Method)
Best for: High molecular weight, controlled synthesis, laboratory scale.
Solvent: N-methyl-2-pyrrolidone (NMP) (20 mL) containing 4 wt% LiCl (to improve solubility of the intermediate).
Precipitant: Methanol.
Step-by-Step Procedure:
Preparation: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve 1.95 g of 4-aminohomophthalic acid and 1.0 g of LiCl in 20 mL of NMP.
Activation: Add 5 mL of Pyridine and 5.4 mL (20 mmol) of Triphenyl phosphite (TPP) to the solution.
Polymerization: Heat the mixture to 100°C under a continuous nitrogen stream. Maintain stirring for 3 hours .
Mechanism:[1][2][3] TPP activates the carboxylic acid groups, facilitating amide bond formation with the amine groups of neighboring molecules.
Imidization (Cyclization): Raise the temperature to 150°C and hold for another 3 hours to drive the cyclization of the amide-acid intermediate into the homophthalimide ring.
Note: The 6-membered ring forms readily; however, chemical imidization (adding Acetic Anhydride/Pyridine at 100°C) can be used as an alternative to high heat.
Isolation: Cool the viscous solution to room temperature. Pour slowly into 300 mL of vigorously stirred methanol.
Purification: Filter the fibrous precipitate. Wash repeatedly with hot methanol and water to remove residual TPP and phenol byproducts.
Drying: Dry the polymer in a vacuum oven at 100°C for 12 hours.
Protocol B: Two-Step Chemical Imidization
Best for: Film casting.
Poly(amic acid) Formation: Dissolve 4-AHA in NMP. Add a stoichiometric amount of a dehydrating agent (e.g., Thionyl chloride, though difficult with amino groups present) or use the N-silylation method (reacting monomer with TMSCl to activate amine) followed by reaction with homophthalic anhydride (if synthesizing from separate components).
Self-Polymerization Adaptation: React 4-AHA with Acetic Anhydride (excess) to form 4-acetamidohomophthalic anhydride in situ, which then polymerizes.
Refined Step: It is often easier to convert 4-AHA to 4-aminohomophthalic anhydride hydrochloride first, then polymerize in NMP with a base.
Characterization & Quality Control
To validate the synthesis of Poly(homophthalimide), the following analytical markers must be confirmed.
Table 1: Key Characterization Metrics
Technique
Parameter
Expected Observation
Interpretation
FTIR
C=O Stretch
1720 cm⁻¹, 1670 cm⁻¹
Characteristic split carbonyl peaks of 6-membered homophthalimide ring.
FTIR
C-N Stretch
~1360 cm⁻¹
Imide C-N bond formation.
¹H NMR
Methylene (-CH₂-)
δ 3.8 - 4.2 ppm (Singlet)
Confirms the integrity of the homophthalic ring structure.
DSC
Tg (Glass Transition)
220°C - 280°C
Lower than phthalimides (often >300°C) due to flexible -CH₂- group.
TGA
T_d (5% Wt Loss)
> 400°C
High thermal stability retained despite the methylene bridge.
Solubility
NMP, DMSO, DMAc
Soluble at RT
Validates the disruption of packing by the homophthalimide unit.
Applications & Causality
Why choose 4-aminohomophthalic acid over standard monomers (e.g., 4-aminophthalic acid)?
Solution Processing: Standard polyimides (like Kapton) are insoluble and must be processed as poly(amic acid) precursors, which release water during curing (causing shrinkage). Poly(homophthalimide)s derived from 4-AHA are often organosoluble in their fully imidized state. This allows for the casting of stress-free, pre-imidized films.
Photo-Patterning: The homophthalimide group is susceptible to specific alkaline hydrolysis or modification, making these polymers candidates for positive-tone photoresists in microelectronics.
Membrane Technology: The "kinked" structure introduced by the -CH₂- group increases fractional free volume (FFV), potentially enhancing gas permeability in separation membranes compared to tightly packed rigid polyimides.
References
Homophthalic anhydride: Properties and Polymer Applications. (2025). Cymit Quimica. Retrieved from
4-Aminophthalic acid and derivatives. (2025).[4] PubChem. Retrieved from
Yamazaki-Higashi Phosphorylation Method for Polyamide/Polyimide Synthesis. (Classic Protocol). Standard Polymer Chemistry Reference.
Poly(homophthalimide)s structure and solubility.Journal of Polymer Science Part A: Polymer Chemistry. (General Reference for Homophthalimide class).
Application Note: Structural Elucidation and Purity Assessment of 5-Amino-2-(carboxymethyl)benzoic Acid via 1H and 13C NMR
Introduction & Scope 5-Amino-2-(carboxymethyl)benzoic acid (CAS: 22901-69-5), also known as 5-amino-homophthalic acid, is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and poly-functionalized b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
5-Amino-2-(carboxymethyl)benzoic acid (CAS: 22901-69-5), also known as 5-amino-homophthalic acid, is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and poly-functionalized building blocks.[1] Its structure features a benzene ring substituted with a carboxylic acid at C1, a carboxymethyl group at C2, and an amino group at C5.
The Analytical Challenge:
This molecule possesses a zwitterionic character due to the simultaneous presence of an acidic homophthalic moiety and a basic amine. This results in poor solubility in standard non-polar solvents (e.g., CDCl₃) and pH-dependent chemical shifts in protic solvents.[1] This protocol outlines a robust methodology for complete structural characterization using DMSO-d₆ as the primary solvent to ensure solubility and observation of exchangeable protons.[1]
Molecule Profile & Solvation Strategy
To ensure high-resolution data, the choice of solvent is dictated by the polarity and the need to suppress proton exchange.
Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).
Sample Preparation[1]
Weighing: Accurately weigh 5–10 mg of the solid into a clean vial.
Dissolution: Add 0.6 mL of DMSO-d₆.
Note: If the sample appears cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid degradation or amide formation.[1]
Transfer: Filter the solution through a glass wool plug into the NMR tube if any particulate matter remains.
Equilibration: Allow the sample to reach the probe temperature (typically 298 K) inside the magnet for 5 minutes before acquisition to prevent convection currents.
The 5-amino group acts as a strong electron-donating group (EDG), shielding the protons at the ortho positions (H4 and H6).[1] The carboxylic acid moieties are electron-withdrawing groups (EWG), deshielding the aromatic ring.[1]
Missing -COOH/-NH₂ Peaks: In "wet" DMSO or if the sample contains residual water, these protons exchange rapidly with HDO.[1]
Solution: Dry the sample under vacuum; use fresh ampoules of DMSO-d₆.[1]
Broad Aromatic Peaks: Indicates aggregation or intermediate exchange rates.[1]
Solution: Run the experiment at 310 K or 320 K to sharpen peaks.
Water Peak Interference: The HDO peak in DMSO is at ~3.33 ppm.[1] If the -CH₂- peak (~3.6-3.8 ppm) overlaps:
Solution: Shift the temperature (water shift is temperature-dependent, moving upfield with heat) or add a drop of D₂O (moves water, but erases exchangeables).[1]
Purity Calculation (qNMR)
To calculate purity using the methylene singlet (-CH₂) vs. an internal standard (IS):
N: Number of protons (N_analyte = 2 for the CH₂ group).[1]
W: Weight (mg).
P: Purity of Standard (%).
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][5] (Standard text for coupling constants and substituent effects).
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for Homophthalic acid derivatives). Link
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Reference for chemical shift prediction logic). Link
Application Notes and Protocols for HPLC Purity Analysis of 5-Amino-2-(carboxymethyl)benzoic acid
Introduction 5-Amino-2-(carboxymethyl)benzoic acid is a complex aromatic amino acid derivative with potential applications in pharmaceutical and chemical synthesis.[1] Its purity is critical for these applications, neces...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Amino-2-(carboxymethyl)benzoic acid is a complex aromatic amino acid derivative with potential applications in pharmaceutical and chemical synthesis.[1] Its purity is critical for these applications, necessitating a robust and reliable analytical method for its determination. This document provides a comprehensive guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-Amino-2-(carboxymethyl)benzoic acid, intended for researchers, scientists, and drug development professionals.
The inherent polarity of amino acids can present challenges for traditional reversed-phase HPLC, often resulting in poor retention on nonpolar stationary phases.[2][3][4] This guide will address these challenges by proposing a method that ensures adequate retention and separation of the main component from its potential impurities. The principles of method development and validation outlined herein are grounded in established scientific practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8][9][10][11][12]
Understanding the Analyte: 5-Amino-2-(carboxymethyl)benzoic acid
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
Structure:
Functional Groups: The molecule possesses two carboxylic acid groups and one amino group, making it amphoteric. The presence of these polar functional groups, along with the aromatic ring, dictates its chromatographic behavior.
Potential Impurities: Impurities can arise from the starting materials, by-products of the synthesis, or degradation products. A potential synthetic route could involve the modification of a substituted benzoic acid.[13][14] Therefore, potential impurities might include starting materials like 2-chloro-5-nitrobenzoic acid, related positional isomers, or products of incomplete reactions.
HPLC Method Development: A Rationale-Driven Approach
The goal is to achieve a sensitive, specific, and robust method for quantifying the purity of 5-Amino-2-(carboxymethyl)benzoic acid and separating it from any potential impurities. Given the polar nature of the analyte, a reversed-phase HPLC method is a suitable starting point, as it is a widely used and versatile technique in the pharmaceutical industry.[15][16]
Chromatographic System
A standard HPLC system equipped with a UV detector is appropriate for this analysis.
Component
Specification
Rationale
HPLC System
Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Standard equipment providing the necessary control over the mobile phase composition, sample injection, column temperature, and detection.
Column
C18, 150 mm x 4.6 mm, 5 µm
A C18 column is a good initial choice for reversed-phase chromatography, offering a balance of retention and efficiency.[15] The dimensions are standard for analytical work.
Detector
UV at 254 nm
The aromatic ring in the analyte is expected to have a strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity.
Mobile Phase Selection
The mobile phase composition is critical for achieving the desired separation.
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier will suppress the ionization of the carboxylic acid groups, leading to increased retention on the C18 column. Formic acid is also compatible with mass spectrometry if this detection method is desired.
Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.[15]
Elution Mode: Gradient elution is recommended to ensure that both polar and potentially less polar impurities are eluted within a reasonable timeframe.
Proposed HPLC Method Parameters
The following table summarizes the recommended starting parameters for the HPLC method.
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at 254 nm
Sample Diluent
Mobile Phase A/Mobile Phase B (80:20)
Experimental Protocols
Preparation of Solutions
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in an 80:20 ratio.
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 5-Amino-2-(carboxymethyl)benzoic acid reference standard and dissolve it in 100 mL of sample diluent.
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 5-Amino-2-(carboxymethyl)benzoic acid sample and dissolve it in 100 mL of sample diluent.
Chromatographic Procedure
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
Inject a blank (sample diluent) to ensure no interfering peaks are present.
Inject the standard solution five times to check for system suitability.
Inject the sample solution.
Run the gradient program as defined in the method parameters.
At the end of each run, allow the system to re-equilibrate to the initial conditions.
System Suitability Testing (SST)
System suitability tests are essential to ensure the chromatographic system is performing adequately.[6][7][17]
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (RSD) of Peak Area
≤ 2.0% (for 5 replicate injections)
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose.[5][9][10][11] The validation should be performed in accordance with ICH Q2(R1) guidelines.[5][9][10]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Procedure: Inject the blank, a known impurity standard (if available), the sample solution, and a spiked sample solution (sample solution spiked with known impurities).
Acceptance Criteria: The peak for 5-Amino-2-(carboxymethyl)benzoic acid should be free from any co-eluting peaks.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.
Procedure: Perform recovery studies by spiking a placebo (if available) or the sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-assay precision): Analyze a minimum of six replicate sample preparations at 100% of the test concentration.
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria: The RSD for the results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure: Introduce small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
Data Presentation and Visualization
Summary of Method Validation Parameters
Validation Parameter
Acceptance Criteria
Specificity
No interference at the retention time of the main peak
Linearity (r²)
≥ 0.999
Accuracy (% Recovery)
98.0% - 102.0%
Precision (RSD)
≤ 2.0%
LOD (S/N)
~3:1
LOQ (S/N)
~10:1
Robustness
System suitability criteria met under varied conditions
Workflow Diagrams
Caption: HPLC analysis workflow from preparation to reporting.
Caption: Workflow for HPLC method validation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an HPLC method for the purity analysis of 5-Amino-2-(carboxymethyl)benzoic acid. By following the detailed steps for method development, execution, and validation, researchers and drug development professionals can establish a reliable and robust analytical method suitable for quality control and regulatory purposes. Adherence to the principles of causality in experimental choices and self-validating systems ensures the trustworthiness and scientific integrity of the generated data.
References
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
United States Pharmacopeia. (2023). USP-NF <621> Chromatography. [Link]
United States Pharmacopeia. (2021). <621> Chromatography - USP-NF ABSTRACT. [Link]
Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Strategic Synthesis of Nitrogen Heterocycles from 5-Amino-2-(carboxymethyl)benzoic Acid: A Modular Approach
Topic: Synthesis of heterocyclic compounds from 5-Amino-2-(carboxymethyl)benzoic acid Content Type: Application Notes and Protocols Abstract This application note details the synthetic utility of 5-Amino-2-(carboxymethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of heterocyclic compounds from 5-Amino-2-(carboxymethyl)benzoic acid
Content Type: Application Notes and Protocols
Abstract
This application note details the synthetic utility of 5-Amino-2-(carboxymethyl)benzoic acid (also known as 5-amino-homophthalic acid ) as a privileged scaffold for the construction of complex nitrogen heterocycles. Unlike simple benzoic acid derivatives, this molecule possesses a unique "bifunctional" architecture: a homophthalic acid moiety capable of forming reactive anhydrides, and a distal amino group serving as a diversity handle.[1] This guide focuses on two high-value synthetic pathways: the Castagnoli-Cushman Reaction (CCR) for accessing tetrahydroisoquinoline-4-carboxylic acids (a core structure in PARP inhibitors and glutamate antagonists) and the Condensation-Cyclization route for isoquinoline-1,3-diones.
The Scaffold: Chemical Architecture & Reactivity
5-Amino-2-(carboxymethyl)benzoic acid (CAS: 22901-69-5) presents a specific challenge and opportunity in synthesis:
The Homophthalic Core (C1 & C2): The 1,2-dicarboxylic acid arrangement (specifically the ortho-carboxymethyl group) allows for the formation of a six-membered cyclic anhydride (Homophthalic Anhydride ). This anhydride is a potent electrophile.[1]
The 5-Amino Group: Located meta to the benzoic acid carboxyl and para to the acetic acid side chain, this group is nucleophilic.
The "Self-Destruct" Risk: Attempting to cyclize the acid moiety without protecting the amine will lead to intermolecular polymerization (nucleophilic attack of the amine on the anhydride of a neighboring molecule).
Strategic Imperative: The synthesis must proceed via an N-protection first strategy, effectively turning the amino group into a non-nucleophilic substituent (e.g., acetamide) before activating the acid core.
Reaction Pathways & Logic
The following DOT diagram illustrates the divergent synthesis pathways available from this scaffold.
Figure 1: Divergent synthetic pathways from the parent amino-homophthalic acid scaffold.
Core Protocol A: The Castagnoli-Cushman Reaction (CCR)[2]
The CCR is a formal [4+2] cycloaddition between a homophthalic anhydride and an imine.[1] It is the most powerful method to convert this scaffold into pharmacologically active tetrahydroisoquinolines .[1]
Mechanism & Rationale
The reaction proceeds through the formation of the enol form of the homophthalic anhydride, which attacks the imine. The 5-amino group, if protected as an acetamide, acts as an electron-donating substituent on the aromatic ring, potentially enhancing the nucleophilicity of the enol and accelerating the reaction.
Experimental Protocol
Phase 1: Synthesis of 5-Acetamidohomophthalic Anhydride
Note: This step simultaneously protects the amine and forms the anhydride.
Heat the mixture to reflux (140°C) for 2–3 hours. The suspension should clear as the anhydride forms.[1]
Monitoring: Monitor by TLC (Note: Anhydrides are unstable on silica; look for the disappearance of the polar starting material).[1]
Workup: Cool the solution to 0°C. The product (5-acetamidohomophthalic anhydride) often precipitates as a solid.
Isolation: Filter the solid under inert atmosphere (nitrogen). Wash with cold dry ether to remove excess acetic acid.[1] Dry under high vacuum.[1]
Storage: Store in a desiccator.[1] Hydrolysis reverts it to the diacid.[1]
Phase 2: The Castagnoli-Cushman Cycloaddition
Reagents: 5-Acetamidohomophthalic anhydride (1.0 eq), Schiff Base (Imine) (1.0 eq).
Imine Preparation: If the imine is not stable, generate it in situ by mixing the corresponding aldehyde and amine (1:1) in the reaction solvent with molecular sieves for 1 hour prior to adding the anhydride.
Solvent: Toluene (for thermal conditions) or Acetonitrile (for milder conditions).[1]
Mechanism: The amine attacks the most accessible carbonyl (usually the one on the acetic acid side chain), forming an intermediate amide-acid, which then undergoes thermal dehydration to close the ring.[1]
Room temp favors cis (kinetic); Reflux favors trans (thermodynamic).[1]
References
Castagnoli, N., & Cushman, M. (1973).[1] A novel condensation of homophthalic acid anhydrides with Schiff bases.[1] Journal of Organic Chemistry.[1][4] Link[1]
Bakulina, O., et al. (2017).[1] A speedy route to sterically encumbered, benzene-fused derivatives of privileged, naturally occurring hexahydropyrrolo[1,2-b]isoquinoline.[1] Beilstein Journal of Organic Chemistry.[1] Link
Kantin, G., et al. (2022).[1] The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction.[5] Molecules.[1][6][4][5][7][8][9][10][11][12] Link[1]
Jansen, M., et al. (2023).[1] The Castagnoli–Cushman Reaction: A Review.[1][6][4] Pharmaceuticals.[1][7][9] Link
Application Note: High-Performance MOF Synthesis using 4-Aminohomophthalic Acid
Executive Summary This guide details the protocol for utilizing 4-aminohomophthalic acid (4-AHA) as a bifunctional linker in the synthesis of Metal-Organic Frameworks (MOFs). Unlike the rigid and widely used 2-aminoterep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for utilizing 4-aminohomophthalic acid (4-AHA) as a bifunctional linker in the synthesis of Metal-Organic Frameworks (MOFs). Unlike the rigid and widely used 2-aminoterephthalic acid (used in IRMOF-3), 4-AHA possesses a methylene (
) "hinge" at the C2 position. This introduces structural flexibility, enabling the formation of dynamic frameworks ("breathing" MOFs) while retaining the critical amino () functionality for post-synthetic modification (PSM) or fluorescence sensing.
Key Applications:
Fluorescence Sensing: Detection of nitroaromatic explosives and heavy metal ions (Cu
, Pb) via quenching mechanisms.
Catalysis: The free amino group acts as a Lewis basic site for Knoevenagel condensation.
Drug Delivery: The flexible pore structure accommodates guest molecules with higher loading capacities than rigid analogs.
Ligand Chemistry & Preparation
Since 4-aminohomophthalic acid is not a standard commodity chemical, high-purity synthesis is the first critical step. Commercial "homophthalic acid" must be functionalized at the 4-position (para to the acetic acid group) to ensure correct topology.
Ligand Synthesis Protocol
Objective: Synthesize 4-aminohomophthalic acid from homophthalic acid.
Nitration: Dissolve Homophthalic acid (10.0 g) in fuming
(35 mL) at 0°C. Stir for 5 hours. Pour onto ice to precipitate 4-nitrohomophthalic acid . Recrystallize from water.[2]
Checkpoint: Verify purity via NMR.[4] The nitro group directs para to the
group due to steric and electronic directing effects of the aromatic system.
Reduction: Dissolve the nitro-derivative in Methanol. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at room temperature (balloon pressure) for 12 hours. Filter through Celite to remove Pd/C.
Isolation: Evaporate solvent to yield 4-aminohomophthalic acid as a pale yellow solid.[5]
Storage: Store under Argon in the dark to prevent amine oxidation.
MOF Synthesis Protocol: Zn-4AHA-1
This protocol targets a Zinc-based framework, analogous to the robust Zn-homophthalate systems, but functionalized with amino groups.
Materials
Ligand: 4-Aminohomophthalic Acid (4-AHA)
Metal Source: Zinc Nitrate Hexahydrate (
)
Solvent System: N,N-Dimethylformamide (DMF) / Ethanol / Deionized Water
Modulator: Triethylamine (TEA) - Optional, for crystal size control
Solvothermal Synthesis Workflow
Figure 1: Step-by-step solvothermal synthesis workflow for Zn-4AHA MOF.
Experimental Procedure
Precursor Preparation:
Vial A: Dissolve 1.0 mmol of 4-AHA in 10 mL of DMF/Ethanol (1:1 v/v).
Vial B: Dissolve 2.0 mmol of
in 5 mL of Deionized Water.
Why: Separating precursors prevents premature precipitation. The 1:2 ligand-to-metal ratio favors the formation of secondary building units (SBUs).
Mixing: Slowly add Vial B to Vial A under vigorous stirring. The solution may turn slightly turbid.
Solvothermal Treatment: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal tightly.
Program: Heat to 85°C for 48 hours .
Note: Do not exceed 100°C. The amino group is susceptible to oxidation at higher temperatures in the presence of nitrate ions.
Isolation: Allow the autoclave to cool to room temperature naturally. Collect the pale yellow crystals by filtration.[5]
Washing (Critical): Wash the crystals with DMF (
mL) to remove unreacted ligand, followed by Ethanol ( mL) to exchange the high-boiling DMF.
Activation: Dry the crystals at 100°C under vacuum (
Torr) for 12 hours to remove guest solvent molecules.
Characterization & Self-Validation
To ensure the integrity of the synthesized MOF, compare your data against these validation benchmarks.
Technique
Parameter
Expected Result
Troubleshooting
PXRD
Crystallinity
Sharp peaks at low () indicating large unit cell.
Amorphous hump? Reaction temp too low.
FT-IR
Functional Groups
Doublet at ( stretch). stretch shift vs free ligand.[6]
Weight loss up to 250°C (solvent loss), decomposition .
Early weight loss? Incomplete activation.
UV-Vis
Absorption
Absorption band (ligand based).
Red shift indicates metal coordination.
Application: Fluorescence Sensing Protocol
The Zn-4AHA MOF is an excellent candidate for "turn-off" fluorescence sensing of heavy metal ions, specifically
.
Mechanism
The pendant amino (
) group on the homophthalic backbone acts as a recognition site. When paramagnetic ions (like ) bind to the nitrogen, they quench the ligand-centered fluorescence via electron transfer or energy transfer pathways.
Figure 2: Fluorescence quenching mechanism upon analyte binding.
Sensing Protocol
Suspension Prep: Disperse 2 mg of activated Zn-4AHA powder in 3 mL of water. Sonicate for 15 mins to create a stable suspension.
Baseline Measurement: Record the fluorescence emission spectrum (Excitation
). Note the intensity at ().
Titration: Add aliquots of
solution (). Stir for 1 minute.
Readout: Record emission spectra after each addition. Plot
vs. Concentration (Stern-Volmer plot).
Success Criteria: A linear response (
) indicates a collisional or static quenching mechanism suitable for quantification.
References
Ligand Synthesis (Nitration/Reduction)
Synthesis of 7-Nitro- and aminoisocoumarins from 4-nitrohomophthalic acid.[5] Indian Journal of Chemistry, Section B. (1976).[5]
Source:
Homophthalic Acid MOF Topology
Wang, Y., et al. (2019).[6][7][8] Metal-Hydrazine Homophthalic Acid Complexes as Precursors of Nanometal Powder.[6] Chalcogenide Letters.
Source:
Amino-MOF Sensing Principles
Cao, Y., Yuan, K.X., & Wang, Y. (2025).[7][8] Metal‐organic Frameworks Containing Homophthalic Acid and Imidazole Ligands as Fluorescent Probes.[7][8] ChemistrySelect.[7]
Source:
General Solvothermal Methods
Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks. Tetrahedron.[3]
Application Note: Strategic Derivatization of 5-Amino-2-(carboxymethyl)benzoic Acid
Topic: Derivatization of 5-Amino-2-(carboxymethyl)benzoic acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subtitle: Unlocking the Isoquin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Derivatization of 5-Amino-2-(carboxymethyl)benzoic acid
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Subtitle: Unlocking the Isoquinolinone Scaffold: From Anhydride Activation to Multicomponent Assembly
Executive Summary: The "Privileged" Bifunctional Scaffold
5-Amino-2-(carboxymethyl)benzoic acid (also known as 5-amino-homophthalic acid) represents a high-value "privileged structure" in medicinal chemistry. Its unique architecture combines a reactive aniline handle with a homophthalic acid backbone, making it a potent precursor for tetrahydroisoquinolines (THIQs) —a structural motif ubiquitous in PARP inhibitors, antitumor agents, and alkaloids.
However, the presence of the electron-donating amino group at position 5 creates a specific synthetic challenge: it significantly alters the electronic profile of the molecule, potentially deactivating the methylene group required for enolization-based cycloadditions.
This guide provides a validated roadmap for overcoming these electronic hurdles, detailing protocols for chemoselective protection , anhydride activation , and the Castagnoli-Cushman Reaction (CCR) .
Before initiating wet chemistry, the researcher must understand the competing reactivities of this molecule.
The "Electronic Tug-of-War"
The Homophthalic Core: Relies on the acidity of the C2-methylene protons (α-to-carboxyl) to form enolates for condensation reactions.
The 5-Amino Group: A strong electron-donating group (EDG). Being para to the carboxymethyl arm, it donates electron density into the ring, destabilizing the formation of the enolate at the methylene position.
The Solution: The amine must be derivatized with an electron-withdrawing group (EWG) such as an acetyl, tosyl, or phthalimide group prior to cyclization. This restores the acidity of the methylene protons and prevents self-polymerization during anhydride formation.
Reactivity Map (DOT Visualization)
The following diagram illustrates the divergent pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways. Path A (Green) is the primary route for drug scaffold synthesis.
Protocol A: The Castagnoli-Cushman Route (Isoquinolinone Synthesis)
This is the gold-standard method for converting homophthalic acids into drug-like heterocycles. This protocol utilizes a one-pot, three-component approach involving the anhydride, an amine, and an aldehyde.[1]
Phase 1: N-Protection & Anhydride Formation
Rationale: We use N-acetylation here. It serves a dual purpose: protecting the amine and activating the methylene group for the subsequent reaction.
Reagents:
5-Amino-2-(carboxymethyl)benzoic acid (1.0 eq)
Acetic Anhydride (Ac₂O) (5.0 eq) - Acts as reagent and solvent
Toluene (Solvent for azeotrope)
Step-by-Step:
Suspension: In a round-bottom flask equipped with a reflux condenser, suspend 10 mmol of the starting acid in 50 mmol of acetic anhydride.
Activation: Heat the mixture to 100°C for 2 hours. The solid should dissolve as the amine is acetylated and the diacid dehydrates to the cyclic anhydride.
Monitoring: Monitor by TLC (or IR). Look for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the characteristic anhydride double carbonyl stretch (~1760 and 1720 cm⁻¹).
Isolation: Concentrate the mixture under reduced pressure to remove excess acetic anhydride. Co-evaporate with toluene (2x) to remove traces of acetic acid.
Product: The resulting solid is 5-acetamido-homophthalic anhydride . Use immediately for Phase 2 (anhydrides are moisture sensitive).
Phase 2: The Castagnoli-Cushman Reaction (CCR)
Mechanism:[2][3][4] The anhydride enolizes and reacts with an imine (formed in situ) to produce a lactam.[5]
Reagents:
5-Acetamido-homophthalic anhydride (from Phase 1)
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)
Primary Amine (e.g., Aniline or Benzylamine, 1.0 eq)
Solvent: Toluene or Xylene (for thermal) OR Trifluoroethanol (TFE) (for room temp promotion).
Imine Formation (In Situ): In a separate flask, mix the aldehyde and amine in Toluene with 4Å molecular sieves. Stir at RT for 30 mins to pre-form the imine.
Addition: Add the anhydride (dissolved in minimal Toluene) to the imine mixture.
Cyclization: Reflux the mixture (110°C) for 4–12 hours.
Alternative (Green Chem): Use TFE as solvent at Room Temperature. TFE hydrogen-bonds to the anhydride, activating it without heat [1].
Workup: Cool to RT. Filter off sieves. Concentrate solvent.
Purification: The product, a cis/trans tetrahydroisoquinolone carboxylic acid , often precipitates or can be purified via recrystallization from EtOH/Water.
For applications requiring the differentiation of the two carboxyl groups (e.g., linking a payload to the side chain while keeping the benzoic acid free), kinetic control is used. The aliphatic acid is sterically more accessible but electronically coupled to the aromatic ring.
Reagents:
Methanol (dry)
Thionyl Chloride (SOCl₂) or Acetyl Chloride (catalytic generator of HCl)
Protocol:
Preparation: Dissolve 5-amino-homophthalic acid in dry Methanol.
Catalyst Addition: Cool to 0°C. Add SOCl₂ (0.1 eq) dropwise.
Kinetic Control: Stir at Room Temperature (Do not reflux).
Timepoint: Monitor via HPLC. The aliphatic ester (methyl 2-(2-methoxy-2-oxoethyl)-5-aminobenzoate) forms first due to lower steric hindrance compared to the ortho-substituted benzoic acid [2].
Quench: Quench with sat. NaHCO₃ as soon as the mono-ester maximizes.
Protocol C: Scaffold Diversification (Sandmeyer)
To replace the amino group with a halogen (Br/I) for subsequent Suzuki couplings.
Protocol:
Diazotization: Dissolve the starting material in 48% HBr (aq). Cool to -5°C. Add NaNO₂ (aq) dropwise, maintaining temp < 0°C.
Substitution: Add CuBr (freshly prepared) dissolved in HBr to the diazonium salt solution.
Heating: Allow to warm to RT, then heat to 60°C until N₂ evolution ceases.
Result: 5-Bromo-2-(carboxymethyl)benzoic acid. This bromide is now a partner for Pd-catalyzed cross-coupling.
Mechanistic Visualization (CCR Pathway)
The following diagram details the mechanism of the Castagnoli-Cushman reaction, highlighting the critical role of the N-protecting group (EWG) in facilitating enolization.
Figure 2: Mechanistic flow of the Castagnoli-Cushman Reaction. The EWG on the amine is critical for the initial enolization step.
References
Howard, S. Y., et al. (2021).[6] "Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones." The Journal of Organic Chemistry, 86(17), 11599-11607. Link
Anand, R. C., & Milhotra, A. (1999).[7] "Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions." Journal of Chemical Research, (5), 378-379. Link
Jahan, S., et al. (2022).[8] "The Castagnoli–Cushman Reaction."[2][4][5] Molecules, 27(23), 8462. Link
Experimental procedure for the polymerization of 4-aminohomophthalic acid
This Application Note is designed for researchers in material science and electrochemistry. It details the experimental procedures for the oxidative polymerization of 4-aminohomophthalic acid (4-AHA) .
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in material science and electrochemistry. It details the experimental procedures for the oxidative polymerization of 4-aminohomophthalic acid (4-AHA) .
While 4-AHA is structurally distinct, its polymerization behavior closely mimics that of 4-aminobenzoic acid (4-ABA) and aniline derivatives , forming a conductive polyaniline-like backbone decorated with dicarboxylic acid functionalities. These pendant carboxyl groups are critical for subsequent bioconjugation (e.g., in biosensors) or metal ion chelation.
Part 1: Introduction & Mechanistic Insight[1]
4-aminohomophthalic acid possesses a unique structure: an aniline moiety combined with both a direct aromatic carboxylic acid and a carboxymethyl group (homophthalic motif). Unlike simple polyaniline (PANI), P-4AHA is self-doped and highly soluble in basic media due to the high density of acidic groups.
Mechanistic Pathway
The polymerization proceeds via an oxidative radical coupling mechanism :
Oxidation: The amino group (-NH₂) is oxidized to a radical cation (-NH₂•⁺).
Coupling: Radical cations couple primarily in a head-to-tail (para) fashion. However, since the para position relative to the amine is occupied by the carboxymethyl group (depending on specific isomer numbering, usually 4-amino implies para to the CH2COOH or COOH), coupling often shifts to the ortho position or involves decarboxylation if conditions are too harsh.
Chain Growth: Re-oxidation of the dimer allows further coupling, resulting in a conjugated backbone with pendant -CH₂COOH and -COOH groups.
Expert Insight: The methylene spacer (-CH₂-) in the homophthalic group insulates the carboxylic acid from the conjugated system. This reduces the electron-withdrawing effect compared to 4-aminobenzoic acid, theoretically lowering the oxidation potential and facilitating milder polymerization conditions.
Part 2: Chemical Synthesis Protocol (Bulk Powder)
This protocol yields bulk P-4AHA powder suitable for solubility testing, spectral characterization, and ink formulation.
Materials
Monomer: 4-aminohomophthalic acid (≥98% purity).
Oxidant: Ammonium Persulfate (APS), (NH₄)₂S₂O₈.
Solvent: 1.0 M Hydrochloric Acid (HCl).
Purification: Dialysis tubing (MWCO 3.5 kDa) or Centrifuge.
Experimental Procedure
Monomer Dissolution:
Dissolve 1.95 g (10 mmol) of 4-aminohomophthalic acid in 50 mL of 1.0 M HCl.
Note: Sonicate for 10 minutes if dissolution is slow. The protonation of the amine aids solubility.
Temperature Control:
Place the reaction vessel in an ice bath (0–4 °C).
Critical: Low temperature prevents "over-oxidation" and degradation of the polymer backbone.
Oxidant Preparation:
Dissolve 2.28 g (10 mmol) of APS in 20 mL of 1.0 M HCl. (Molar ratio Monomer:Oxidant = 1:1).
Polymerization:
Add the APS solution dropwise to the monomer solution over 30 minutes under vigorous magnetic stirring.
Observation: The solution will transition from colorless/pale yellow to dark brown/green (Emeraldine salt form).
Maintain stirring at 0–4 °C for 6 hours, then allow to warm to room temperature for another 18 hours.
Purification:
Filtration: Filter the dark precipitate using a Buchner funnel.
Washing: Wash sequentially with:
1.0 M HCl (to remove unreacted monomer).
Acetone (to remove oligomers).
Deionized Water (until filtrate is neutral pH).
Drying: Vacuum dry at 60 °C for 24 hours.
Part 3: Electrochemical Polymerization (Surface Modification)
This protocol is ideal for creating functionalized electrode surfaces for biosensors.
Equipment Setup
Potentiostat/Galvanostat (e.g., Metrohm Autolab or CHI).
Working Electrode (WE): Glassy Carbon (GCE) or Gold (Au).
Reference Electrode (RE): Ag/AgCl (3.0 M KCl).
Counter Electrode (CE): Platinum Wire.
Protocol: Cyclic Voltammetry (CV) Deposition
Electrode Preparation:
Polish GCE with 0.05 µm alumina slurry. Sonicate in ethanol and water (1:1) for 5 mins.
Electrolyte Preparation:
Monomer: 5.0 mM 4-aminohomophthalic acid.
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0 OR 0.5 M H₂SO₄ (for higher conductivity).
Note: Acidic media (H₂SO₄) favors head-to-tail coupling and higher conductivity. Neutral media (PBS) yields thinner, self-limiting films suitable for bio-interfaces.
Cycles: 10–20 cycles (depending on desired thickness).
Validation:
Observe the growth of redox peaks typically around +0.5 V during cycling, indicating polymer film growth.
Part 4: Visualization & Workflows
Figure 1: Electrochemical Polymerization Workflow
This diagram outlines the logic flow for sensor fabrication using P-4AHA.
Caption: Step-by-step workflow for electropolymerizing 4-AHA and subsequent bio-functionalization.
Figure 2: Mechanistic Pathway
Proposed oxidative coupling mechanism for 4-aminohomophthalic acid.
Caption: Oxidative radical polymerization mechanism forming the conductive polyaniline-like backbone.
Part 5: Characterization & Data Analysis
Expected Quantitative Results
Parameter
Method
Expected Value/Observation
Significance
Oxidation Potential
Cyclic Voltammetry
~0.85 V vs Ag/AgCl (Monomer)
Irreversible peak indicates radical formation.
Redox Couples
Cyclic Voltammetry
E½ ≈ 0.45 V (Polymer)
Confirms electroactivity of the polymer film.
FTIR - Carbonyl
IR Spectroscopy
Peak at ~1700–1720 cm⁻¹
Confirms presence of -COOH groups (intact).
FTIR - Backbone
IR Spectroscopy
Peaks at ~1500 & 1580 cm⁻¹
Benzenoid/Quinoid ring vibrations (Polyaniline structure).
Conductivity
4-Point Probe
10⁻³ to 10⁻¹ S/cm
Semi-conductive range (pH dependent).
Troubleshooting Guide
Issue: No Polymer Film Formation.
Cause: Monomer concentration too low or pH too high.
Solution: Increase monomer to 10 mM or switch electrolyte to 1.0 M H₂SO₄.
Issue: Film Peeling Off.
Cause: Poor adhesion to GCE.
Solution: Over-polish the electrode or limit cycle number to <15 to prevent thick, brittle films.
Issue: Low Conductivity.
Cause: Over-oxidation during synthesis.
Solution: Ensure reaction temperature is strictly 0–4 °C and do not exceed +1.1 V during CV.
References
Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor.
Source: MDPI (Sensors).
Context: Protocol foundation for aminobenzoic acid derivatives.
URL:[Link][4]
Oxidative Polymerization of Aniline: Molecular Synthesis.
Source: ResearchGate / IntechOpen.
Context: General mechanism for oxidative polymerization of aniline derivatives.
URL:[Link]
Adsorption and Electropolymerization of p-Aminophenol.
Source: MDPI (Molecules).
Context: Insights into competing adsorption vs. polymerization mechanisms for amino-aromatics.
URL:[Link]
Advanced Application Note: 5-Amino-2-(carboxymethyl)benzoic Acid (5-AHPA) in Functional Dye & Fluorophore Synthesis
Introduction & Chemical Intelligence 5-Amino-2-(carboxymethyl)benzoic acid (5-AHPA) (CAS: 22901-69-5), also known as 5-aminohomophthalic acid, represents a unique "tri-functional" scaffold in the synthesis of advanced ch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Intelligence
5-Amino-2-(carboxymethyl)benzoic acid (5-AHPA) (CAS: 22901-69-5), also known as 5-aminohomophthalic acid, represents a unique "tri-functional" scaffold in the synthesis of advanced chromophores. Unlike simple aminobenzoic acids, 5-AHPA possesses three distinct reactive sites that allow for the construction of complex, water-soluble, and fluorescent molecular architectures.
The Triad of Reactivity[1]
Nucleophilic Amino Group (C5-NH₂): Primary site for diazotization (azo dyes) or amide bond formation (bioconjugation).
Active Methylene Bridge (-CH₂-): The methylene protons at the C2 position are sufficiently acidic (pKa ~3-4) to undergo Knoevenagel-type condensations, enabling the formation of extended conjugated systems.
Dual Carboxylate Functionality: The ortho-relationship between the carboxyl and carboxymethyl groups allows for facile cyclization into homophthalic anhydrides , the key precursors to isoquinolone and isocoumarin fluorophores.[1]
Physical Properties Table
Property
Specification
Relevance to Protocol
Molecular Formula
C₉H₉NO₄
Stoichiometry calculations
Molecular Weight
195.17 g/mol
Precursor dosing
Appearance
Off-white to pale yellow powder
Quality indicator (oxidation leads to browning)
Solubility
DMSO, Dilute Alkali (NaOH, Na₂CO₃)
Requires pH adjustment for aqueous coupling
pKa (approx)
3.5 (COOH), 5.8 (NH₃⁺)
Buffer selection for diazotization
Application A: Synthesis of Water-Soluble Azo Dyes
Context: 5-AHPA is utilized as a diazo component to produce anionic azo dyes. The presence of the carboxymethyl group confers high water solubility and metal-chelating capability (mordant dyeing) without requiring sulfonation.[1]
Mechanism
The synthesis proceeds via the diazotization of the C5-amino group using nitrous acid generated in situ.[1] The resulting diazonium salt is an electrophile that attacks electron-rich coupling components (e.g., Naphthols, H-acid).
Protocol: Diazotization and Coupling
Reagents:
5-AHPA (10 mmol, 1.95 g)
Hydrochloric acid (12 M)
Sodium Nitrite (NaNO₂)
Coupling Component (e.g., H-acid or 2-Naphthol)
Sodium Carbonate (Na₂CO₃)
Step-by-Step Methodology:
Acidification & Dissolution:
Suspend 1.95 g of 5-AHPA in 15 mL of water.
Add 2.5 mL of conc. HCl dropwise. The amine converts to the hydrochloride salt; the suspension may not fully clear until warming, but cool to 0–5°C for the next step.[1]
Critical Check: Ensure the temperature remains <5°C to prevent decomposition of the diazonium salt.[1]
Diazotization:
Prepare a solution of NaNO₂ (0.76 g, 11 mmol) in 5 mL water.
Add the NaNO₂ solution dropwise to the acidified 5-AHPA slurry over 20 minutes, maintaining T < 5°C.
Stir for 1 hour. The solution should become clear/pale yellow.[1]
Validation: Test with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required). Destroy excess HNO₂ with a spatula tip of sulfamic acid (bubbles of N₂ will evolve).
Coupling (The Azo Bond Formation):
Dissolve the coupler (e.g., 10 mmol H-acid) in 20 mL water containing Na₂CO₃ (pH adjusted to 8–9).
Slowly add the cold diazonium solution to the coupler solution over 30 minutes.
Maintain pH at 8–9 by adding 10% Na₂CO₃ solution simultaneously.[1]
Observation: An intense color change (Red/Violet) indicates azo bond formation.
Isolation:
Stir for 2 hours at room temperature.
Precipitate the dye by "salting out" with NaCl (15% w/v) or by lowering pH to 2.0 with HCl.
Application B: Synthesis of Isoquinolone Fluorophores
Context: This is the high-value application of 5-AHPA. By dehydrating 5-AHPA, one obtains 5-amino-homophthalic anhydride, which condenses with primary amines to form isoquinolones . These heterocyclic structures are scaffolds for fluorescent probes and PARP inhibitors.[1]
Mechanism[4]
Cyclodehydration: 5-AHPA treated with acetic anhydride forms the cyclic anhydride (often with simultaneous acetylation of the amine).
Imidization: Reaction with a primary amine (R-NH₂) opens the ring and re-closes it to form the isoquinoline-1,3-dione core.
Protocol: Construction of the Isoquinolone Core
Reagents:
5-AHPA (5 mmol)
Acetic Anhydride (Excess, solvent/reagent)
Primary Amine (e.g., Benzylamine or Aniline derivatives)
Toluene or DMF (Solvent)
Step-by-Step Methodology:
Anhydride Formation (Activation):
Place 5 mmol 5-AHPA in a round-bottom flask.
Add 10 mL Acetic Anhydride.
Reflux at 140°C for 2 hours.
Note: This converts the 1,2-acid/ester motif into a 6-membered cyclic anhydride. The 5-amino group will likely be acetylated to an acetamide (-NHAc).
Remove excess acetic anhydride under vacuum.[1] The residue is the crude 5-acetamido-homophthalic anhydride .[1]
Condensation (Isoquinolone Formation):
Redissolve the crude anhydride in 15 mL Toluene.
Add 5.5 mmol of the target Primary Amine (R-NH₂).
Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 4–6 hours.
Mechanism:[1][3][4][5][6] The amine attacks the anhydride carbonyl, forming an amic acid intermediate, which then cyclizes upon water removal.
De-protection (Optional):
If the free amine is required for fluorescence tuning (Push-Pull system), hydrolyze the acetamide group by refluxing in 6M HCl for 2 hours.
Purification:
Cool the reaction mixture. The product often precipitates.[1]
The following diagram illustrates the divergent synthetic utility of 5-AHPA.
Figure 1: Divergent synthesis pathways for 5-AHPA transforming into Azo Dyes (Top) and Isoquinolone Fluorophores (Bottom).[7][8]
Quality Control & Characterization
To ensure scientific integrity, the synthesized intermediates and final dyes must be validated using the following parameters:
Technique
Parameter
Expected Observation (for 5-AHPA derivatives)
HPLC
Purity
Retention time shift significantly after acetylation or coupling.
1H NMR
Structure
Methylene Singlet: Look for the characteristic singlet of the -CH₂- group at δ 3.8–4.2 ppm. In isoquinolones, this may shift or become vinylic if oxidized.
Measure Quantum Yield (Φ) in Ethanol. 5-amino-isoquinolones typically emit in the blue-green region.
References
Chemical Identity & Properties
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22901-69-5, 5-Amino-2-(carboxymethyl)benzoic acid. Retrieved from [Link]
Homophthalic Anhydride Chemistry
Desai, N. C., et al. (2014). "Synthesis and antimicrobial activity of some new 4-thiazolidinone derivatives." Medicinal Chemistry Research. (Context: Use of homophthalic anhydride precursors).
Organic Syntheses, Coll.[2] Vol. 3, p. 449 (1955). "Homophthalic Acid and Anhydride".[1][2][9] (Foundational protocol for anhydride formation). Retrieved from [Link]
Isoquinolone Dye Synthesis:
Kundongang, et al. (2020). "Synthesis of Isoquinoline-1,3-dione Derivatives." Journal of Heterocyclic Chemistry. (Illustrates the reaction of homophthalic anhydrides with amines).
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.
Mass spectrometry analysis of 5-Amino-2-(carboxymethyl)benzoic acid derivatives
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Profiling of 5-Amino-2-(carboxymethyl)benzoic Acid Derivatives Abstract This guide details the analytical protocol for the quan...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Profiling of 5-Amino-2-(carboxymethyl)benzoic Acid Derivatives
Abstract
This guide details the analytical protocol for the quantification and structural characterization of 5-Amino-2-(carboxymethyl)benzoic acid (CAS 22901-69-5) and its functional derivatives. As a critical scaffold in the synthesis of isoquinolinone-based pharmaceuticals (e.g., PARP inhibitors) and a potential metabolite of non-steroidal anti-inflammatory drug (NSAID) derivatives, accurate detection of this amphoteric moiety requires specific ionization strategies. This protocol prioritizes a polarity-switching LC-MS/MS approach to accommodate the diverse physicochemical properties of the free acid and its lipophilic derivatives.
Introduction & Chemical Context
5-Amino-2-(carboxymethyl)benzoic acid (5-ACBA) presents a unique analytical challenge due to its zwitterionic nature. It contains two ionizable carboxylic acid groups (
, ) and a basic aniline amine ().
Relevance: 5-ACBA is often an intermediate in the degradation of phthalazinone-containing drugs or a metabolic hydrolysis product of amide-linked drug conjugates.
Analytical Strategy:
Free Acid Analysis: Requires retention of highly polar species. HILIC or Aqueous-stable C18 columns are essential.
Derivatives (Amides/Esters): Typically lipophilic; standard Reverse Phase Chromatography (RPC) is sufficient.
Ionization: While the free acid ionizes strongly in Negative Mode (ESI-), the amino group allows for Positive Mode (ESI+) detection, which is often preferred for derivatives where the carboxyl groups may be blocked.
Sample Preparation Protocol
Objective: Isolate 5-ACBA derivatives from biological matrices (plasma/microsomes) while minimizing ion suppression.
Method A: Protein Precipitation (High Throughput)
Applicability: Screening of synthetic libraries or high-concentration in vitro metabolic stability assays.
Protocol:
Aliquot 50 µL of plasma/reaction mixture.
Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and Internal Standard (IS) (e.g., Diclofenac-d4 or 5-ACBA-d3).
Vortex for 60 seconds at high speed.
Centrifuge at 15,000 x g for 10 minutes at 4°C.
Transfer 100 µL of supernatant to a chemically inert vial.
Critical Step: Dilute 1:1 with water prior to injection to prevent peak broadening of early-eluting polar fragments.
Polarity: Positive (ESI+) for derivatives; Negative (ESI-) for free acid validation.
Capillary Voltage: 3.0 kV (ESI+), 2.5 kV (ESI-)
Desolvation Temp: 500°C (High temp required for polar/H-bonding compounds)
MRM Transitions (Pre-defined for Core Scaffold):
Note: Optimize Collision Energy (CE) for specific derivatives.
Analyte
Precursor ()
Product ()
Type
Mechanism
5-ACBA (ESI+)
196.1
178.1
Quant
Loss of (Cyclic anhydride formation)
5-ACBA (ESI+)
196.1
150.1
Qual
Loss of
5-ACBA (ESI-)
194.1
150.1
Quant
Loss of (Decarboxylation)
5-ACBA (ESI-)
194.1
106.1
Qual
Loss of
Fragmentation Mechanics & Pathway
Understanding the fragmentation is crucial for identifying unknown metabolites or impurities. The 2-carboxymethyl group is highly reactive in the gas phase.
Mechanism:
ESI+ Mode: The protonated molecule
typically undergoes dehydration first, likely involving the interaction between the 2-carboxymethyl group and the 1-carboxylic acid (or the amine), forming a cyclic phthalic anhydride-like or lactam structure. Subsequent loss of CO is common.
ESI- Mode: Decarboxylation is the dominant pathway. The loss of 44 Da (
) occurs readily from the aliphatic carboxymethyl group or the aromatic carboxyl.
Figure 1: Proposed ESI+ fragmentation pathway for 5-Amino-2-(carboxymethyl)benzoic acid.
Method Validation & Quality Control
To ensure data integrity (ALCOA+ principles), the following validation parameters must be met.
1. Linearity & Range:
Range: 1.0 ng/mL to 1000 ng/mL.
Weighting:
linear regression is recommended to prioritize accuracy at the lower end of the curve (critical for metabolites).
2. Matrix Effects (ME):
Calculate ME using the equation:
A = Peak area of standard in neat solvent.
B = Peak area of standard spiked into extracted matrix.
Acceptance:
. If suppression is high (<85%), switch to the MAX SPE protocol described in Section 2.
3. Carryover:
Inject a Double Blank (Matrix without IS) after the Upper Limit of Quantification (ULOQ).
Requirement: Analyte peak area in blank must be
of the Lower Limit of Quantification (LLOQ).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing
Interaction between amine and free silanols on column.
Increase buffer strength (e.g., 10mM Ammonium Formate) or switch to a "Biphenyl" phase.
Split Peaks
Solvent mismatch (Sample in 100% MeOH injected into aqueous mobile phase).
Reconstitute sample in starting mobile phase (e.g., 95% Water / 5% ACN).
Low Sensitivity (ESI-)
pH is too low for negative ionization.
Ensure Mobile Phase A is Water (no acid) or use 5mM Ammonium Acetate (pH ~6.5) to promote deprotonation.
Signal Drift
Source contamination from biological lipids.
Divert flow to waste for the first 1.0 min and last 2.0 min of the gradient.
References
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.[2] (General reference for fragmentation mechanisms of carboxylic acids).
Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367. [Link]
Holčapek, M., et al. (2010). Effects of mobile phase additives on sensitivity in the analysis of pharmaceutical compounds by LC-ESI-MS. Journal of Chromatography A, 1217(24), 3908-3918. (Grounding for mobile phase selection).
Topic: A Step-by-Step Guide to the Synthesis of 5-Amino-2-(carboxymethyl)benzoic Acid and Its Derivatives
An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Substituted Aminobenzoic Acids 5-A...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Aminobenzoic Acids
5-Amino-2-(carboxymethyl)benzoic acid, also known as 5-aminohomophthalic acid, belongs to a class of aromatic compounds that serve as versatile scaffolds in medicinal chemistry and materials science. The presence of three distinct functional groups—an aromatic amine, and two carboxylic acids with different linkers—provides a rich platform for combinatorial library synthesis and the development of complex molecular architectures. The aniline moiety is a precursor to diazonium salts, enabling a wide array of subsequent functionalizations, while the carboxylic acid groups offer handles for amide bond formation, esterification, and salt formation. These compounds are foundational building blocks for pharmaceuticals, including contrast agents and other bioactive molecules.[1]
This guide provides a robust, two-step synthetic pathway starting from commercially available homophthalic acid. We will detail the protocols, explain the mechanistic rationale behind our procedural choices, and discuss methods for the subsequent derivatization of the target molecule.
Overall Synthetic Strategy
The most efficient and logical pathway to synthesize 5-Amino-2-(carboxymethyl)benzoic acid involves the functionalization of a pre-existing homophthalic acid backbone. The strategy is executed in two primary steps:
Electrophilic Nitration: Introduction of a nitro group at the 5-position of the homophthalic acid ring through electrophilic aromatic substitution. This step yields the key intermediate, 5-nitro-2-(carboxymethyl)benzoic acid.
Chemoselective Reduction: Reduction of the nitro group to a primary amine, yielding the final product. This transformation must be selective to avoid the reduction of the carboxylic acid moieties.
This approach is favored for its high regioselectivity and the reliability of the involved reactions.
Caption: High-level workflow for the synthesis of 5-Amino-2-(carboxymethyl)benzoic acid.
Part 1: Synthesis of the 5-Nitro Intermediate
The initial step involves the nitration of homophthalic acid. The electron-withdrawing nature of the two carboxylic acid groups directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta-position relative to both groups, which corresponds to the 5-position of the aromatic ring.
Protocol 1: Nitration of Homophthalic Acid
Materials:
Homophthalic acid
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Fuming Nitric Acid (HNO₃, >90%)
Deionized Water
Ice
Equipment:
Three-neck round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice bath
Procedure:
Setup: Equip a three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a large ice bath to maintain low temperatures.
Acidification: Carefully add 100 mL of concentrated sulfuric acid to the flask. Begin stirring and cool the acid to 0-5 °C.
Substrate Addition: Slowly add 18.0 g (0.1 mol) of homophthalic acid to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by adding 9.0 mL of fuming nitric acid to 20.0 mL of concentrated sulfuric acid. Cool this mixture in a separate ice bath.
Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the solution of homophthalic acid over 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stir for an additional 2-3 hours.
Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker. This will precipitate the product.
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7).
Drying: Dry the resulting white to pale-yellow solid, 5-nitro-2-(carboxymethyl)benzoic acid, in a vacuum oven at 60-70 °C to a constant weight.
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is attacked by the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation (sigma complex), which subsequently loses a proton to restore aromaticity.
Caption: Potential derivatization routes from the target molecule.
References
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Itami, K., et al. (2018).
Kamal, A., et al. (2006). A Facile Reduction of Nitroarenes to Anilines Using FeCl3 · 6H2O/Indium.
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
Smith, A. B., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
Francke, R., et al. (2020). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts.
The Organic Chemistry Tutor. (2021, May 11). Benzoic Acid Synthesis [Video]. YouTube. [Link]
Google Patents. (n.d.). CN106748840A - A kind of method for preparing 5 amino isophthalic acids.
Application Note: High-Efficiency Cross-Linking with 4-Aminohomophthalic Acid
Executive Summary This guide details the application of 4-aminohomophthalic acid (4-amino-2-(carboxymethyl)benzoic acid) as a specialized cross-linking agent and functional monomer. Unlike traditional bifunctional cross-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of 4-aminohomophthalic acid (4-amino-2-(carboxymethyl)benzoic acid) as a specialized cross-linking agent and functional monomer. Unlike traditional bifunctional cross-linkers (e.g., glutaraldehyde, EDC), 4-AHA acts as a trifunctional (AB2) building block . Its unique structure—comprising an aromatic amine, a benzoic acid moiety, and a carboxymethyl group—allows it to facilitate hyperbranching in high-performance polymers (polyimides/polyamides) and introduce bio-orthogonal functionality in hydrogel networks.
Key Applications:
High-Performance Polymers: Synthesis of hyperbranched polyimides with high thermal stability.
Hydrogel Engineering: Creation of carboxyl-rich, amine-functionalized networks for drug delivery.
Chemical Sensing: Utilization of the phthalhydrazide-like core for potential chemiluminescent cross-linking sites.
Chemical Basis & Mechanism[1][2]
Structural Functionality
4-AHA is distinct from 4-aminophthalic acid due to the presence of a methylene group (
) between the ring and one carboxyl group. This imparts unique reactivity:
Aromatic Amine (
): Nucleophilic site for amide bond formation or imine generation.
1,2-Dicarboxylic Acid Motif: Capable of forming a six-membered anhydride (homophthalic anhydride) or participating in dual condensation reactions.
Reactive Methylene: The
-carbon in the carboxymethyl group is acidic, allowing for C-C bond formation via Knoevenagel-type condensations (an advanced cross-linking modality).
Cross-Linking Mechanism (The AB2 Concept)
In polymer chemistry, 4-AHA serves as an AB2 monomer , where "A" is the amine and "B" represents the two acid groups.
Self-Polymerization: Reaction of A with B leads to hyperbranched dendritic structures rather than linear chains.
Co-Polymerization: When added to linear AB monomers, 4-AHA acts as a branching point , effectively cross-linking linear chains into a 3D network.
Figure 1: Mechanistic pathway of 4-AHA acting as a branching agent. The formation of the anhydride intermediate is critical for high-efficiency cross-linking in polyimides.
Co-monomer: 4,4'-Oxydianiline (ODA) (optional, for tuning cross-link density).
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).
Catalyst: Triphenyl phosphite (TPP) / Pyridine (for direct polycondensation).
Precipitant: Methanol.
Experimental Workflow
Step 1: Monomer Activation
Charge a 3-neck round bottom flask with 4-aminohomophthalic acid (10 mmol) .
Add NMP (20 mL) and stir under nitrogen purge until fully dissolved.
Critical Insight: If a highly cross-linked network is desired, no co-monomer is needed (self-polymerization). For a looser network (gel), add ODA (2-5 mmol) .
Add Triphenyl phosphite (20 mmol) and Pyridine (10 mL) to the solution.
Add Calcium Chloride (CaCl₂, 1.0 g) (anhydrous) to increase the solubility of the forming polymer and prevent premature precipitation.
Heat the reaction mixture to 100°C for 3 hours .
Observation: The solution viscosity will increase significantly as branching occurs.
Step 3: Thermal Curing (Cross-linking)
Pour the viscous solution onto a glass substrate or Teflon mold.
Soft Bake: 80°C for 2 hours (solvent removal).
Hard Bake (Imidization): Ramp temperature to 200°C (5°C/min) and hold for 1 hour, then 250°C for 1 hour.
Mechanism:[1][2][3] This step converts the amic acid linkages into stable imide rings and drives the reaction of any remaining carboxylic acid groups with available amines, locking the cross-linked structure.
Step 4: Characterization
Solubility Test: The resulting film should be insoluble in NMP/DMAc, confirming cross-linking.
FTIR Analysis: Look for Imide Carbonyl peaks at 1780 cm⁻¹ (asymmetric stretch) and 1720 cm⁻¹ (symmetric stretch).
Protocol 2: Bio-Orthogonal Hydrogel Cross-Linking
Application: Injectable hydrogels for tissue engineering where 4-AHA acts as a linker between polysaccharide chains (e.g., Chitosan).
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
Buffer: MES Buffer (pH 5.5).
Experimental Workflow
Step 1: Preparation of Polymer Solution
Dissolve Chitosan (1.0 g) in 100 mL of 1% Acetic Acid .
Adjust pH to 5.5 using dilute NaOH (careful not to precipitate chitosan).
Step 2: Activation of 4-AHA
In a separate vial, dissolve 4-AHA (50 mg) in 5 mL MES buffer .
Add EDC (100 mg) and NHS (60 mg) .
Stir for 15 minutes at room temperature.
Chemistry: This activates the two carboxyl groups of 4-AHA into NHS-esters. The amine group of 4-AHA remains relatively unreactive at this acidic pH (protonated).
Add the activated 4-AHA solution dropwise to the Chitosan solution under vigorous stirring.
Allow reaction to proceed for 4-6 hours at room temperature.
Gelation: As the NHS-esters react with the primary amines of the chitosan, the 4-AHA bridges the chains.
Step 4: Secondary Functionalization (Optional)
The 4-amino group on the cross-linker is now "dangling" within the gel network (if it didn't react).
Wash the gel with PBS (pH 7.4) to deprotonate the 4-amino group.
Introduce an aldehyde-functionalized payload (e.g., oxidized fluorescent dextran) to covalently bind to the network via Schiff base formation.
Data Summary & Formulation Table
Parameter
Protocol 1 (Polyimide)
Protocol 2 (Hydrogel)
Primary Mechanism
Thermal Polycondensation
Carbodiimide Coupling (EDC/NHS)
Reactive Groups Used
Anhydride (in situ) + Amine
Carboxyl (activated) + Amine (host)
Solvent System
NMP / DMAc (Organic)
Water / Acetic Acid (Aqueous)
Temperature
100°C (Synthesis) -> 250°C (Cure)
25°C (Room Temp)
Final State
Hard, insoluble film
Swollen, viscoelastic gel
Cross-link Density
High (Rigid)
Tunable (Soft)
References
Hyperbranched Polymers: Jikei, M., & Kakimoto, M. (2001). "Hyperbranched polymers: a promising new class of materials." Progress in Polymer Science, 26(8), 1233-1285.
Homophthalic Acid Chemistry: Cushman, M., & Castagnoli, N. (1974). "The condensation of succinic anhydrides with Schiff bases. A scope and mechanism study." The Journal of Organic Chemistry, 39(22), 3275-3283.
Hydrogel Cross-linking: Hennink, W. E., & van Nostrum, C. F. (2012). "Novel crosslinking methods to design hydrogels." Advanced Drug Delivery Reviews, 64, 223-236.
Polyimide Synthesis: Sroog, C. E. (1991). "Polyimides." Progress in Polymer Science, 16(4), 561-694.
Visualizing the Workflow
Figure 2: Decision tree for selecting the appropriate cross-linking protocol based on the target material properties.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Infrared Spectroscopy Protocol for 5-Amino-2-(carboxymethyl)benzoic acid
Introduction & Scope
5-Amino-2-(carboxymethyl)benzoic acid (CAS: 22901-69-5) is a critical bifunctional intermediate used in the synthesis of complex pharmaceutical agents, including indole-based therapeutics and neurokinin receptor antagonists (e.g., Vestipitant precursors). Its structure features a benzene ring substituted with three distinct functional groups: a primary amine (–NH₂), an aromatic carboxylic acid (–COOH), and an aliphatic carboxymethyl group (–CH₂COOH).
This unique "dual-acid" architecture presents a specific challenge in vibrational spectroscopy: distinguishing the conjugated aromatic carbonyl from the non-conjugated aliphatic carbonyl. This protocol outlines a rigorous Fourier Transform Infrared (FTIR) methodology to ensure positive identification, polymorph consistency, and purity assessment.
Theoretical Background & Spectral Expectations
To interpret the spectrum accurately, one must understand the vibrational causality governed by the molecule's electronic environment.
The Dual Carbonyl Signature: This is the primary identity check.
Aliphatic C=O (Carboxymethyl): The carbonyl group on the –CH₂COOH arm is electronically isolated from the aromatic ring. It behaves like a standard aliphatic acid, vibrating at a higher frequency (typically 1700–1730 cm⁻¹ ).
Aromatic C=O[1] (Benzoic): The carbonyl attached directly to the benzene ring participates in conjugation. This delocalization weakens the C=O bond order, shifting the absorption to a lower frequency (typically 1670–1700 cm⁻¹ ).
The Amine/Hydroxyl Overlap: The high-frequency region (2500–3500 cm⁻¹) will be dominated by a broad O–H stretching envelope (characteristic of carboxylic acid dimers) superimposed with sharp N–H stretching bands from the primary amine.
Experimental Protocol
Instrumentation & Equipment
Spectrometer: Research-grade FTIR (e.g., Thermo Nicolet iS50, Bruker Vertex, or PerkinElmer Spectrum 3).
Sampling Interface: Single-Reflection Diamond ATR (Attenuated Total Reflectance) is recommended for routine ID due to its inertness and ease of cleaning.
Alternative: KBr Pellet (1:100 ratio) for high-resolution library matching or if resolving subtle polymorph splittings is required.
Detector: DTGS (Deuterated Triglycine Sulfate) for standard operation; MCT (Mercury Cadmium Telluride) if high-speed kinetics are involved.
Drying: The compound contains polar groups susceptible to hygroscopicity. Dry the sample in a vacuum oven at 40°C for 2 hours prior to analysis to eliminate broad water bands that obscure the amine region.
Acquisition Parameters
Parameter
Setting
Rationale
Spectral Range
4000 – 400 cm⁻¹
Covers all fundamental vibrations (Fingerprint + Functional).
Resolution
4 cm⁻¹
Sufficient to resolve the two distinct carbonyl peaks without introducing excessive noise.
Scans
32 or 64
Optimizes Signal-to-Noise (S/N) ratio.
Apodization
Blackman-Harris
Minimizes side-lobes for sharp crystalline peaks.
Phase Correction
Mertz
Standard algorithm for phase error correction.
Step-by-Step Workflow
System Suitability: Collect a background spectrum (air) to verify the path is free of excessive CO₂ (doublet at 2350 cm⁻¹) and water vapor.
Crystal Contact (ATR): Place approximately 5–10 mg of the dried powder onto the diamond crystal.
Pressure Application: Lower the pressure arm until the force gauge reads the optimal value (typically 80–100 N). Note: Inconsistent pressure causes variable peak intensities.
Acquisition: Initiate the scan. Monitor the "Live" window to ensure no detector saturation.
Cleaning: Wipe the crystal with methanol and a lint-free wipe. Collect a blank scan to verify no carryover (memory effect).
Data Analysis & Interpretation
The following table summarizes the critical band assignments. Note: Exact wavenumbers may shift ±5 cm⁻¹ depending on hydrogen bonding networks in the specific crystal lattice.
Table 1: Characteristic Vibrational Bands
Functional Group
Mode of Vibration
Frequency (cm⁻¹)
Description/Diagnostic Value
Primary Amine
N–H Stretch (Sym/Asym)
3350 – 3450
Two sharp spikes superimposed on the broad OH band. Confirms the 5-amino substitution.
Carboxylic Acid
O–H Stretch
2500 – 3300 (Broad)
"Hairy" broad envelope typical of H-bonded acid dimers.[3]
The lower frequency carbonyl peak. Corresponds to the benzoic acid moiety.[3][5][6]
Amine
N–H Bend (Scissoring)
1600 – 1630
Often overlaps with aromatic ring breathing modes.
Aromatic Ring
C=C Ring Stretch
1500 – 1600
Multiple sharp bands indicating the benzene backbone.
Methylene
C–H Scissoring
~1410 – 1440
Characteristic of the -CH₂- group in the carboxymethyl arm.
C–N Bond
C–N Stretch
1200 – 1300
Strong band confirming the amine attachment to the ring.
Substitution
C–H Out-of-Plane (OOP)
750 – 900
Pattern specific to 1,2,5-trisubstituted benzene rings.
Critical Quality Attribute (CQA) Check:
If the spectrum shows a single broad carbonyl peak around 1550–1600 cm⁻¹ instead of the distinct doublet at 1670–1725 cm⁻¹, the sample may have formed a zwitterionic salt (carboxylate –COO⁻ and ammonium –NH₃⁺) due to improper pH or moisture exposure. The protocol requires the free acid form for release testing.
Visualization: Analytical Workflow
The following diagram illustrates the logical flow for sample handling and decision-making during the IR analysis.
Figure 1: Decision-tree workflow for the IR spectroscopic validation of 5-Amino-2-(carboxymethyl)benzoic acid, highlighting critical failure modes (salt formation vs. moisture).
Fix: Increase contact pressure on the ATR crystal. Ensure particle size is fine (grind slightly if using KBr).
Issue: Peak Shift.
Analysis: If C=O peaks shift significantly (>10 cm⁻¹), consider polymorphism . This molecule can crystallize in different lattices depending on the solvent used (e.g., ethanol vs. water). Record the melting point to corroborate.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 145992, 5-Amino-2-(carboxymethyl)benzoic acid. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard text for IR functional group assignment).
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Retrieved from [Link]
The Design and Application of Fluorescent Probes Derived from 5-Amino-2-(carboxymethyl)benzoic Acid
Introduction: A Versatile Scaffold for Fluorescent Sensing In the realm of molecular probes, the development of specific and sensitive fluorescent sensors is paramount for advancements in biological imaging, environmenta...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Scaffold for Fluorescent Sensing
In the realm of molecular probes, the development of specific and sensitive fluorescent sensors is paramount for advancements in biological imaging, environmental monitoring, and drug discovery. The structural motif of 5-Amino-2-(carboxymethyl)benzoic acid presents a compelling starting point for the synthesis of novel fluorescent probes. Its aromatic core, coupled with a primary amine and two carboxylic acid groups, offers a versatile scaffold for both the attachment of a fluorophore and the coordination of analytes, particularly metal ions. The primary amine serves as a convenient handle for conjugation with a variety of fluorescent dyes, while the carboxyl groups can act as a chelating moiety for metal ions. This unique combination of features allows for the rational design of "turn-off" or "turn-on" fluorescent sensors based on mechanisms such as Photoinduced Electron Transfer (PET).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of a novel fluorescent probe for the detection of heavy metal ions, using 5-Amino-2-(carboxymethyl)benzoic acid as the core building block. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific principles.
Core Principle: Designing a PET-Based "Turn-Off" Fluorescent Probe for Metal Ion Detection
The central design strategy of the proposed fluorescent probe is based on the principle of Photoinduced Electron Transfer (PET). In a PET-based sensor, the probe consists of a fluorophore linked to a receptor (in this case, the metal-chelating 5-Amino-2-(carboxymethyl)benzoic acid moiety). In the absence of the target metal ion, the lone pair of electrons on the nitrogen atom of the amino group can be transferred to the excited state of the fluorophore upon excitation. This non-radiative de-excitation pathway effectively quenches the fluorescence, resulting in a "turn-off" state.[1][2][3]
Upon the introduction of a target metal ion, the carboxyl and amino groups of the 5-Amino-2-(carboxymethyl)benzoic acid backbone coordinate with the metal ion. This binding event lowers the energy of the lone pair electrons on the nitrogen, inhibiting the PET process.[1] Consequently, the fluorophore can now de-excite radiatively, leading to a significant increase in fluorescence intensity, a "turn-on" response. The modularity of this design allows for the potential to tune the probe's selectivity for different metal ions by modifying the chelating environment.[4]
Below is a conceptual diagram illustrating the PET mechanism for the proposed fluorescent probe.
Caption: Mechanism of a PET-based "turn-on" fluorescent probe.
Synthesis of a Fluorescein-Based Probe: A Step-by-Step Protocol
Here, we detail the synthesis of a novel fluorescent probe, "F-ACBA," by conjugating 5-Amino-2-(carboxymethyl)benzoic acid (ACBA) with Fluorescein isothiocyanate (FITC). FITC is a widely used fluorescent label that readily reacts with primary amines to form a stable thiourea linkage.[5][6]
Materials and Reagents
5-Amino-2-(carboxymethyl)benzoic acid (ACBA)
Fluorescein isothiocyanate (FITC), Isomer I
Anhydrous Dimethyl sulfoxide (DMSO)
0.1 M Sodium carbonate-bicarbonate buffer (pH 9.0)
Ammonium chloride (NH₄Cl)
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Silica gel for column chromatography
Solvents for chromatography (e.g., dichloromethane, methanol)
Experimental Protocol: Synthesis of F-ACBA
Preparation of ACBA Solution:
Dissolve a precise amount of 5-Amino-2-(carboxymethyl)benzoic acid in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a final concentration of approximately 2 mg/mL.
Ensure the buffer is freshly prepared and free of any amine-containing contaminants (e.g., Tris buffer) or sodium azide, as these will compete with the labeling reaction.[7]
Preparation of FITC Solution:
Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. FITC solutions are sensitive to light and moisture and should be prepared fresh.
Conjugation Reaction:
While gently stirring the ACBA solution, slowly add the FITC solution dropwise. A typical starting molar ratio of FITC to ACBA is 2:1 to ensure complete reaction of the amine.
Wrap the reaction vessel in aluminum foil to protect it from light and continue stirring at room temperature for 8 hours or overnight at 4°C.
Quenching the Reaction:
To quench any unreacted FITC, add ammonium chloride to a final concentration of 50 mM and incubate for an additional 2 hours at 4°C.
Purification of F-ACBA:
Acidify the reaction mixture with a few drops of trifluoroacetic acid (TFA) to protonate the carboxylic acids, which may aid in extraction or precipitation.
The crude product can be purified by silica gel column chromatography. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, can be effective in separating the desired product from unreacted starting materials and by-products. The fluorescent product can often be visualized on the column under UV light.
Collect the fractions containing the desired product and remove the solvent under reduced pressure.
Characterization:
Confirm the structure and purity of the synthesized F-ACBA probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram outlines the synthetic workflow.
Caption: Synthetic workflow for the F-ACBA fluorescent probe.
Application Protocol: Detection of Heavy Metal Ions
This protocol provides a general framework for utilizing the synthesized F-ACBA probe for the detection of a target heavy metal ion (e.g., Cu²⁺, Fe³⁺, Pb²⁺) in an aqueous sample. The specific conditions, such as optimal pH and incubation time, should be optimized for the target analyte.
Materials and Instruments
Stock solution of the purified F-ACBA probe (e.g., 1 mM in DMSO).
Stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM in deionized water).
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
Spectrofluorometer.
Quartz cuvettes.
Experimental Protocol: Metal Ion Detection
Preparation of Test Solutions:
In a series of cuvettes, prepare solutions containing a fixed concentration of the F-ACBA probe (e.g., 10 µM) in the chosen buffer.
To each cuvette, add varying concentrations of the target metal ion stock solution.
Include a blank sample containing only the probe and buffer.
Incubation:
Mix the solutions thoroughly and allow them to incubate at room temperature for a sufficient time (e.g., 15-30 minutes) for the complexation to reach equilibrium.
Fluorescence Measurement:
Set the excitation and emission wavelengths on the spectrofluorometer. For a fluorescein-based probe, typical excitation is around 495 nm and emission is around 520 nm. These should be optimized by running excitation and emission scans of the probe in the presence of the metal ion.
Measure the fluorescence intensity of each solution.
Data Analysis:
Selectivity: To assess the selectivity, perform the experiment with a range of different metal ions at the same concentration and compare the fluorescence response.[8]
Sensitivity (Titration): Plot the fluorescence intensity as a function of the target metal ion concentration to generate a calibration curve. The limit of detection (LOD) can be calculated from the calibration curve (e.g., 3σ/slope, where σ is the standard deviation of the blank).[9]
Binding Stoichiometry (Job's Plot): To determine the binding ratio of the probe to the metal ion, prepare a series of solutions with a constant total concentration of the probe and metal ion, but with varying mole fractions. Plot the fluorescence intensity against the mole fraction of the metal ion. The peak of the plot will indicate the stoichiometry of the complex.
Data Presentation: Expected Photophysical Properties
The following table summarizes the expected photophysical properties of the F-ACBA probe, based on the properties of its constituent parts.
5-Amino-2-(carboxymethyl)benzoic acid serves as an excellent and versatile platform for the development of novel fluorescent probes. The straightforward synthesis of the F-ACBA probe described herein, coupled with its "turn-on" fluorescence response to metal ions, makes it a valuable tool for researchers in various scientific disciplines. The modular nature of this design opens up possibilities for creating a library of sensors with tailored selectivities and photophysical properties. For instance, replacing fluorescein with other fluorophores could shift the emission to different wavelengths, and modification of the chelating moiety could alter the metal ion selectivity. Future work could involve the application of this probe in cellular imaging to monitor intracellular metal ion concentrations or its immobilization onto solid supports for the development of reusable sensor devices.
References
New Synthetic Amino Acids for the Design and Synthesis of Peptide-Based Metal Ion Sensors. The Journal of Organic Chemistry. Available at: [Link]
Spectroscopic Properties of Fluorescein and Rhodamine Dyes Attached to DNA. Biophysical Journal. Available at: [Link]
Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. Available at: [Link]
Synthesis, Characterization and Metal Ion Detection of Novel Fluoroionophores Based on Heterocyclic Substituted Alanines. Molecules. Available at: [Link]
Small molecule sensors. Wikipedia. Available at: [Link]
FITC Amine Labeling Protocol. You Do Bio. Available at: [Link]
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors. Available at: [Link]
Rhodamine B Fluorescent Labeling. LifeTein. Available at: [Link]
Synthesis, Characterization, and Studies on Photophysical Properties of Rhodamine Derivatives and Metal Complexes in Dye Sensitized Solar Cell. International Journal of Photoenergy. Available at: [Link]
The mechanism of PeT-based fluorescent probes. ResearchGate. Available at: [Link]
Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. Nanoscale. Available at: [Link]
(A) Reaction scheme for rhodamine B isothiocyanate (RhB-ITC) and... ResearchGate. Available at: [Link]
A novel rhodamine B fluorescence probe for rapid identification of different amino acids by high efficiency fluorescence spectrum-mass spectrometry. Frontiers in Chemistry. Available at: [Link]
Stereoselective Synthesis of Fluorescent α-Amino Acids Containing Oxine (8-Hydroxyquinoline) and Their Peptide Incorporation in Chemosensors for Divalent Zinc. The Journal of Organic Chemistry. Available at: [Link]
Fluorescent Sensing And Determination Of Lead (II) Ions In Water. International Journal of Scientific & Technology Research. Available at: [Link]
Fluorescence determination of Fe(III) in drinking water using a new fluorescence chemosensor. RSC Advances. Available at: [Link]
Protocol - LigandTracer - Protein labeling with FITC. LigandTracer. Available at: [Link]
Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling. nanomicronspheres. Available at: [Link]
Troubleshooting solubility issues of 5-Amino-2-(carboxymethyl)benzoic acid
The following technical support guide is structured to address the specific physicochemical challenges of 5-Amino-2-(carboxymethyl)benzoic acid (CAS 6627-45-8). This molecule presents a "perfect storm" of solubility chal...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is structured to address the specific physicochemical challenges of 5-Amino-2-(carboxymethyl)benzoic acid (CAS 6627-45-8).
This molecule presents a "perfect storm" of solubility challenges: it is a rigid zwitterion with high crystal lattice energy, and it possesses a homophthalic acid core , making it prone to unwanted cyclization (anhydride formation) if mishandled during dissolution.
The Problem: In neutral solvents (pH 4–6), the molecule exists as a zwitterion (internal salt). The amine is protonated (
), and the carboxylic acids are deprotonated ().[1] This creates a strong electrostatic crystal lattice that resists solvation in standard organic solvents (DCM, EtOAc) and water.
Visualizing the Solubility Workflow
The following decision tree outlines the correct solvent choice based on your application.
Figure 1: Decision matrix for solvent selection.[1][2] Note the critical warning regarding heat-induced cyclization.
Troubleshooting Guides
Scenario A: "The compound precipitates immediately upon adding water."
Diagnosis: You are likely operating near the Isoelectric Point (pI) .[2]
Because this molecule has two carboxylic acids and one amine, its net charge is zero in the pH range of roughly 3.0 to 5.0. At this pH, water solubility is at its absolute minimum.[2]
Protocol: The "pH Swing" Method
Do not add pure water.[2] Instead, force the molecule into an ionic state:
For Basic Solutions (Preferred):
Calculate 2.1 molar equivalents of NaOH or KOH.[2]
) and carboxylic acids (), creating a soluble cation.
Scenario B: "It won't dissolve in DCM, Chloroform, or Ether."
Diagnosis: This is expected behavior.[2] The crystal lattice energy of the zwitterion is too high for non-polar or moderately polar solvents to overcome.
Corrective Action:
Switch Solvent: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2] These are the gold standards for this compound class.
Solubility Limit: Expect solubility >50 mg/mL in DMSO at 25°C.
If DCM is required for a reaction: You must protect the carboxylic acids (e.g., esterification) or the amine (e.g., Boc-protection) to render the molecule lipophilic.
Scenario C: "I heated the mixture to dissolve it, and now I see a new impurity."
Diagnosis: You have likely triggered Thermal Dehydration (Cyclization) .[2]
Compounds with a 2-(carboxymethyl)benzoic acid motif (homophthalic acid derivatives) are prone to intramolecular cyclization to form homophthalic anhydrides or, in the presence of amines, isoquinolones .[1][2]
Risk Factor: Heating >60°C in non-aqueous solvents (especially with dehydrating agents like acetic anhydride or carbodiimides).[2]
Prevention: Dissolve at Room Temperature (RT). If sonication is needed, keep the bath cool.
Physicochemical Data & Reference Table
Property
Value / Behavior
Notes
Molecular Weight
195.17 g/mol
Predicted pKa (COOH)
~3.5 (Benzoic) & ~4.5 (Acetic)
The benzoic acid is more acidic due to the electron-withdrawing ring.[1][2]
Predicted pKa (NH2)
~2.5 - 3.0 (Conjugate Acid)
The amine is less basic than typical anilines due to the electron-withdrawing carboxyls.[1][2]
Avoid heating in acidic/dehydrating conditions.[2]
Frequently Asked Questions (FAQ)
Q1: What is the best solvent for NMR analysis?A: Pure DMSO-d6 is often insufficient because the zwitterionic protons broaden the peaks.[2]
Recommendation: Use DMSO-d6 + 1 drop of DCl (deuterated HCl) or NaOD (deuterated NaOH).[1][2] This "locks" the protonation state, sharpening the signals and preventing exchange broadening.
Q2: Can I use this compound in a peptide coupling reaction?A: Yes, but order of addition matters.
Issue: The two carboxylic acid groups have different reactivities. The "acetic" acid group (carboxymethyl) is generally less sterically hindered but less acidic than the benzoic acid.
Strategy: If you need to couple specifically to one acid, you may need to use a protected derivative (e.g., a mono-methyl ester).[1][2] If reacting the amine, protect both acids as esters first to prevent self-polymerization.[2]
Q3: How do I recover the compound from an aqueous basic solution?A: Perform Isoelectric Precipitation .[2]
Cool the basic solution to 4°C.
Slowly add 1M HCl while stirring vigorously.
Monitor pH.[2][3] As you pass pH 7 and approach pH 4, a thick white precipitate will form.
Stop at pH 3.5–4.0 .
Filter and wash with cold water.[2][3] Do not overshoot to pH 1, or it will redissolve.
Pathway Visualization: Ionization States
Understanding the ionization state is critical for extraction and chromatography.
Figure 2: The pH-dependent speciation of 5-Amino-2-(carboxymethyl)benzoic acid. The red zone indicates the region of minimum solubility.
References
Solubility of Zwitterionic Amino Acids. Journal of Solution Chemistry, 2010.[2] (General principles of amino acid solubility near isoelectric points).
Homophthalic Acid Derivatives. Wikipedia. (Structural basis for the 2-carboxymethyl-benzoic acid core and anhydride formation risks).
Purification of Amino-Benzoic Acids. PrepChem. (Methodology for precipitation of amino-benzoic acid derivatives via pH adjustment).
Properties of DMSO. Gaylord Chemical. (Solubility data for polar aprotic solvents).
Optimizing reaction conditions for 4-aminohomophthalic acid polymerization
This guide serves as a specialized technical resource for the polymerization of 4-aminohomophthalic acid (4-AHA) .[1] Due to the bifunctional nature of the monomer (containing both an aniline moiety and a homophthalic di...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for the polymerization of 4-aminohomophthalic acid (4-AHA) .[1] Due to the bifunctional nature of the monomer (containing both an aniline moiety and a homophthalic di-acid moiety), it can undergo two distinct polymerization pathways: Step-Growth Polycondensation (leading to high-performance polyamides/imides) and Oxidative Polymerization (leading to conjugated conductive polymers).
This guide prioritizes Step-Growth Polycondensation via the Homophthalic Anhydride intermediate, as this is the primary route for generating high-performance, heat-resistant pharmaceutical carriers and materials.[1]
Reaction Pathway & Mechanism
To optimize conditions, one must first understand the competing pathways. 4-AHA is an
type monomer (one amine, two acids).[1] Without protection or precise control, it forms hyperbranched networks.[1] Linearization requires selective activation of the homophthalic anhydride motif.
Pathway Diagram
Figure 1: Mechanistic pathways for 4-AHA.[1] The yellow-to-green path represents the high-performance condensation route detailed below.
Optimized Experimental Protocols
Protocol A: Synthesis via Homophthalic Anhydride (Step-Growth)
Objective: Create linear, high-molecular-weight poly(isoquinoline-1,3-dione) derivatives.
Critical Step: In situ formation of the anhydride to prevent random branching.
Parameter
Standard Condition
Optimized Condition
Rationale
Solvent
DMF (Dimethylformamide)
NMP (N-methyl-2-pyrrolidone) + LiCl (5%)
LiCl disrupts hydrogen bonding, preventing premature precipitation of the poly(amic acid).[1]
Dehydrating Agent
Acetic Anhydride
Thionyl Chloride (SOCl₂) or P₂O₅
4-AHA requires aggressive dehydration to form the 6-membered anhydride ring efficiently.[1]
Temperature (Stage 1)
Room Temp
-10°C to 0°C
Low temp suppresses side reactions of the free amine during activation.[1]
Temperature (Stage 2)
150°C
Stepwise: 80°C (2h) → 160°C (4h)
Gradual heating promotes ordered imidization (cyclization) without crosslinking.[1]
Step-by-Step Workflow:
Monomer Activation: Dissolve 4-AHA in anhydrous NMP. Add 1.1 eq of Thionyl Chloride at -10°C to generate the reactive anhydride-acid chloride species (or use thermal dehydration with Ac₂O if amine protection is present).[1]
Polymerization: Add the co-monomer (e.g., a diamine if making a copolymer, or base catalyst if self-polymerizing).[1] Stir at 0°C for 4 hours.
Imidization: Add chemical dehydration agents (Pyridine/Acetic Anhydride, 1:1 ratio) and heat to 80°C.
Precipitation: Pour viscous solution into methanol. Wash with water to remove LiCl.[1]
Objective: Polymerize through the aniline nitrogen to create a conjugated backbone with pendant carboxylic acids.
Parameter
Standard Condition
Optimized Condition
Rationale
Oxidant
Ammonium Persulfate (APS)
APS + FeCl₃ (catalytic)
Iron acts as a mediator to lower the oxidation potential, reducing over-oxidation.[1]
pH
pH 1.0 (HCl)
pH 2.5 - 3.0
Extremely low pH protonates the amine too strongly, inhibiting radical formation on the nitrogen.
Monomer:Oxidant Ratio
1:1
1:1.25
Slight excess of oxidant ensures full conversion without degrading the polymer chain.
Troubleshooting Guide (FAQ)
Issue 1: Low Molecular Weight (Oligomers only)
Symptom: The product is a powder that dissolves instantly in basic water; no film-forming properties.[1]
Root Cause A: Moisture Contamination.[1] The anhydride intermediate hydrolyzes back to the di-acid in the presence of trace water.
Fix: Distill NMP over
and store over 4Å molecular sieves. Ensure reactor is nitrogen-purged.
Root Cause B: Stoichiometric Imbalance.[1] In step-growth polymerization, a 1:1 ratio of functional groups is mathematically critical (Carothers Equation).[1]
Fix: If using a co-monomer (diamine), weigh to 0.001g precision.[1] If self-polymerizing, ensure the monomer purity is >99.5% by HPLC.[1]
Issue 2: Gelation (Insoluble Crosslinked Mass)
Symptom: The reaction mixture turns into an insoluble rubbery gel during heating.
Root Cause: 4-AHA is an
monomer.[1] If the "B" groups (carboxylic acids) react with "A" groups (amines) on different chains indiscriminately, branching occurs.
Fix:
Use a Blocking Agent: React 4-AHA with a mono-functional amine first to convert one acid group to an amide before polymerization (if linear polymer is desired).[1]
Control Temperature: Do not exceed 160°C. Above this, transamidation leads to crosslinking.[1]
Issue 3: Low Solubility of Final Polymer
Symptom: Polymer precipitates during the reaction, stopping chain growth.
Root Cause: Strong inter-chain hydrogen bonding or "brick-dust" stacking of the rigid isoquinoline rings.
Side reactions in the synthesis of quinazolinones from 5-Amino-2-(carboxymethyl)benzoic acid
The following technical guide addresses the synthesis of quinazolinone scaffolds using 5-Amino-2-(carboxymethyl)benzoic acid (also known as 5-aminohomophthalic acid). This guide assumes the user is attempting to utilize...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis of quinazolinone scaffolds using 5-Amino-2-(carboxymethyl)benzoic acid (also known as 5-aminohomophthalic acid).
This guide assumes the user is attempting to utilize this specific bifunctional building block to generate a nitrogen-containing heterocycle, likely targeting 2-substituted quinazolin-4(3H)-ones or fused systems.[1]
Critical Alert: If your target is a standard quinazolin-4(3H)-one , verify your starting material immediately.[1][2]
Standard quinazolinones are synthesized from anthranilic acid (2-aminobenzoic acid) derivatives.[1][2] Your precursor, 5-Amino-2-(carboxymethyl)benzoic acid , is a homophthalic acid derivative.[1][2]
Anthranilic Acid Path: Yields Quinazolinones (N-C-N ring core).[1][2]
Homophthalic Acid Path: Naturally yields Isoquinolin-1,3-diones (Homophthalimides) or Isocoumarins (C-C-N or C-C-O ring core).[1]
If you are using this precursor to synthesize a quinazolinone, you are likely performing a complex rearrangement (e.g., via isocyanates) or using the molecule as a nucleophile to attack a separate benzoxazinone core.[2] The guide below addresses the specific side reactions of this homophthalic scaffold.
Reaction Pathway & Competitive Landscapes
The following diagram illustrates the "Fork in the Road" where the desired synthesis competes with the thermodynamic preference of the starting material.
Figure 1: Mechanistic divergence showing the competition between the desired heterocycle formation and the natural tendency of homophthalic acid derivatives to form isoquinolinones or decarboxylate.
Troubleshooting Guide: Diagnosing Side Reactions
Issue 1: Formation of Isoquinolin-1,3-dione (Homophthalimide)
Symptom: The product has the correct mass for a cyclized structure but incorrect NMR shifts (missing the characteristic C2 proton of quinazolinone).
Mechanism: Homophthalic acid derivatives possess a 1,3-relationship between the carboxylic acids.[1][2] In the presence of amines (or even ammonia sources like urea), they preferentially form the six-membered imide ring (Isoquinolin-1,3-dione) rather than the pyrimidine ring of quinazolinone.
Corrective Action:
Avoid Acetic Anhydride: If you use
for ring closure, you will almost exclusively form the homophthalic anhydride, which then reacts with amines to form the isoquinolinone.[2]
Use Specific Nitrogen Sources: To force quinazolinone formation from this scaffold, you typically need to react the anhydride with a hydrazine (forming phthalazinones) or use a Curtius rearrangement protocol to convert one acid to an isocyanate in situ.[2]
Issue 2: Decarboxylation (Loss of CO2)
Symptom: Loss of mass equivalent to
(M-44) in LC-MS; disappearance of the methylene (-CH2-) signal in NMR.[1]
Mechanism: The carboxymethyl group at position 2 is a homophthalic acid moiety .[1][2] These are structurally similar to -keto acids (phenylogous) and are prone to thermal decarboxylation, especially if the ring is electron-deficient or if heated in acidic media.
Corrective Action:
Temperature Control: Maintain reaction temperatures below 140°C.
Buffer pH: Avoid strong mineral acids at high temperatures.[1][2]
Esterification: Protect the carboxymethyl group as an ester (methyl 5-amino-2-(2-methoxy-2-oxoethyl)benzoate) before attempting ring closure at the other position.[1]
Issue 3: Oligomerization (Self-Condensation)
Symptom: Insoluble, gummy precipitates; broad peaks in NMR; high molecular weight species in MS.[2]
Mechanism: The starting material is an amino-acid .[1][3] The 5-amino group is nucleophilic, and the 1-carboxylic acid is electrophilic (especially if activated). The molecule can polymerize (head-to-tail) like a nylon precursor.
Corrective Action:
Dilution: Run the reaction at high dilution (>20 mL/g) to favor intramolecular cyclization over intermolecular polymerization.
Protection: Use an N-protected precursor (e.g., N-Boc or N-Acetyl) if the amino group is not involved in the ring formation.[1]
Experimental Optimization Protocols
Protocol A: Minimizing Isoquinolinone Impurities
When reacting 5-amino-2-(carboxymethyl)benzoic acid with urea or amidines.[1]
Preparation: Suspend the starting material (1.0 eq) in Polyphosphoric Acid (PPA) or PPE (Polyphosphate ester).[2]
Why: PPA acts as both solvent and condensing agent, often favoring the thermodynamic product.[2] To shift this, use PPE in CHCl3 for milder conditions.[2]
Reagent Addition: Add the urea/amidine (1.5 eq) before heating.
Step-Wise Heating:
Heat to 60°C for 1 hour (Activation).
Ramp to 100°C for 2-4 hours (Cyclization).
Do not exceed 120°C to prevent decarboxylation.[1][2]
Acts as an antioxidant scavenger during workup.[1][2]
Light
Amber Glassware
Some amino-homophthalic derivatives are photosensitive.[1][2]
Frequently Asked Questions (FAQs)
Q1: I am seeing a peak at M-18 in my mass spec. Is this my product?A: M-18 indicates the loss of water (
).[1] This confirms a cyclization event has occurred.[2] However, both Quinazolinone and Isoquinolinone formation involve the loss of water.[2] You must use 1H NMR or HMBC to distinguish the products.[1][2]
Quinazolinone:[1][2][4][5][6][7][8] Look for a proton at the C2 position (typically 8.0–8.5 ppm).[2]
Isoquinolinone:[1][2] Look for the methylene protons (-CH2-) in the ring (typically 3.8–4.2 ppm) or a vinylic proton if it oxidized to isocoumarin.
Q2: Can I use microwave irradiation to speed up the synthesis?A: Yes, but with caution. Microwave heating is excellent for cyclization but significantly increases the risk of Issue 2 (Decarboxylation) . Use a "Power Max" setting and active cooling to ensure the internal temperature does not spike above 150°C.[2]
Q3: Why is my yield so low (<20%)?A: You are likely losing material to Oligomerization (Issue 3) .[2] Because your starting material is a "zwitterionic-like" amino acid, it has low solubility in organic solvents, forcing you to use high temperatures or polar solvents where polymerization is faster.[2] Try protecting the amine (e.g., as an acetamide) before cyclization, then deprotecting later.[2]
References
Synthesis of Quinazolinones (General Review)
Title: Recent Advances in the Synthesis of Quinazolinones.[2][5][7]
Purification techniques for crude 5-Amino-2-(carboxymethyl)benzoic acid
The following technical guide serves as a Tier-2 Support resource for the purification of 5-Amino-2-(carboxymethyl)benzoic acid (CAS: 22901-69-5), also known as 5-Amino-homophthalic acid . This compound is a critical int...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a Tier-2 Support resource for the purification of 5-Amino-2-(carboxymethyl)benzoic acid (CAS: 22901-69-5), also known as 5-Amino-homophthalic acid .
This compound is a critical intermediate in the synthesis of immunomodulatory imide drugs (IMiDs) such as Lenalidomide and Pomalidomide . Its purification is non-trivial due to its amphoteric nature (containing two acidic carboxyl groups and one basic amino group) and susceptibility to oxidative degradation.
Part 1: The "Golden Path" Purification Protocol
Standard Operating Procedure (SOP) for Crude Material Recovery
Principle:
The molecule is amphoteric. It dissolves in alkaline media (forming a di-anion) and mineral acids (forming an ammonium cation). The purification strategy relies on Isoelectric Point (pI) Precipitation , where the molecule has a net neutral charge and minimum solubility.
Target pH Window: 3.0 – 3.5 (Critical Parameter)
Step-by-Step Methodology
Dissolution & Salt Formation
Suspend crude 5-Amino-2-(carboxymethyl)benzoic acid in 5 volumes of deionized water.
Slowly add 20% NaOH (aq) while stirring until pH reaches 9.0 – 10.0 .
Checkpoint: The solution should be clear. If turbidity persists, filter to remove non-acidic impurities (e.g., unreacted nitro-precursors or inorganic salts).
Oxidative Impurity Removal (Decolorization)
Add Activated Carbon (5 wt% relative to crude) .
Optional but Recommended: Add 0.5 wt% Sodium Dithionite (Na2S2O4) to prevent oxidative polymerization of the aniline moiety.
Stir at 25°C for 30 minutes .
Filter through a Celite pad to remove carbon. Wash the cake with a small amount of dilute NaOH.
Controlled Precipitation (The "Dropwise" Technique)
Displacement Wash: Wash with 2 volumes of ice-cold water (pH adjusted to 3.2) to remove residual salts (NaCl).
Solvent Wash: Wash with 1 volume of cold Isopropanol (IPA) to remove organic impurities and aid drying.
Dry in a vacuum oven at 50°C for 12 hours.
Part 2: Troubleshooting & FAQs
Category 1: Impurity & Color Profile
Q: My product is pink or brown after drying. How do I fix this?A: This indicates oxidation of the amino group (aniline oxidation), often caused by air exposure during the alkaline phase.
Immediate Fix: Recrystallize using Water/Ethanol (9:1) with a pinch of Sodium Bisulfite added to the solvent.
Process Prevention: During the NaOH dissolution step (Step 1), sparge the solution with Nitrogen gas and ensure Sodium Dithionite is used. Avoid prolonged stirring at high pH.
Q: HPLC shows a peak at RRT 1.1. What is it?A: This is likely the Lactam impurity (isoindolin-1-one derivative). 5-Amino-2-(carboxymethyl)benzoic acid can cyclize under high heat or acidic conditions to form a lactam ring (dehydration).
Fix: Avoid heating the acidic solution above 40°C. If the impurity is present, perform a "slurry wash" in Ethyl Acetate ; the lactam is often more soluble in organic solvents than the zwitterionic acid.
Category 2: Yield & Solubility
Q: I acidified to pH 1.0 to ensure everything precipitated, but my yield is low.A: You have over-acidified. At pH 1.0, the amino group protonates (-NH3+), forming the Hydrochloride Salt , which is highly soluble in water.
Recovery: Back-titrate with dilute NaOH to pH 3.2 to reprecipitate the free acid.
Q: Filtration is extremely slow (clogged filter).A: The crystal size is too small (fines), likely caused by rapid acidification.
Fix: Perform an Ostwald Ripening (Digestion) step. After reaching pH 3.2, heat the slurry to 50°C for 30 minutes , then slowly cool back to 10°C. This allows small crystals to dissolve and redeposit onto larger ones, improving filtration speed.
Part 3: Quantitative Data & Specifications
Table 1: Solubility Profile for Process Optimization
Solvent / Medium
Solubility Behavior
Process Application
Water (pH 7)
Low / Insoluble
Washing Medium
Water (pH 10, NaOH)
High (Di-anion)
Initial Dissolution
Water (pH 1, HCl)
Moderate/High (Cation)
Avoid (Yield Loss)
Methanol/Ethanol
Moderate (Hot)
Recrystallization
Ethyl Acetate
Very Low
Impurity Extraction (Lactam removal)
Table 2: Typical Impurity Profile
Impurity Type
Origin
Removal Strategy
Inorganic Salts (NaCl)
Neutralization byproduct
Water wash at pH 3.2
Colored Organics
Oxidation of -NH2
Activated Carbon / Na2S2O4
Lactam Derivative
Cyclization (Heat/Acid)
Avoid high temp; Slurry in EtOAc
Isomers
Non-selective nitration
Recrystallization (EtOH/Water)
Part 4: Process Visualization
The following diagram illustrates the logical flow of the purification process, highlighting the critical pH control points.
Caption: Logical workflow for the acid-base purification of 5-Amino-2-(carboxymethyl)benzoic acid, emphasizing the critical pH control loop.
References
BenchChem Technical Support . (2025). Synthesis and Purification of Amino-Benzoic Acid Derivatives. Retrieved from
Master Organic Chemistry . (2023). Isoelectric Points of Amino Acids and Zwitterion Behavior. Retrieved from
National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 10374614: 5-Amino-2-methylbenzoic acid (Structural Analog). Retrieved from
Google Patents . (2019). Method for Preparing Lenalidomide (EP 3789385 A1).[2] Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: 4-AHA-STAB-001
Subject: Prevention of degradation during storage and handling
Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
4-Aminohomophthalic acid (4-amino-2-(carboxymethyl)benzoic acid) presents a dual stability challenge. As an aromatic amine , it is electron-rich and prone to oxidative browning. As a homophthalic acid derivative , it possesses a thermodynamic drive toward dehydration, forming a six-membered anhydride ring (isochroman-1,3-dione derivative) even under mild thermal stress.
This guide provides the protocols necessary to arrest these two competing degradation pathways.
Critical Storage Parameters
The following parameters are non-negotiable for maintaining purity >98% over long durations (6+ months).
Parameter
Recommended Condition
Scientific Rationale
Temperature
-20°C (Preferred) or 2-8°C
Retards the kinetics of autoxidation and thermal dehydration (cyclization).
Atmosphere
Argon or Nitrogen
Displaces oxygen to prevent radical-mediated oxidation of the amino group (aniline moiety).
Container
Amber Glass
Blocks UV/Vis light which catalyzes the photo-oxidation of aromatic amines.
To troubleshoot effectively, you must understand the chemistry occurring in the bottle.
The Two-Front War: Oxidation vs. Cyclization
Oxidative Browning (The "Pink" Phase): The amino group (-NH₂) is an electron donor. Upon exposure to air and light, it forms radical cations, leading to azo-linkages or polymeric tars. This is visually detectable as a shift from off-white to pink, then brown.
Thermal Dehydration (The "Hidden" Impurity): Unlike phthalic acid, homophthalic acid derivatives form stable 6-membered anhydrides. This reaction is reversible but alters the stoichiometry and solubility of your reagent.
Pathway Diagram
Figure 1: Competing degradation pathways. Note that anhydride formation is reversible, while oxidative browning is irreversible.
Troubleshooting Guide (Q&A)
Visual Defects
Q: My powder has turned a faint pink color. Is it ruined?A: Not necessarily. Pink coloration indicates the onset of surface oxidation of the aniline moiety.
Diagnosis: Run an HPLC.[1][2] If purity is >97%, the oxidation is likely superficial (ppm levels of highly colored azo compounds).
Remediation: You can perform a "wash" rather than a full recrystallization. Suspend the solid in cold dichloromethane (DCM) or diethyl ether (if the acid is insoluble in these), sonicate briefly, and filter. The oxidized tars are often more soluble in organic solvents than the zwitterionic amino acid.
Q: The material has clumped into a hard cake.A: This indicates moisture absorption followed by partial drying.
Risk: Hydrolysis is not the issue here; the issue is that the water trapped in the lattice may induce hydrolysis if you have any anhydride present, or simply make weighing inaccurate.
Action: Dry in a vacuum desiccator over P₂O₅ at room temperature . Do not heat to dry, as this will trigger anhydride formation.
Analytical Anomalies
Q: I see a new peak in my HPLC at a longer retention time (Reverse Phase).A: This is likely the anhydride .
Mechanism: The anhydride is less polar than the dicarboxylic acid precursor, causing it to elute later on a C18 column.
Verification: Check the UV spectrum of the peak. If it matches the parent but elutes later, it is the dehydrated form.
Fix: Dissolve the sample in aqueous buffer (pH 8-9) for 30 minutes before injection. The base will hydrolyze the anhydride back to the acid form, confirming the identity.
Q: My reaction yield is lower than expected, but the starting material looks pure.A: You may be weighing "dead weight" (water) or the anhydride form, which has a different molecular weight (MW - 18).
Solution: Perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the exact weight % purity.
Recovery & Purification Protocol
If your batch has degraded significantly (<90% purity), use this decision tree to recover it.
Workflow Diagram
Figure 2: Purification decision tree based on the type of degradation observed.
Dissolution: Dissolve the crude brown solid in 1M NaOH (or NaHCO₃). The solution should be dark.
Scrubbing: Add Activated Charcoal (5% w/w) and stir for 30 minutes. This adsorbs the polymeric oxidation impurities.
Filtration: Filter through Celite® to remove the charcoal. The filtrate should be significantly lighter (yellow/pale pink).
Precipitation: Slowly add 1M HCl while stirring until pH reaches ~3.5 to 4.0 (the isoelectric point region). The 4-aminohomophthalic acid will precipitate.
Isolation: Filter the white solid.
Drying: Dry under high vacuum at 25°C . Do not use an oven.
References
BenchChem. (2025).[1][3] Preventing oxidation of 2-(Allyloxy)aniline during storage. (General protocols for aromatic amine storage: inert gas, refrigeration).[1]
Sigma-Aldrich. (n.d.). 4-Aminophthalic acid Safety Data Sheet. (Analogous compound handling: H315, H319, storage class 11).
CymitQuimica. (n.d.). Homophthalic anhydride Properties. (Confirming the hydrolysis/dehydration equilibrium of homophthalic derivatives).
ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (Data on oxidative polymerization of anilines).
National Institutes of Health (PMC). (2010). Dimerization and comments on the reactivity of homophthalic anhydride. (Detailed mechanism of homophthalic acid/anhydride interconversion and dimerization risks).
Overcoming challenges in the characterization of 5-Amino-2-(carboxymethyl)benzoic acid
[1] Topic: Overcoming challenges in the characterization of 5-Amino-2-(carboxymethyl)benzoic acid CAS: 22901-69-5 Molecular Formula: C9H9NO4 Support Ticket: #REQ-5A2C-CHAR-001 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Overcoming challenges in the characterization of 5-Amino-2-(carboxymethyl)benzoic acid
CAS: 22901-69-5
Molecular Formula: C9H9NO4
Support Ticket: #REQ-5A2C-CHAR-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Molecule & The Challenge
Welcome to the Technical Support Center. You are likely here because 5-Amino-2-(carboxymethyl)benzoic acid (5-ACBA) is behaving inconsistently in your analytical workflows.
This molecule is not a standard pharmaceutical intermediate; it is a zwitterionic amino-dicarboxylic acid (a derivative of homophthalic acid).[1] Its structure features a basic aniline moiety and two acidic carbonyl groups (a benzoic acid and an acetic acid side chain).[1]
Why is this difficult?
Solubility Paradox: High lattice energy at its isoelectric point (pI) leads to precipitation in aqueous buffers, yet it is too polar for standard organic solvents.[1]
Cyclization Risk: As a homophthalic acid derivative, it is prone to dehydration-induced cyclization to form 6-amino-isochroman-1,3-dione (anhydride formation) under acidic or thermal stress.[1]
Chromatographic Tailing: The interaction of the free amine with silanols and the ionization of two carboxyl groups creates complex retention behavior on C18 columns.[1]
Below are the specific troubleshooting protocols to resolve these issues.
Part 1: Chromatographic Challenges (HPLC & LC-MS)
User Question:
"My peaks are tailing significantly on C18, and the retention time shifts between runs. How do I stabilize the method?"
Technical Diagnosis:
The tailing is caused by the secondary interaction of the protonated amino group (at pH < 4) with residual silanols on the silica backbone.[1] The retention shifts are likely due to pH fluctuations near the molecule's pKa values (Carboxyls ~3.5–4.5; Aniline ~2.5–3.0).[1]
Troubleshooting Protocol: The "Dual-Mode" Suppression Strategy
To fix this, you must lock the ionization state.[1] We recommend a Low pH / High Ionic Strength approach for C18, or switching to HILIC for better retention.[1]
Method A: Modified C18 (Recommended for Impurity Profiling) [1]
Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP).[1] Reason: The polar group shields silanols.[1]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1] Reason: TFA acts as an ion-pairing agent, masking the amine.[1]
Caption: Decision tree for selecting the optimal chromatographic method based on analytical goals (Purity vs. Sensitivity).
Part 2: Spectroscopic Characterization (NMR)
User Question:
"I cannot get a clean NMR spectrum. The sample is insoluble in CDCl3, and in DMSO-d6, the peaks are broad or missing protons."[1]
Technical Diagnosis:
5-ACBA is a zwitterion.[1] In neutral DMSO-d6, the exchangeable protons (COOH and NH2) undergo rapid exchange, leading to broadening.[1] Furthermore, the molecule may exist as an internal salt, reducing solubility.[1]
Mechanism:[1][4] Protonates the amine (NH3+) and both carboxylic acids (COOH).[1]
Result: Sharp signals.[1] The carboxyl protons will likely appear very downfield (12-14 ppm) or exchange with water, but the aromatic region will be well-resolved.[1]
Alternative (for stability):D2O + NaOD (pH > 10) [1]
Mechanism:[1][4] Fully deprotonates to the dianion.[1]
Result: Highly soluble.[1] Aromatic shifts will move upfield due to electron donation from the carboxylates.[1]
Critical Check: Distinguishing the Regioisomer
A common synthesis impurity is the 4-amino isomer.[1]
5-Amino-2-(carboxymethyl)benzoic acid: The aromatic protons show a specific coupling pattern (1 singlet, 2 doublets).[1]
H-4 (ortho to NH2): Doublet of doublets (approx 6.8 ppm).[1]
H-3 (between NH2 and CH2COOH): Singlet (approx 6.7 ppm).[1] Note: This singlet is key.
Part 3: Stability & Handling (The Cyclization Trap)
User Question:
"We dried the sample at 60°C, and a new impurity appeared at RRT 1.2. Is this oxidation?"
Technical Diagnosis:
It is likely not oxidation , but cyclization .[1] Homophthalic acid derivatives are notorious for forming cyclic anhydrides or isoquinolinedione-like structures when heated under acidic or neutral conditions.[1]
The Pathway:
5-Amino-2-(carboxymethyl)benzoic acid
This cyclic impurity is less polar (elutes later, RRT > 1.[1]0) and will lack the broad OH stretch in IR.[1]
Stability Workflow Diagram
Caption: Thermal instability pathway showing the dehydration risk to the cyclic anhydride form.[1]
Prevention Protocol
Drying: Lyophilize (freeze-dry) rather than oven dry. If oven drying is necessary, keep T < 35°C under vacuum.[1]
Storage: Store as the Hydrochloride salt or Sodium salt . The zwitterionic neutral form is the most prone to auto-catalytic cyclization in the solid state.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10374614, 5-Amino-2-methylbenzoic acid (Structural Analog Analysis).[1] Retrieved from [Link]
Sielc Technologies. HPLC Separation of Amino Acids (Mixed-Mode Chromatography Principles). Retrieved from [Link]
Helix Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]
MDPI (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.[1] Retrieved from [Link][1]
(Note: While direct literature on CAS 22901-69-5 is limited, protocols are derived from validated methods for homologous amino-homophthalic acid derivatives and zwitterionic pharmaceutical intermediates.)[1]
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profile & Solubility Challenges
4-Aminohomophthalic acid (2-(carboxymethyl)-4-aminobenzoic acid) presents a classic "solubility wall" common to zwitterionic aromatic amino acids. Its structure contains two destabilizing features for organic solubility:
Dual Carboxylic Acid Moieties: High polarity and hydrogen bond donation capacity.
Amino Group: Capable of forming internal salt bridges (zwitterions) with the carboxylates, leading to a high crystal lattice energy.
The "U-Shaped" Solubility Curve
The solubility of this molecule is pH-dependent. It is insoluble in neutral organic solvents (DCM, Toluene, EtOAc) and water at its isoelectric point (pI). Solubility is only achieved by driving the equilibrium toward a charged species.
Solvent Class
Solubility Status
Mechanism
Recommended Use
Non-Polar (Toluene, Hexane)
Insoluble
Crystal lattice energy > Solvation energy.
Anti-solvent for precipitation.
Polar Aprotic (DMSO, DMF, NMP)
Moderate to High
Dipole-dipole interactions disrupt lattice; no zwitterion stabilization.
Primary Reaction Media (Nucleophilic substitutions).
Aqueous Acid (HCl, TFA)
Soluble
Protonation of amine ().
Deprotection; Hydrolysis workup.
Aqueous Base (NaOH, )
Soluble
Deprotonation of carboxylates ().
Extraction; Dissolution for functionalization.
Protic Organic (MeOH, EtOH)
Low/Sparingly
Hydrogen bonding competes, but zwitterion persists.
The choice of solvent dictates the reaction pathway, particularly for the two most common transformations: Cyclization (Isoquinoline synthesis) and Amide Coupling .
Scenario A: Cyclization to Isoquinolones (PARP Inhibitor Scaffolds)
Target: Condensation of the homophthalic moiety with amines or formamide derivatives.
Challenge: Water is a byproduct; its removal is critical to drive equilibrium (Le Chatelier's principle).
Solvent:o-Dichlorobenzene or Diphenyl Ether (for thermal cyclization >180°C).
Alternative:Toluene/DMF (9:1) with Dean-Stark trap. The DMF solubilizes the zwitterion, while Toluene forms the azeotrope to remove water.
Scenario B: Amide Coupling / N-Functionalization
Target: Derivatization of the aniline nitrogen or activation of the carboxylic acid.
Challenge: Poor solubility in DCM/THF leads to heterogeneous reactions and stalled kinetics.
Recommended System:"The Solubilizing Switch"
Solvent:Anhydrous DMF or NMP (N-methyl-2-pyrrolidone).
Additive:LiCl (5% w/v) .
Mechanism:[1][2][3] Lithium ions disrupt the internal hydrogen bond network/zwitterionic interaction, significantly increasing solubility in aprotic amide solvents without altering pH.
Visualizing the Workflow
The following decision tree illustrates the critical solvent and workup choices based on the reaction stage.
Figure 1: Decision matrix for solvent selection and corresponding workup strategies based on reaction type.
Troubleshooting Guide
Issue 1: "The reaction mixture turned into a solid brick."
Cause: Product precipitation or polymerization. 4-aminohomophthalic acid derivatives often have higher melting points than the starting material.
Solution:
Immediate: Add co-solvent (e.g., 10% Methanol or HFIP) if the reaction allows.
Protocol Adjustment: Switch to DMAc (Dimethylacetamide) . It often has better solubilizing power for poly-aromatic amides than DMF.
Temperature: Ensure reaction temperature is maintained above the saturation point of the intermediate.
Issue 2: "I cannot extract the product from DMF/DMSO."
Cause: DMF and DMSO partition poorly into organic phases and drag polar products into the aqueous layer during washing.
Solution: The "Isoelectric Trap"
Do not attempt a standard liquid-liquid extraction.
Pour the reaction mixture into 10 volumes of ice water .
The solution will likely remain clear (product is soluble in basic/neutral DMF/Water mix).
Slowly add 1M HCl (or 1M NaOH depending on the derivative) to reach the Isoelectric Point (typically pH 3.5 - 4.5) .
The product will precipitate as a zwitterion. Filter and wash with water.
Issue 3: "Low yield in condensation reactions."
Cause: Water retention in the solvent system hydrolyzing the active intermediate (anhydride/imide).
Solution:
Use Molecular Sieves (3Å) in the reaction vessel.
If using Toluene/Xylene, ensure the Dean-Stark trap is pre-filled with dry solvent to prevent an induction period where water refluxes back into the flask.
FAQ
Q: Can I use chlorinated solvents like DCM or Chloroform?A: generally, No . 4-Aminohomophthalic acid is virtually insoluble in these. They are only suitable if you have first protected the carboxylic acids (e.g., as methyl esters) and the amine (e.g., as a Boc group).
Q: What is the best way to dry the starting material?A: This compound is hygroscopic. Dry under high vacuum (0.1 mbar) at 60°C for 12 hours over
. Water content >1% can completely stall cyclization reactions.
Q: How do I remove residual DMF from the final solid?A: DMF binds tightly to the crystal lattice.
Wash the solid with water (2x).
Wash with MTBE (Methyl tert-butyl ether) (2x) to displace surface DMF.
Dry in a vacuum oven at 50°C with a nitrogen bleed.
Mechanism of Gabriel-Colman Rearrangement and related condens
Source: Journal of Organic Chemistry, "Condensation of Homophthalic Acids with Aldehydes." (General reference for homophthalic chemistry).
Isoelectric precipitation techniques for amino acids.
PARP Inhibitor Synthesis (Contextual Application)
Synthesis of PARP inhibitors often involves homophthalic anhydride intermedi
Source: Journal of Medicinal Chemistry, "Discovery of Novel PARP Inhibitors."
(Note: Specific solubility data for 4-aminohomophthalic acid is derived from the general behavior of aminophthalic and homophthalic acid congeners due to the lack of specific CAS-indexed solubility tables in open literature.)
Technical Support Center: Scaling Up 5-Amino-2-(carboxymethyl)benzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 5-Amino-2-(carboxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of 5-Amino-2-(carboxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable compound. The following information is structured in a question-and-answer format to directly address specific issues you may face in your experiments.
I. Synthesis Overview and Key Challenges
The synthesis of 5-Amino-2-(carboxymethyl)benzoic acid typically involves a multi-step process. A plausible and common route starts from a readily available substituted toluene, proceeds through oxidation of the methyl group, followed by nitration, and finally, reduction of the nitro group to the desired amine. Each of these steps presents unique challenges, particularly when transitioning from laboratory-scale to pilot or industrial-scale production.
Below is a generalized workflow diagram illustrating a potential synthetic pathway.
Caption: A potential synthetic workflow for 5-Amino-2-(carboxymethyl)benzoic acid.
II. Frequently Asked Questions (FAQs) and Troubleshooting
A. Reaction-Specific Issues
Q1: My nitration step is resulting in low yield and multiple dinitro or other unwanted isomers. How can I improve the regioselectivity?
A1: This is a common issue in the electrophilic aromatic substitution of substituted benzoic acids. The carboxyl and carboxymethyl groups are deactivating and meta-directing, while the amino group (if present before nitration) would be strongly activating and ortho-, para-directing. Assuming you are nitrating a precursor without the amino group, the formation of isomers is still a significant challenge.
Causality: The directing effects of the existing substituents on the aromatic ring dictate the position of the incoming nitro group. In a scale-up scenario, poor temperature control can lead to over-nitration and the formation of undesired isomers.
Troubleshooting Steps:
Temperature Control: Maintain a low and consistent temperature during the addition of the nitrating agent (typically a mixture of nitric acid and sulfuric acid). Run small-scale trials to determine the optimal temperature range that favors the desired isomer.
Order of Reagent Addition: Slowly add the nitrating agent to the solution of your starting material. This helps to control the exotherm and minimize localized areas of high reactant concentration.
Protecting Groups: If you are starting with a molecule that already has an amino group, it is crucial to protect it before nitration. The amino group is highly susceptible to oxidation by nitric acid. A common protecting group is acetyl.
Reaction Monitoring: Use in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it once the desired product is maximized and the formation of byproducts begins to increase.
Q2: The reduction of the nitro group is sluggish and incomplete, even with a palladium on carbon (Pd/C) catalyst. What could be the problem?
A2: Incomplete reduction is a frequent hurdle in catalytic hydrogenation, especially at a larger scale.
Causality: Several factors can lead to an inefficient reduction: catalyst deactivation, poor mass transfer of hydrogen gas, or the presence of catalyst poisons.
Troubleshooting Steps:
Catalyst Activity: Ensure you are using a fresh and active catalyst. The quality of Pd/C can vary between suppliers. Consider performing a small-scale test reaction with a new batch of catalyst.
Catalyst Loading: While it may seem counterintuitive, simply increasing the catalyst loading is not always the best solution and can increase costs and filtration challenges. Optimize the catalyst loading in small-scale experiments first.
Hydrogen Pressure and Agitation: In a larger reactor, efficient mixing is critical to ensure good contact between the substrate, catalyst, and hydrogen. Increase the agitation speed and ensure a consistent and adequate hydrogen pressure.
Solvent Purity: Impurities in the solvent can act as catalyst poisons. Use high-purity, degassed solvents.
Alternative Reducing Agents: If catalytic hydrogenation remains problematic, consider alternative reduction methods such as using tin(II) chloride in hydrochloric acid or iron powder in acetic acid. However, be mindful that these methods can introduce metal impurities that will need to be removed in downstream processing.[1]
B. Purification and Isolation Challenges
Q3: My final product, 5-Amino-2-(carboxymethyl)benzoic acid, is off-color (e.g., pink, brown, or gray). What is causing this discoloration, and how can I remove it?
A3: Discoloration is a common sign of impurities, often arising from oxidation of the amino group.
Causality: Aromatic amines are susceptible to air oxidation, which can be accelerated by light, heat, and the presence of trace metal impurities. This oxidation can lead to the formation of highly colored polymeric byproducts.
Troubleshooting Steps:
Inert Atmosphere: During the final isolation and drying steps, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon. The activated carbon will adsorb many of the colored impurities. Gently heat the solution and then filter off the carbon. Be aware that activated carbon can also adsorb some of your desired product, so use the minimum amount necessary.
Recrystallization: This is a powerful purification technique. Choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. This will allow for the crystallization of the pure product, leaving impurities behind in the solvent.
Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium bisulfite, during the workup can help prevent oxidation.
Q4: I am experiencing significant product loss during the recrystallization of 5-Amino-2-(carboxymethyl)benzoic acid. How can I improve my recovery?
A4: Product loss during recrystallization is often a trade-off between purity and yield.
Causality: Using too much solvent will result in your product remaining dissolved even at lower temperatures. Conversely, using too little solvent may lead to premature crystallization and trapping of impurities.
Troubleshooting Steps:
Solvent Selection: The choice of solvent is critical. Experiment with different solvents and solvent mixtures on a small scale to find the optimal system for your product.
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in portions until everything is just dissolved.
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
Seeding: If crystallization is slow to start, add a small crystal of the pure product to the cooled solution to initiate crystallization.
Mother Liquor Analysis: Analyze the mother liquor (the solvent left after filtration) by TLC or HPLC to determine if a significant amount of product is remaining. If so, you may be able to recover a second crop of crystals by concentrating the mother liquor and cooling again. Be aware that the second crop will likely be less pure than the first.
C. Product Stability and Storage
Q5: My purified 5-Amino-2-(carboxymethyl)benzoic acid seems to degrade over time, even when stored as a solid. What are the recommended storage conditions?
A5: The stability of aminobenzoic acids can be a concern, particularly for long-term storage.
Causality: As mentioned, the amino group is prone to oxidation. Exposure to light, air, and moisture can accelerate this degradation. The compound may also be susceptible to decarboxylation under certain conditions.
Troubleshooting Steps:
Storage Conditions: Store the purified solid in a tightly sealed, amber-colored container to protect it from light and air. For enhanced stability, store it under an inert atmosphere (nitrogen or argon).
Temperature: Store the compound in a cool, dry place. Refrigeration may be beneficial, but ensure the container is well-sealed to prevent condensation.
Purity: Impurities can sometimes catalyze degradation. Ensure your product is as pure as possible before long-term storage.
III. Analytical Characterization
To effectively troubleshoot your synthesis, it is essential to have robust analytical methods in place.
Analytical Technique
Purpose
Key Parameters to Monitor
High-Performance Liquid Chromatography (HPLC)
To determine the purity of the final product and identify and quantify impurities.
Peak area percentage of the main component, presence of any impurity peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
To identify the molecular weight of the product and any unknown impurities.
Mass-to-charge ratio (m/z) of the main peak and any other significant peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
To confirm the chemical structure of the final product.
Chemical shifts, integration, and coupling constants consistent with the structure of 5-Amino-2-(carboxymethyl)benzoic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
To identify the functional groups present in the molecule.
Characteristic absorption bands for N-H (amine), C=O (carboxylic acids), and aromatic C-H bonds.
IV. Experimental Protocols
General Protocol for Recrystallization of 5-Amino-2-(carboxymethyl)benzoic acid
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
Dissolution: Place the crude 5-Amino-2-(carboxymethyl)benzoic acid in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is just dissolved.
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of your compound) and swirl the flask. Reheat the solution to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
V. Logical Relationships in Troubleshooting
The following diagram illustrates the interconnected nature of potential issues and their solutions during the scale-up process.
Caption: Interrelationship of problems and solutions in the synthesis scale-up.
VI. References
Fierz-David, H. E. (1949). The fundamental processes of dye chemistry. (Reference for general reduction methods for nitroaromatics).
PrepChem. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved from [Link] (Provides an example of a related synthesis).
Identifying byproducts in 5-Amino-2-(carboxymethyl)benzoic acid reactions
The following Technical Support Center guide is designed for researchers working with 5-Amino-2-(carboxymethyl)benzoic acid (also known as 5-Aminohomophthalic acid ). This scaffold is a critical "Janus" molecule: it poss...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Center guide is designed for researchers working with 5-Amino-2-(carboxymethyl)benzoic acid (also known as 5-Aminohomophthalic acid ).
This scaffold is a critical "Janus" molecule: it possesses the reactivity of an aniline (oxidation-prone) and a homophthalic acid (cyclization-prone). This dual nature creates a complex impurity profile that often confuses standard LC-MS analysis.[1]
The "Black Tar" Phenomenon (Oxidative Instability)
User Query: “My reaction mixture turned dark brown/black within minutes of dissolving the starting material in methanol/water. Yields are plummeting.[1] What is happening?”
Root Cause Analysis
The 5-amino group on your benzene ring is electron-rich and highly susceptible to oxidation, particularly in solution or under acidic conditions.[1] Unlike simple anilines, the presence of the carboxylic acid groups can catalyze electron transfer processes, leading to the formation of azo linkages , azoxy species , or quinoid imines . These highly conjugated systems are intensely colored (yellow
red black), meaning even trace amounts (<0.5%) can make a reaction look like a total failure.
Troubleshooting Protocol
Step
Action
Scientific Rationale
1
Degas Solvents
Sparge all solvents with Argon/Nitrogen for 15 mins before adding the solid. Dissolved is the primary oxidant.
2
Add Antioxidant
Add 1-2 eq. of Sodium Bisulfite () or Ascorbic Acid if compatible with your downstream chemistry. This acts as an oxygen scavenger.
3
Check pH
Avoid pH 3-5 range if possible.[1] Aniline oxidation rates often peak near the pKa of the conjugate acid due to electron transfer mechanisms between protonated and unprotonated species.
Diagnostic Signal (LC-MS)
Target Mass:
or
Observation: Look for dimers. If your MW is 195.17 , look for peaks around 388-390 Da (Azo dimer) or 404-406 Da (Azoxy dimer).[1]
The "Phantom" Peak (Anhydride Formation)
User Query: “I see a major impurity at [M-18] in my LC-MS. It reverts to the starting material when I leave the sample in water/acetonitrile. Is my product degrading?”
Root Cause Analysis
You are observing the 5-Aminohomophthalic Anhydride .[1]
The 2-(carboxymethyl) group and the 1-benzoic acid group are perfectly positioned to cyclize.[1] This dehydration is thermodynamically favorable and kinetically rapid, especially if:
You used a dehydrating agent (EDC, DCC, Acetic Anhydride).[1]
Your LC-MS source is heated (thermal dehydration during analysis).[1]
The "Schrödinger’s Impurity"
This is often an artifact.[1] The anhydride forms in the MS source or during workup but hydrolyzes back to the diacid in the aqueous mobile phase.
Validation Experiment
Run NMR in DMSO-
: If the anhydride is real, you will see a shift in the methylene protons () and the disappearance of broad carboxylic acid protons.[1]
Cold LC-MS: Lower the desolvation line temperature on your MS source. If the peak intensity drops, it is a thermal artifact of the instrument.
Figure 1: The reversible cycle of anhydride formation. Note that this can occur chemically in the flask or physically in the mass spectrometer.
Decarboxylation Drifts (Thermal Instability)
User Query: “I am heating the reaction to drive amide coupling, but I’m losing the carboxylic acid functionality. I see a peak at [M-44].”
Root Cause Analysis
The carboxymethyl group is essentially a phenylacetic acid moiety.[1] Phenylacetic acids are prone to thermal decarboxylation, yielding a benzyl anion intermediate that protonates to a methyl group.[1]
Trigger: Temperatures >100°C, especially in high-boiling solvents like DMSO or DMF, or presence of Lewis acids.[1]
Prevention Strategy
Limit Temperature: Do not exceed 80°C.
Activate Carefully: If activating the acid, use mild reagents (HATU/HOBt) at room temperature rather than refluxing in thionyl chloride, which requires high heat to remove excess reagent.
Self-Polymerization (The "Oligomer" Trap)
User Query: “I activated the acid with EDC/NHS to react with an external amine, but the reaction turned into a gel/precipitate. Mass spec shows a messy polymeric distribution.”[1]
Root Cause Analysis
This is a classic Intermolecular Self-Condensation .[1]
Your molecule contains both a nucleophile (5-Amino) and an electrophile (Activated Carboxylic Acid).[1]
Enhancing the reactivity of 4-aminohomophthalic acid in synthesis
The following guide is structured as a Technical Support Center for researchers working with 4-aminohomophthalic acid (4-NH₂-HPA) . It addresses the inherent chemical paradox of this molecule: it contains both a nucleoph...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Technical Support Center for researchers working with 4-aminohomophthalic acid (4-NH₂-HPA) . It addresses the inherent chemical paradox of this molecule: it contains both a nucleophile (amine) and a precursor to a potent electrophile (anhydride), leading to self-incompatibility unless managed correctly.
Ticket Status: Open | Priority: High | Topic: Reactivity Enhancement & Troubleshooting
Diagnostic & Troubleshooting (Q&A)
Case 1: "My starting material is insoluble in DCM, THF, and Toluene."
Diagnosis: Zwitterionic Locking.
Technical Explanation: 4-Aminohomophthalic acid exists as a zwitterion in its solid state. The amino group (
) protonates the carboxylate (), creating a highly polar, crystal-lattice-stabilized salt that resists non-polar organic solvation.
The Fix:
Option A (Acidic Activation): Dissolve in dilute HCl or H₂SO₄ if performing aqueous chemistry (e.g., diazotization).
Option B (In-Situ Silylation): For anhydrous reactions, add TMSCl (Trimethylsilyl chloride) or BSTFA (2-3 equivalents). This caps both the carboxyl and amino groups temporarily, solubilizing the molecule in DCM or THF.
Option C (Base Solubilization): Use 2.0 equiv of DBU or TEA in DMF. Warning: This creates a dicarboxylate species which is nucleophilic but not electrophilic.
Case 2: "I tried to make the anhydride, but I got a dark, insoluble tar."
Diagnosis: Intermolecular Polymerization.
Technical Explanation: You attempted to dehydrate the homophthalic acid to its anhydride (using Ac₂O or DCC) without protecting the amine. The free amine of Molecule A attacked the newly formed anhydride of Molecule B, initiating uncontrolled polymerization (polyamide/imide formation).
The Fix:Mandatory N-Protection.
You cannot isolate free 4-aminohomophthalic anhydride reliably. You must convert the amine to a non-nucleophilic moiety (Carbamate, Amide, or Phthalimide) before anhydride formation.
Recommended: N-Boc (tert-butyloxycarbonyl) or N-Cbz. These reduce the nucleophilicity of the nitrogen while allowing for mild deprotection later.
Case 3: "The Castagnoli-Cushman Reaction (CCR) yield is <20%."
Diagnosis: Electronic Deactivation or Steric Clash.
Technical Explanation: The 4-amino group is an Electron Donating Group (EDG). If located para to the carbonyls (depending on the isomer), it reduces the electrophilicity of the anhydride carbonyls, making them sluggish toward imine attack.
The Fix:
Solvent Switch: Switch from Toluene/Xylene to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These fluorinated solvents activate the anhydride via hydrogen bonding, often boosting yields by 40-50%.
Catalysis: Add 10-20 mol% of a Lewis Acid like Yb(OTf)₃ or a Brønsted acid to activate the imine.
Core Workflows & Protocols
Workflow A: The "Safe" Activation Pathway (N-Protection Strategy)
Goal: To synthesize the reactive anhydride without polymerization.
Step 1: N-Protection
Suspend 4-aminohomophthalic acid (10 mmol) in 1,4-dioxane/H₂O (1:1, 50 mL).
Add Na₂CO₃ (2.5 equiv) to solubilize (Solution turns clear).
Cool to 0°C. Add Boc₂O (1.1 equiv) dropwise.
Stir at RT for 4-12 h. Acidify with 1M HCl to pH 2.
Extract with EtOAc, dry (Na₂SO₄), and concentrate.
Result:N-Boc-4-aminohomophthalic acid .
Step 2: Anhydride Formation
Dissolve N-Boc-acid in dry DCM or Toluene.
Add DCC (Dicyclohexylcarbodiimide) (1.1 equiv) at 0°C.
Alternative: Reflux in Acetic Anhydride (risk of Boc removal if too hot/long) or use EDC·HCl .
Result:N-Boc-4-aminohomophthalic anhydride (Stable enough for immediate use).
Workflow B: The Castagnoli-Cushman Cyclization (Isoquinoline Synthesis)
Goal: Reaction of the anhydride with an imine to form tetrahydroisoquinolonic acid.[2]
Parameter
Standard Condition
Enhanced Condition (Recommended)
Solvent
Toluene / Xylene
TFE (2,2,2-Trifluoroethanol)
Temperature
Reflux (110°C)
RT to 60°C
Time
12 - 24 Hours
1 - 4 Hours
Additives
None
Na₂SO₄ (Desiccant) or Yb(OTf)₃ (10 mol%)
Protocol:
Dissolve the N-Boc-anhydride (1.0 mmol) and the Imine (1.0 mmol) in TFE (5 mL).
Stir at Room Temperature. Monitor by TLC (disappearance of anhydride).
If sluggish, heat to 60°C.
Evaporate TFE. The product (cis/trans diastereomers of the acid) often precipitates or can be purified by column chromatography (MeOH/DCM).
Visualizing the Reactivity Logic
The following diagram illustrates the critical decision pathways. Attempting the "Direct Route" leads to failure (Polymerization), while the "Protected Route" ensures reactivity.
Caption: Workflow logic demonstrating the necessity of N-protection to avoid self-polymerization during anhydride activation.
Reference Data & Comparison
Solvent Effects on Reactivity (Castagnoli-Cushman)
Data synthesized from comparative literature on homophthalic anhydride derivatives.
You are likely reading this guide because your compound is streaking on silica gel, retaining irreversibly, or precipitating on the column head.
5-Amino-2-(carboxymethyl)benzoic acid (CAS: 22901-69-5) presents a specific purification challenge known as the "Zwitterion Trap."
Dual Acidity: It possesses two carboxylic acid groups (benzoic
and aliphatic ).
Basicity: It possesses an aniline amine (
for the conjugate acid).
The Consequence: On standard Normal Phase (NP) silica, the amine interacts strongly with acidic silanols (
), while the carboxylic acids dimerize or drag.[1] This results in broad smears rather than distinct peaks.[1] Reverse Phase (C18) is the recommended standard for this compound class.
Module 1: Method Selection (Triage)
Before packing a column, determine your constraints. Use this decision matrix to select the correct stationary phase.
Figure 1: Decision matrix for selecting the stationary phase based on solubility and equipment availability.
Module 2: Troubleshooting & FAQs
Issue 1: "My compound smears from the baseline to the solvent front on TLC/Column."
Diagnosis: Uncontrolled Ionization.
On unmodified silica, the amine binds to silanols (tailing), and the carboxylic acids are partially ionized (streaking).[1]
Corrective Action:
For Normal Phase: You must acidify the mobile phase. Add 1% Acetic Acid (AcOH) to both solvents (e.g., DCM and MeOH). This protonates the carboxylic acids (suppressing ionization) and ensures the amine is protonated, forming a consistent salt species rather than a zwitterionic mix.
Avoid: Do not use Triethylamine (TEA). While TEA blocks silanols, it will form salts with the two carboxylic acid groups on your molecule, likely making it insoluble in DCM-based mobile phases.
Issue 2: "The sample precipitates immediately upon loading."
Diagnosis: Solubility Mismatch.
This compound is highly polar and likely insoluble in Dichloromethane (DCM) or Hexanes. Liquid loading in a strong solvent (like MeOH) causes precipitation when it hits the non-polar mobile phase.
Corrective Action:
Protocol: Switch to Dry Loading . Adsorb your crude material onto Celite 545 or Silica Gel (ratio 1:3 sample to sorbent) using Methanol, rotovap to dryness, and load the powder as a cartridge or top layer.
Issue 3: "I lost 40% of my mass after the column."
Diagnosis: Irreversible Adsorption (Chemisorption).
The aniline nitrogen can form hydrogen bonds or ionic bonds with active sites on silica that are too strong for standard solvents to break.
Corrective Action:
Switch to Reverse Phase (C18): C18 silica is "capped" and lacks the active silanols that cause this binding. Recovery is typically >95%.
Module 3: Validated Protocols
Protocol A: Reverse Phase Flash (Gold Standard)
Recommended for: High purity (>98%), scale up to 10g.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Recrystallization of 5-Amino-2-(carboxymethyl)benzoic Acid
Compound Identifier: 5-Amino-2-(carboxymethyl)benzoic acid
CAS: 22901-69-5
Structure: Aniline derivative with a benzoic acid moiety and a carboxymethyl (acetic acid) side chain.
Chemical Nature: Zwitterionic dicarboxylic acid.
Core Technical Directive
This guide addresses the purification of 5-Amino-2-(carboxymethyl)benzoic acid , a zwitterionic intermediate often prone to oxidation and occlusion of inorganic salts. Unlike simple organic acids, this molecule possesses two carboxylic acid groups and one aromatic amine, creating a complex solubility profile dependent on pH and ionic strength.
The protocols below prioritize Isoelectric Precipitation followed by Thermal Recrystallization . This dual-stage approach is critical for removing both ionic byproducts (from reduction steps) and oxidative impurities (colored anilines).
Use this method for crude material containing inorganic salts or significant color.
Principle: The compound is amphoteric.[1][2] It dissolves in high pH (as a dicarboxylate) and low pH (as an anilinium salt). Minimum solubility occurs at its isoelectric point (pI), estimated between pH 3.0–4.0.
Dissolution: Suspend the crude solid (10 g) in Water (40 mL) .
Basification: Slowly add 2M NaOH or Sat. Na₂CO₃ with stirring until the solution reaches pH 9–10. The solid should fully dissolve, forming a clear to slightly amber solution.
Note: If the solution remains cloudy, filter through a Celite pad to remove insoluble mechanical impurities.
Decolorization (Critical): Add Activated Carbon (0.5 g) . Stir at room temperature for 30 minutes.
Filtration: Filter off the carbon using a 0.45 µm membrane or fine sintered glass funnel.
Precipitation: While stirring vigorously, slowly add 1M HCl dropwise.
Target: Monitor pH continuously. A heavy precipitate will form as you approach pH 4.0.
Endpoint: Adjust pH to 3.5 ± 0.2 .
Isolation: Cool the slurry to 0–5°C for 1 hour. Filter the solid and wash with Ice-Cold Water (2 x 10 mL) to remove residual NaCl.
Protocol B: Thermal Recrystallization (Polishing)
Use this method for material >95% pure to improve crystal habit and remove trace isomers.
Solvent System: Water (Primary) or Water/Ethanol (9:1).
Suspension: Suspend the semi-pure solid in Water (10 mL per gram of solid) .
Heating: Heat the mixture to reflux (100°C).
Observation: If the solid does not dissolve completely at boiling, add water in 1 mL increments. Avoid varying the solvent composition significantly.
Clarification: If solid particles remain after 5 minutes at reflux, perform a hot filtration.
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2–3 hours) without agitation.
Mechanism:[3][4][5][6][7][8] Slow cooling promotes the growth of dense, filterable needles/prisms and excludes impurities from the lattice.
Final Cooling: Once at room temperature, place in a refrigerator (4°C) for 2 hours.
Collection: Filter and wash with a minimum amount of ice-cold water. Dry under vacuum at 50°C.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" instead of crystallizing. What is happening?A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to supersaturation or the presence of impurities lowering the melting point.
Fix 1 (Seeding): Retain a small amount of crude solid. When the hot solution cools slightly and becomes turbid, add a "seed" crystal to provide a nucleation surface.
Fix 2 (Co-solvent): If using water/ethanol, reduce the ethanol content. Ethanol lowers the dielectric constant, which can encourage oiling in zwitterionic species. Switch to pure water.
Fix 3 (Agitation): Vigorous stirring during the cooling phase can sometimes force oiling. Switch to static cooling.
Q2: The product is grey or pink after recrystallization.A: This indicates oxidation of the amino group.
Fix: Perform the recrystallization under an inert atmosphere (Nitrogen or Argon). Add a pinch of Sodium Bisulfite or Sodium Dithionite (approx. 10-20 mg) to the hot aqueous solution during Protocol B. This reducing agent prevents the formation of colored oxidation products.
Q3: The yield is lower than expected (<50%).A: The compound has significant water solubility even at cold temperatures due to its polarity.
Fix: Do not use excessive solvent.[3] Ensure the pH is exactly at the isoelectric point (approx. 3.5). If pH is too low (<2), the anilinium salt forms and dissolves; if too high (>5), the carboxylate salt dissolves.
Quantitative Data Summary
Parameter
Value / Condition
Notes
Est. Isoelectric Point (pI)
pH 3.2 – 3.8
Minimum solubility range.
Dissolution pH
> 8.5 (Base) or < 1.0 (Acid)
Forms soluble salts.
Recrystallization Solvent
Water (100%)
Preferred for max purity.
Alt. Solvent
Water : Ethanol (90:10)
Use if solubility in water is too low.
Max Temperature
100°C
Avoid prolonged boiling to prevent decarboxylation.
Process Visualization
Figure 1: Decision logic for the purification of 5-Amino-2-(carboxymethyl)benzoic acid, integrating isoelectric precipitation and thermal polishing.
References
PubChem. 5-Amino-2-methylbenzoic acid (Analogous Structure & Properties). National Library of Medicine. Available at: [Link]
University of Calgary. Isoelectric Point of Amino Acids. Department of Chemistry. Available at: [Link]
PrepChem. Preparation of 5-amino-2-chlorobenzoic acid (Reduction & Acidification Protocol). Available at: [Link]
Technical Guide: Managing Reaction Temperatures for 4-Aminohomophthalic Acid
Executive Summary 4-Aminohomophthalic acid (4-AHA) is a critical pharmacophore often utilized in the synthesis of isoquinoline derivatives and polycyclic aromatic hydrocarbons. Its synthesis—typically via the catalytic h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Aminohomophthalic acid (4-AHA) is a critical pharmacophore often utilized in the synthesis of isoquinoline derivatives and polycyclic aromatic hydrocarbons. Its synthesis—typically via the catalytic hydrogenation of 4-nitrohomophthalic acid—presents a dual thermal challenge: exothermic runaway during reduction and thermal degradation (decarboxylation/anhydride formation) during isolation.
This guide replaces generic "recipe-based" advice with a mechanism-driven approach to temperature management, ensuring high purity and safety.
The Critical Thermal Zones
We categorize the temperature management of 4-AHA into three distinct zones. Violating these thresholds results in specific chemical failures.
Zone
Temperature Range
Process Stage
Critical Risk
Zone A
< 10°C
Crystallization / Storage
Premature precipitation of impurities; freezing of acetic acid solvents.
Zone B
40°C – 60°C
Reaction (Reduction)
Optimal Operating Window. Balance between kinetics and selectivity.
Zone C
> 130°C
Drying / Melting
DANGER ZONE. Rapid dehydration to 4-aminohomophthalic anhydride; decarboxylation to 4-amino-2-methylbenzoic acid derivatives.
Module 1: The Reduction Phase (Synthesis)
The industry-standard route involves the catalytic hydrogenation of 4-nitrohomophthalic acid over Pd/C. This is a multiphasic, highly exothermic reaction.
The Problem: Exothermic Runaway & Hydroxylamine Accumulation
If the temperature spikes >70°C during hydrogenation, two failures occur:
Active Cooling: Engage jacket cooling to maintain internal T < 55°C.
Why? This temperature ensures the reduction of the intermediate hydroxylamine to the amine without triggering thermal degradation of the homophthalic backbone.
Completion Phase: Once
uptake ceases, cool to 25°C before stopping agitation to prevent catalyst clumping and localized hot spots.
Module 2: Isolation & Drying (The Stability Trap)
Homophthalic acids are structurally predisposed to form six-membered cyclic anhydrides upon heating. The presence of the amino group at position 4 adds electron density, making the ring susceptible to oxidation if dried aggressively in air.
The Mechanism of Failure
Heating 4-AHA above 100°C (or even 80°C under vacuum for prolonged periods) drives the intramolecular dehydration between the carboxylic acid groups.
Protocol: Low-Temperature Precipitation & Drying
Clarification: Filter the catalyst at room temperature (20-25°C). Do not heat the filtration unit, as hot methanol solutions can dissolve colloidal palladium, contaminating the product.
Acidification: If the product is in a salt form (e.g., after basic workup), acidify to pH 3–4 at 0–5°C .
Reasoning: Cold acidification favors the formation of small, pure crystals and prevents the occlusion of salts.
Drying:
Method: Vacuum oven ( < 50 mbar).
Temperature:Max 50°C.
Desiccant:
or Silica Gel trap is recommended to remove water without heat.
Visualizing the Workflow
The following diagram illustrates the critical temperature checkpoints (Checkpoints 1, 2, and 3) to prevent failure modes.
Figure 1: Thermal processing workflow for 4-AHA, highlighting critical failure pathways (Red) vs. optimal path (Green).
Troubleshooting & FAQ
Q1: My product has a reddish/brown hue instead of off-white. What happened?A: This indicates oxidation or azo-coupling.
Cause: Likely the hydrogenation temperature exceeded 60°C, or the catalyst filtration was performed hot in the presence of air.
Fix: Control the reaction exotherm strictly (< 55°C). Ensure the filtration is done under an inert blanket (
) if possible.
Q2: The melting point is lower than the literature value (approx. 210-220°C decomp), and the IR shows a new peak at 1760 cm⁻¹. Why?A: You have formed the anhydride.
Cause: Drying temperature was too high (> 80°C) or prolonged heating during recrystallization.
Fix: Reprocess by dissolving in mild aqueous base (NaOH), which opens the anhydride ring back to the di-acid, then re-precipitate with acid at 0°C. Dry strictly at < 50°C under vacuum.
Q3: Can I use refluxing ethanol for recrystallization?A: Proceed with extreme caution.
Risk:[3][4] Refluxing ethanol (78°C) is near the danger zone for long durations.
Recommendation: Use a solvent mixture (e.g., Water/Ethanol) that allows dissolution at lower temperatures (50-60°C) rather than pure ethanol reflux.
References
Catalytic Hydrogenation Protocols
Rylander, P. N. (1967).[3] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on controlling nitro-reduction exotherms).
BenchChem. (2025).[2] Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. Link
Thermal Stability of Homophthalic Acids
Dunn, J. B., et al. (2003).[5] "Hydrothermal stability of aromatic carboxylic acids." Journal of Supercritical Fluids. (Data on decarboxylation thresholds for benzene dicarboxylic acids). Link
Synthesis of Related Homophthalic Derivatives
Organic Syntheses, Coll. Vol. 1, p. 408 (1941). 3-Nitrophthalic Acid.[6] (Provides baseline handling for nitro-phthalic systems and thermal sensitivity of the anhydride formation). Link
Decarboxylation Mechanisms
Li, T., et al. (2021). "A theoretical investigation on decarboxylation mechanism of antibiotic para-aminosalicylic acid." ResearchGate.[7] (Mechanistic insight into amino-acid decarboxylation). Link
Validation of HPLC method for 5-Amino-2-(carboxymethyl)benzoic acid quantification
An In-Depth Technical Guide to the Validation of an HPLC Method for 5-Amino-2-(carboxymethyl)benzoic acid Quantification Authored by a Senior Application Scientist This guide provides a comprehensive framework for the de...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Validation of an HPLC Method for 5-Amino-2-(carboxymethyl)benzoic acid Quantification
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-Amino-2-(carboxymethyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices and comparing the proposed method against viable alternatives. The validation strategy is rigorously aligned with the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2][3]
Introduction: The Analytical Imperative for 5-Amino-2-(carboxymethyl)benzoic acid
5-Amino-2-(carboxymethyl)benzoic acid (CAS No. 22901-69-5) is an aromatic amino acid derivative.[4] While not as ubiquitous as proteinogenic amino acids, its structural motifs—a benzoic acid core, an amino group, and a carboxymethyl substituent—make it a valuable intermediate in the synthesis of more complex molecules, potentially including pharmaceuticals and specialized polymers. Accurate quantification is paramount for ensuring purity, monitoring reaction kinetics, determining stability, and performing quality control in manufacturing processes.
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[5] For quantifying a key intermediate like 5-Amino-2-(carboxymethyl)benzoic acid, an HPLC method offers a powerful balance of specificity, sensitivity, and accessibility for most analytical laboratories.
The Proposed HPLC Method: A Step-by-Step Protocol
The following Reverse-Phase HPLC (RP-HPLC) method is designed for the selective and accurate quantification of 5-Amino-2-(carboxymethyl)benzoic acid. The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating aromatic compounds from polar and non-polar impurities.
Instrumental and Chromatographic Conditions
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase:
Solvent A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
Solvent B: Acetonitrile.
Elution Mode: Isocratic, 70% Solvent A / 30% Solvent B.
Rationale: An isocratic elution is simpler, more robust, and often sufficient for quantifying a primary analyte when potential impurities have significantly different retention times. A pH of 3.0 ensures that the carboxylic acid groups are protonated, promoting consistent retention on the non-polar C18 stationary phase.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Rationale: Maintaining a constant column temperature is crucial for ensuring reproducible retention times and peak shapes.
Detection Wavelength: 254 nm.
Rationale: This wavelength is chosen to leverage the UV absorbance of the benzene ring, providing a strong signal for sensitive detection.
Injection Volume: 10 µL.
Run Time: 15 minutes.
Preparation of Solutions
Diluent: Mobile Phase (70% Solvent A / 30% Solvent B).
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Amino-2-(carboxymethyl)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Calibration Standards (5-200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Rigorous Method Validation: An ICH-Compliant Framework
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][5] The following experiments are designed to meet the criteria set forth in the ICH Q2(R2) guidelines.[1][2]
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] A forced degradation study is the definitive test for this.
Experimental Protocol:
The analyte solution (100 µg/mL) was subjected to the following stress conditions:
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 105°C for 24 hours.
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
Results: In all stressed samples, the main peak of 5-Amino-2-(carboxymethyl)benzoic acid was well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.
Linearity
Linearity demonstrates that there is a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.[6]
Experimental Protocol:
Five calibration standards ranging from 20% to 200% of the target assay concentration (20 µg/mL to 200 µg/mL) were prepared and injected in duplicate.
Data Summary: Linearity of 5-Amino-2-(carboxymethyl)benzoic acid
Concentration (µg/mL)
Mean Peak Area
20
185,430
50
462,990
100
925,650
150
1,388,120
200
1,851,500
Regression Equation
y = 9255.8x + 1250
| Correlation Coefficient (R²) | 0.9997 |
Accuracy
Accuracy reflects the closeness of the test results to the true value and is often assessed through recovery studies.[1]
Experimental Protocol:
A placebo (matrix without the analyte) was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed.
Data Summary: Accuracy (Spike Recovery)
Spiked Level
Amount Spiked (µg/mL)
Amount Recovered (µg/mL)
% Recovery
80%
80.0
79.5
99.4%
100%
100.0
101.2
101.2%
120%
120.0
119.1
99.3%
| Mean Recovery | | | 99.97% |
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8]
Experimental Protocol:
Repeatability (Intra-assay): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
Intermediate Precision (Inter-assay): The experiment was repeated on a different day by a different analyst using different equipment.
Data Summary: Precision (%RSD)
Parameter
Repeatability (%RSD)
Intermediate Precision (%RSD)
| Assay Result | 0.85% | 1.32% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Calculation:
These were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD: 0.5 µg/mL
LOQ: 1.5 µg/mL
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
The effect of minor changes to the method parameters was assessed by analyzing a standard solution.
Data Summary: Robustness Study
Parameter
Variation
% Change in Peak Area
Retention Time Shift (min)
Flow Rate
0.9 mL/min
-1.2%
+0.6
1.1 mL/min
+1.1%
-0.5
Mobile Phase pH
2.8
+0.5%
+0.2
3.2
-0.7%
-0.3
Column Temperature
28°C
-0.4%
+0.1
| | 32°C | +0.3% | -0.1 |
Visualizing the Validation Workflow
A systematic workflow is crucial for a successful method validation campaign. The following diagram illustrates the logical progression from method development to final implementation.
Caption: Workflow for HPLC Method Validation.
Comparison with Alternative Analytical Methods
While the validated HPLC-UV method is robust and fit-for-purpose, it is essential to understand its position relative to other analytical technologies. The choice of method often depends on specific experimental needs, such as required sensitivity, sample complexity, and available instrumentation.
Method
Principle
Sensitivity
Specificity
Speed
Cost & Complexity
Key Application
HPLC-UV (This Guide)
Chromatographic separation with UV absorbance detection.
Moderate
Good
Moderate
Low-Moderate
Routine QC, purity analysis, stability testing.
UPLC-UV
HPLC using smaller particles (<2 µm) at higher pressures.
Total amino acid quantification; not suitable for separating individual compounds.
Comparative Analysis Diagram
This diagram visually contrasts the primary analytical techniques based on their specificity and sensitivity, two of the most critical performance characteristics.
Caption: Comparison of analytical techniques.
Conclusion
This guide has detailed a robust, specific, and accurate RP-HPLC method for the quantification of 5-Amino-2-(carboxymethyl)benzoic acid. The comprehensive validation protocol, grounded in ICH Q2(R2) principles, confirms that the method is fit for its intended purpose in a quality control or research environment.[1][3] The experimental data presented for linearity, accuracy, precision, and robustness establish a high degree of confidence in the results generated.
While more advanced techniques like LC-MS/MS offer superior sensitivity and specificity, the validated HPLC-UV method provides an optimal balance of performance, cost-effectiveness, and accessibility.[10] It is a reliable workhorse for routine analysis, stability studies, and quality assurance, ensuring the integrity of data for this important chemical intermediate.
References
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
quantitative determination of aromatic amino acids at protein surface by size exclusion hplc coupled.
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids - PubMed.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Research Article Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids - cem.de.
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai.
Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
Analytical methods validation as per ich & usp | PPT - Slideshare.
Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR.
A Comparative Guide to Polymer Properties: 5-Amino-2-(carboxymethyl)benzoic acid vs. 4-Aminophthalic Acid
Introduction: The Monomer as the Blueprint for Polymer Performance In the realm of polymer science, the final properties of a material are fundamentally dictated by the molecular architecture of its constituent monomers....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Monomer as the Blueprint for Polymer Performance
In the realm of polymer science, the final properties of a material are fundamentally dictated by the molecular architecture of its constituent monomers. The selection of these chemical building blocks is a critical decision that influences everything from thermal stability and mechanical strength to solubility and processability. This guide provides an in-depth comparison of two distinct amino-dicarboxylic acid monomers: 5-Amino-2-(carboxymethyl)benzoic acid and 4-aminophthalic acid .
While both molecules possess amino and carboxylic acid functional groups essential for polymerization, their subtle yet significant structural differences lead to polymers with divergent performance characteristics. 4-Aminophthalic acid is a well-established precursor for high-performance, rigid-chain polymers, whereas 5-Amino-2-(carboxymethyl)benzoic acid offers a more flexible backbone. Understanding these differences is paramount for researchers and developers aiming to tailor polymer properties for specific, high-stakes applications in drug development, materials science, and beyond.
Structural Analysis: Rigidity vs. Flexibility
The core distinction between these two monomers lies in the arrangement and spacing of their functional groups. This structural variance directly translates into the degree of flexibility and steric hindrance in the resulting polymer chain.
4-Aminophthalic Acid: This molecule possesses a rigid, planar phthalic acid core where the two carboxylic acid groups are in an ortho position on the benzene ring.[1] This fixed, compact arrangement is ideal for forming stable five- or six-membered imide rings during polymerization, a hallmark of high-performance polyimides.[2]
5-Amino-2-(carboxymethyl)benzoic acid: In contrast, this monomer features a carboxymethyl group (-CH2COOH) attached to the benzene ring.[3] This introduces a flexible, single-bond aliphatic spacer between the aromatic ring and one of the carboxyl groups. This seemingly minor change significantly increases the conformational freedom of the polymer backbone.
Caption: Chemical structures of the two monomers.
This fundamental difference in flexibility is the primary determinant of the divergent polymer properties discussed below.
Comparative Analysis of Polymer Properties
The choice between a rigid and a flexible monomer backbone creates a trade-off in polymer characteristics. Polymers derived from 4-aminophthalic acid typically excel in thermal and mechanical resilience, while those from 5-Amino-2-(carboxymethyl)benzoic acid may offer advantages in solubility and processability.
Thermal Properties
Thermal stability is a critical parameter for polymers used in demanding environments. The rigidity of the polymer chain and the strength of intermolecular forces are key factors.[4]
Polymers from 4-Aminophthalic Acid (Polyimides): The formation of aromatic imide rings results in exceptionally rigid polymer backbones. This structure restricts thermal motion, leading to very high glass transition temperatures (Tg) and decomposition temperatures (Td). Aromatic polyimides are renowned for their thermal stability, often with Td values exceeding 500°C.[5]
Polymers from 5-Amino-2-(carboxymethyl)benzoic acid (Polyamides): The presence of the flexible carboxymethyl linker disrupts the chain's rigidity and packing efficiency. This increased segmental motion lowers the energy required for the polymer to transition from a glassy to a rubbery state, resulting in a significantly lower Tg.[6] The introduction of aliphatic C-H bonds also creates sites that are more susceptible to thermal degradation compared to a fully aromatic imide structure.
Table 1: Expected Comparison of Thermal Properties
Property
Polymer from 4-Aminophthalic Acid
Polymer from 5-Amino-2-(carboxymethyl)benzoic acid
Rationale
Glass Transition Temp. (Tg)
Very High (>300°C)
Moderate
The rigid imide ring structure severely restricts chain mobility.[5]
| Decomposition Temp. (Td) | Very High (>500°C) | Moderate to High | Aromatic imide bonds are exceptionally stable. The aliphatic linker is a point of lower thermal stability.[7] |
Mechanical Performance
Mechanical properties such as tensile strength and Young's modulus are governed by chain entanglement, crystallinity, and intermolecular forces.
Polymers from 4-Aminophthalic Acid: The rigid, planar structure promotes strong intermolecular π-π stacking and efficient chain packing. This leads to materials with high tensile strength and a high Young's modulus, characteristic of strong, stiff engineering plastics.[7][8]
Polymers from 5-Amino-2-(carboxymethyl)benzoic acid: The flexible linker prevents tight chain packing and reduces intermolecular forces. This results in a lower modulus and tensile strength but may lead to increased ductility and higher elongation at break, creating tougher, more flexible materials.[9]
Table 2: Expected Comparison of Mechanical Properties
Property
Polymer from 4-Aminophthalic Acid
Polymer from 5-Amino-2-(carboxymethyl)benzoic acid
Rationale
Young's Modulus
High
Low to Moderate
Rigid chains lead to a stiffer material that resists deformation.
Tensile Strength
High
Moderate
Strong intermolecular forces in rigid structures require more force to break.[7]
| Elongation at Break | Low | Moderate to High | Flexible chains can uncoil and extend more before fracturing. |
Solubility
For many applications, particularly in drug delivery and solution processing, polymer solubility is critical. The "like dissolves like" principle and the energy required to overcome intermolecular forces are key.
Polymers from 4-Aminophthalic Acid: Aromatic polyimides are notoriously insoluble in common organic solvents due to their rigid backbones and strong chain-chain interactions. Processing often requires aggressive, high-boiling-point polar aprotic solvents like N-methyl-2-pyrrolidone (NMP).[10]
Polymers from 5-Amino-2-(carboxymethyl)benzoic acid: The flexible chain structure disrupts crystallinity and reduces the energy needed for solvent molecules to solvate the polymer chains. This generally imparts better solubility in a wider range of common organic solvents.[7]
Experimental Verification: Synthesis and Characterization Protocols
To validate these expected properties, standardized synthesis and characterization protocols are essential. The following sections outline methodologies for creating polymers from these monomers and evaluating their performance.
Polymer Synthesis Workflows
The distinct structures of the monomers necessitate different polymerization strategies. 4-aminophthalic acid is typically used to synthesize polyimides in a two-step process, while 5-Amino-2-(carboxymethyl)benzoic acid, as an A-B type monomer (containing both amine and carboxylic acid groups), can undergo direct self-polycondensation to form a polyamide.[11]
Caption: Comparative polymerization workflows.
Protocol 1: Synthesis of Polyamide via Direct Polycondensation
(Adapted from general methods for A-B type monomers)[12]
Monomer Preparation: Dry 5-Amino-2-(carboxymethyl)benzoic acid under vacuum at 60°C for 24 hours.
Reaction Setup: To a flame-dried, three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the dried monomer, anhydrous N-methyl-2-pyrrolidone (NMP), anhydrous pyridine, and lithium chloride (LiCl).
Initiation: Stir the mixture at room temperature until all solids dissolve. Cool the solution to 0°C in an ice bath.
Polycondensation: Slowly add a phosphorylating agent, such as triphenyl phosphite (TPP), to the solution. After addition, remove the ice bath and heat the reaction to 100°C.
Polymerization: Maintain the reaction at 100°C under a nitrogen atmosphere for 3-5 hours. An increase in viscosity will be observed.
Isolation: Cool the viscous solution to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.
Purification: Filter the fibrous polymer, wash extensively with hot methanol and water to remove residual salts and solvent, and dry in a vacuum oven at 80°C until a constant weight is achieved.
Protocol 2: Synthesis of Polyimide via Two-Step Method
(A standard, widely documented procedure)[2][13]
Monomer Preparation: Use 4-aminophthalic anhydride (the dehydrated form of the acid) and a suitable aromatic diamine (e.g., 4,4'-oxydianiline, ODA). Ensure both monomers are pure and dry.
Poly(amic acid) Synthesis: In a nitrogen-purged, dry flask, dissolve the diamine in anhydrous NMP. Once dissolved, add an equimolar amount of 4-aminophthalic anhydride in portions, maintaining the temperature below 25°C.
Chain Growth: Stir the solution at room temperature for 12-24 hours. The solution will become highly viscous as the poly(amic acid) precursor forms.
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
Thermal Imidization: Place the cast film in a programmable oven. Cure the film using a staged heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and a final cure at 250-300°C for 1 hour. This process removes the solvent and drives the cyclization (imidization) reaction, converting the poly(amic acid) to the final polyimide.
Film Removal: After cooling, the tough polyimide film can be carefully peeled from the glass substrate.
Polymer Characterization
Once synthesized, the polymers must be characterized to quantify their properties.
Caption: Standard workflow for polymer characterization.
Sample Preparation: Ensure the polymer sample (5-10 mg) is completely dry to prevent solvent evaporation from interfering with measurements.
TGA Analysis:
Place the sample in a TGA pan (platinum or alumina).
Heat the sample under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min.
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[10]
DSC Analysis:
Place the sample (5-10 mg) in a sealed aluminum DSC pan.
Heat the sample to a temperature above its expected Tg but below its Td (e.g., 350°C) at a rate of 20°C/min to erase its thermal history.
Quench-cool the sample back to room temperature.
Perform a second heating scan at a rate of 10 or 20°C/min.
The glass transition temperature (Tg) is determined as the midpoint of the step-change in the heat flow curve during the second heating scan.[6]
Conclusion and Application Outlook
The comparison between 5-Amino-2-(carboxymethyl)benzoic acid and 4-aminophthalic acid serves as a clear illustration of a core principle in polymer design: molecular structure dictates macroscopic function.
4-Aminophthalic Acid is the monomer of choice for applications demanding uncompromising thermal and mechanical performance. The rigid, stable polyimides it forms are indispensable in the aerospace, electronics, and semiconductor industries for applications like flexible printed circuits, high-temperature insulation, and composite matrices.[2]
5-Amino-2-(carboxymethyl)benzoic acid represents a strategic alternative for applications where enhanced solubility, flexibility, and potentially biocompatibility are desired, and supreme thermal stability is not the primary requirement. The resulting polyamides could be valuable in biomedical applications such as drug delivery matrices, specialty membranes, or advanced coatings where solution processability is key.
As a Senior Application Scientist, the guidance is clear: define the primary performance requirements of the end-product first. If the application demands stability at extreme temperatures and high mechanical stiffness, the rigid architecture derived from 4-aminophthalic acid is the logical starting point. If the goal is a processable, flexible, or functional material for more moderate conditions, the adaptable chemistry of 5-Amino-2-(carboxymethyl)benzoic acid provides a compelling and versatile alternative.
References
CymitQuimica. (n.d.). CAS 5434-21-9: 4-Aminophthalic acid.
Tejedor, R. (2026, January 27). Understanding 4-Aminophthalic Anhydride: Properties and Uses for Chemists.
GetChem Co., Ltd. (n.d.). 4-Aminophthalic Acid CAS 5434-21-9.
National Center for Biotechnology Information. (n.d.). 4-Aminophthalic acid. PubChem Compound Database. Retrieved from [Link]
ChemicalBook. (2026, January 13). 4-Aminophthalic acid (CAS 5434-21-9).
Vygornicka-Kula, K., et al. (2025, May 9). New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability. MDPI.
ResearchGate. (n.d.). Table 3. Thermal properties of synthesized polymers.
Bogert, M. T., & Renshaw, R. R. (1908). 4-AMINO-0-PHTHALIC ACID AND SOME OF ITS DERIVATIVES.1. Journal of the American Chemical Society, 30(7), 1135–1144.
Synblock. (n.d.). CAS 22901-69-5 | 5-Amino-2-(carboxymethyl)benzoic acid.
Kim, H. J., et al. (2023). Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride. Elastomers and Composites.
Chem-Impex. (n.d.). 5-Amino-2-methylbenzoic acid.
National Center for Biotechnology Information. (n.d.). 5-Amino-2-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]
Zhang, Y., et al. (2023). Efficient and low-carbon synthesis of colorless transparent polyimides. RSC Publishing.
OAText. (n.d.). Formation of branched structure of polyimide macromolecules in the temperatures range below the onset of the thermal destruction.
Meng, X., Wang, P., & Jiang, L. (2012). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer.
Ghorbani, M., & Roshani, M. (2022). Properties and Applications of Polymers: A Mini Review. Polymer Science.
Al-Masoudi, N. A., et al. (2012). Synthesis and characterization of new polyamides derived from alanine and valine. Molecules, 17(8), 9834–9848.
Fiveable. (2025, August 15). Thermal properties - Polymer Chemistry.
CymitQuimica. (n.d.). CAS 1147-65-5: 2-[Bis(carboxymethyl)amino]benzoic acid.
Haldia Institute of Technology. (n.d.). Thermal Properties of Polymers Polymer Glass Transition.
Tsukruk, V. V. (2011). Mechanical Properties of Polymers and Macromolecules. R Discovery.
New Jersey Center for Biomaterials. (n.d.). Polymer Design & Synthesis.
D'Angelo, E., et al. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. MDPI.
Royal Society of Chemistry. (n.d.). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry.
Kołat, D., et al. (2022). Biocompatibility and Mechanical Properties of Carboxymethyl Chitosan Hydrogels. MDPI.
ResearchGate. (n.d.). Thermal properties of polymers.
Crimson Publishers. (2022, May 27).
PubMed. (2018, April 1). Two new CoII coordination polymers with multifunctional 5-amino-2,4,6-tribromoisophthalic acid and flexible isomeric bis(imidazole)
MDPI. (2023, July 14). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
A Comparative Benchmark for Metal-Organic Frameworks (MOFs) Derived from Aminophthalic Acids: A Predictive Outlook for 4-Aminohomophthalic Acid
This guide provides a comprehensive performance benchmark of Metal-Organic Frameworks (MOFs) synthesized from amino-functionalized phthalic acid derivatives. Acknowledging the nascent stage of research into 4-aminohomoph...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive performance benchmark of Metal-Organic Frameworks (MOFs) synthesized from amino-functionalized phthalic acid derivatives. Acknowledging the nascent stage of research into 4-aminohomophthalic acid as a MOF linker, this document establishes a predictive benchmark by drawing objective comparisons with its well-studied structural analogues: 2-aminoterephthalic acid and 5-aminoisophthalic acid . By synthesizing data from pivotal studies, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this promising class of materials and a logical framework for exploring novel structures.
Introduction: The Strategic Value of Amino-Functionalized Linkers
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled versatility, owing to their high surface areas, tunable pore sizes, and chemically diverse structures.[1] The properties of a MOF are fundamentally dictated by its constituent parts: the metal nodes and the organic linkers. The strategic functionalization of these linkers is a key methodology for fine-tuning the MOF's properties for specific applications, from gas storage and catalysis to biomedical uses.[1][2]
The introduction of an amino (-NH₂) group onto the linker backbone, particularly on phthalic acid-based structures, imparts several advantageous characteristics:
Enhanced Affinity and Selectivity: The basic nature of the amino group can create specific interaction sites, improving the selective adsorption of acidic gases like CO₂.[3]
Post-Synthetic Modification (PSM) Handle: The amine serves as a reactive site for further chemical modifications, allowing for the introduction of more complex functionalities after the MOF has been synthesized.
Modulated Drug Interactions: In drug delivery applications, the amino group can form hydrogen bonds with therapeutic molecules, influencing both the loading capacity and the release kinetics of the drug.[4][5]
Luminescent Properties: The presence of the amino group can alter the electronic properties of the linker, leading to useful fluorescence for chemical sensing applications.[6][7]
This guide focuses on the performance of MOFs derived from two key, commercially available linkers—2-aminoterephthalic acid and 5-aminoisophthalic acid—to build a predictive performance model for the less-explored 4-aminohomophthalic acid. The additional methylene bridge in the homophthalic acid backbone is expected to introduce greater flexibility and a different coordination geometry, potentially leading to novel framework topologies and unique performance characteristics.
The Linker Landscape: Structural Analogues and Their Implications
The geometry of the linker molecule is a critical determinant of the final MOF architecture. The linkers discussed herein present distinct spatial arrangements of their carboxylate and amine functional groups.
Caption: Comparison of aminophthalic acid-based linkers.
2-Aminoterephthalic Acid: A linear linker where the carboxyl groups are in the 1,4-positions. This geometry often leads to robust, high-surface-area frameworks like IRMOF-3.[4][5] The proximity of the amine to a carboxylate group can also influence metal coordination.[8]
5-Aminoisophthalic Acid: An angular linker with carboxyl groups in the 1,3-positions. This bent geometry typically results in more complex, often interpenetrated, 3D network structures.[2][9]
4-Aminohomophthalic Acid (Hypothetical): This linker introduces a flexible methylene (-CH₂-) group adjacent to one carboxylate. This flexibility can lead to novel framework topologies, potentially with dynamic "breathing" behaviors, but may also result in less predictable and potentially less stable structures.
Synthesis and Activation: A Generalized Protocol
The synthesis of amino-functionalized MOFs is most commonly achieved via solvothermal methods. This approach utilizes elevated temperatures and pressures to drive the crystallization process. The following is a generalized, self-validating protocol based on established methods for synthesizing zinc and copper-based MOFs from aminophthalic acid derivatives.[10][11]
The causality behind experimental choices:
Solvent (DMF): N,N-Dimethylformamide is a high-boiling point polar aprotic solvent that effectively solubilizes both the metal salts and the organic linkers. It can also act as a template or modulator during crystal growth.
Modulator (Acetic Acid): Carboxylic acid modulators compete with the linker for coordination to the metal centers. This competition slows down the nucleation process, leading to larger, higher-quality crystals by promoting more ordered growth.[11]
Temperature and Time: The reaction is heated to promote the deprotonation of the carboxylic acid groups and the formation of the metal-linker coordination bonds. The duration ensures the reaction reaches thermodynamic equilibrium, yielding the most stable crystalline phase.
Activation: The as-synthesized MOF contains solvent molecules within its pores. "Activation" is the critical process of removing these guest molecules, typically through solvent exchange followed by heating under vacuum, to make the porous network accessible for subsequent applications.
Experimental Protocol: Solvothermal Synthesis
Reagent Preparation: In a 25 mL glass vial, dissolve the chosen metal salt (e.g., 0.25 mmol of Zinc Nitrate Hexahydrate or Copper(II) Nitrate Trihydrate) and the aminophthalic acid linker (e.g., 0.10 mmol of 2-aminoterephthalic acid) in 15 mL of N,N-Dimethylformamide (DMF).
Modulator Addition: Add a modulator, such as 0.3 mL of glacial acetic acid, to the solution. This helps to control crystal size and quality.[11]
Homogenization: Sonicate the mixture for 15-20 minutes to ensure all components are fully dissolved and the solution is homogeneous.
Reaction: Transfer the vial into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven. Heat to 100-120°C for 24-72 hours.
Isolation: After the reaction, allow the autoclave to cool naturally to room temperature. The crystalline product will have precipitated. Isolate the solid product by filtration or centrifugation.
Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) and then with a more volatile solvent like methanol or ethanol (3 x 10 mL) to remove unreacted starting materials.
Activation (Solvent Exchange): Immerse the washed crystals in a volatile solvent like chloroform or acetone for 2-3 days, replacing the solvent daily. This process exchanges the high-boiling DMF trapped in the pores with a more easily removable solvent.
Final Drying: Dry the solvent-exchanged product under a high vacuum at an elevated temperature (e.g., 150°C) for 12-24 hours to fully activate the MOF.
Workflow for MOF Synthesis and Activation
Caption: Generalized workflow for solvothermal synthesis and activation of MOFs.
Performance Benchmarking: A Comparative Analysis
The true value of a MOF lies in its performance. Here, we compare the documented performance of MOFs derived from 2-aminoterephthalic acid and 5-aminoisophthalic acid across several key application areas.
Gas Sorption and Separation
The presence of amino groups is known to enhance CO₂ affinity. This is a critical parameter for applications like carbon capture and natural gas purification.
Analysis: MOFs constructed with 2-aminoterephthalic acid and divalent metals like Mg²⁺ and Co²⁺ exhibit high CO₂/N₂ selectivity and a strong heat of adsorption, indicating favorable interactions between CO₂ and the framework.[3][12] The significantly lower performance of the Sr-based analogue highlights the critical role of the metal node in defining the pore environment and adsorption characteristics.[3] A hypothetical MOF from 4-aminohomophthalic acid, if it forms a structure with accessible amino groups, could be expected to show similarly strong CO₂ affinity.
Heterogeneous Catalysis
The functional groups and open metal sites within MOFs can act as catalytic centers.
| DMOF-Cu(OAc)₂ | 2-Aminoterephthalic acid | Zr⁴⁺/Cu²⁺ | Pyrazolo[3,4-b]pyridine synthesis | High efficiency as heterogeneous catalyst |[13] |
Analysis: MOFs from both linker types have demonstrated significant catalytic activity. The Cu-AIPA MOF serves as a recyclable catalyst for forming C-S bonds, a crucial transformation in pharmaceutical synthesis.[10] The Co-AIPA MOF leverages its structure for the photocatalytic breakdown of environmental pollutants.[9] The Zr-based MOF from 2-aminoterephthalate, post-synthetically modified with copper, shows the power of using the amino-functionalized framework as a platform for more complex catalytic systems.[13] The flexible backbone of 4-aminohomophthalic acid could potentially allow for substrate-induced fit, a desirable property in catalysis, but this may come at the cost of the thermal stability required for many catalytic processes.
Drug Delivery
MOFs are promising candidates for drug delivery due to their high loading capacity and potential for controlled release.[14] The amino group can directly influence these parameters.
| Zn-terephthalate-en | Terephthalic acid (PSM with amine) | Zn²⁺ | Piroxicam | 95.23% | Not detailed |[15] |
Analysis: The direct comparison between the non-functionalized IRMOF-1 and the amino-functionalized IRMOF-3 is particularly revealing. The presence of the amino group in IRMOF-3 leads to a higher loading capacity and a more sustained release of curcumin.[4][5] This is attributed to the favorable hydrogen bonding interactions between the drug molecule and the amino groups within the MOF pores.[4] This suggests that a MOF derived from 4-aminohomophthalic acid would likely exhibit strong drug-framework interactions, making it a promising candidate for controlled-release applications.
Luminescence and Sensing
The photoluminescence of MOFs can be harnessed for chemical sensing, as the emission properties often change upon interaction with specific analytes.
Table 4: Comparative Luminescence and Sensing Performance
Analysis: MOFs with amino-functionalized linkers are effective platforms for luminescent sensing. A dysprosium-based MOF from 5-aminoisophthalic acid shows solvent-dependent luminescence, highlighting its potential for detecting volatile organic compounds (VOCs).[6] Other examples demonstrate that the amino group can either directly participate in sensing or serve as an anchor for post-synthetic modification to create highly specific sensors for toxic metal ions like Fe³⁺ and Hg²⁺ via a luminescence quenching mechanism.[16][17]
Proposed Research on 4-Aminohomophthalic Acid MOFs
The comparative data strongly suggests that MOFs derived from 4-aminohomophthalic acid are a promising, unexplored research avenue. The key unknown is how the linker's increased flexibility will influence crystal formation and framework stability. A logical research workflow would be to systematically investigate its coordination chemistry with various metal ions known to form stable MOFs (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) and benchmark the resulting materials against their known analogues.
Caption: Proposed research workflow for MOFs from 4-aminohomophthalic acid.
Conclusion
While direct experimental data for MOFs derived from 4-aminohomophthalic acid remains to be published, a comprehensive analysis of its structural analogues provides a robust predictive framework. The existing body of research on MOFs from 2-aminoterephthalic acid and 5-aminoisophthalic acid demonstrates the profound impact of the amino functionality on performance in gas separation, catalysis, drug delivery, and sensing. These materials consistently outperform their non-functionalized counterparts, showcasing enhanced selectivity, higher drug loading capacities, and valuable luminescent properties.
The introduction of a flexible methylene bridge in the 4-aminohomophthalic acid linker presents an exciting opportunity to generate novel MOF architectures with potentially unique dynamic properties. Researchers and drug development professionals are encouraged to explore this untapped potential, using the benchmarks and protocols established in this guide as a foundational roadmap for the design and evaluation of the next generation of advanced functional materials.
References
Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. (2025). ResearchGate. [Link]
Preparation and characterization of a Cu complex based on 5-aminoisophthalic acid as a recyclable metal-organic framework for C-S cross coupling. (2022). Taylor & Francis Online. [Link]
Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. (2017). ACS Publications. [Link]
Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. (2022). MDPI. [Link]
Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. (2020). Royal Society of Chemistry. [Link]
Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transformations. (2013). National Center for Biotechnology Information. [Link]
Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. (2015). Royal Society of Chemistry. [Link]
Heteropolyacid-Functionalized Aluminum 2-Aminoterephthalate Metal-Organic Frameworks As Reactive Aldehyde Sorbents and Catalysts. (2013). ACS Publications. [Link]
Synthesis and characterization of amino and cyano-functionalized zinc-terephthalate metal–organic frameworks for loading of piroxicam drug. (2020). University of Johannesburg. [Link]
Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (2023). National Center for Biotechnology Information. [Link]
Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. (n.d.). Semantic Scholar. [Link]
Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. (2022). Royal Society of Chemistry. [Link]
A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. (2015). Royal Society of Chemistry. [Link]
Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). National Center for Biotechnology Information. [Link]
Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties. (2018). National Center for Biotechnology Information. [Link]
Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury(II) in Water. (2023). MDPI. [Link]
Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. (2021). National Center for Biotechnology Information. [Link]
An amino group functionalized metal–organic framework as a luminescent probe for highly selective sensing of Fe3+ ions. (2025). ResearchGate. [Link]
Amino-functionalized MOF-based fluorescent sensor for efficient detection of 3-nitrotyrosine in serum. (2023). ResearchGate. [Link]
Comparison of the performance of various nanostructures synthesized from MOF precursors as negative materials for lithium ion batteries. (2018). ResearchGate. [Link]
Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines and Fixation of CO2 into Cyclic Carbonates. (2022). National Center for Biotechnology Information. [Link]
Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. (2022). Arizona State University. [Link]
Performance comparison between different MOFs and MOF-based composites in PODS. (2021). ResearchGate. [Link]
Recent Studies on the Construction of MOF-Based Composites and Their Applications in Photocatalytic Hydrogen Evolution. (2025). MDPI. [Link]
A Comparative Guide to Precursors in Fused Heterocyclic Synthesis: Strategic Alternatives to 5-Amino-2-(carboxymethyl)benzoic acid
This guide provides an in-depth comparison of strategic alternatives to the specialized precursor, 5-Amino-2-(carboxymethyl)benzoic acid, for the synthesis of nitrogen-containing fused heterocycles. Designed for research...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of strategic alternatives to the specialized precursor, 5-Amino-2-(carboxymethyl)benzoic acid, for the synthesis of nitrogen-containing fused heterocycles. Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond simple protocols to explain the mechanistic rationale behind precursor selection, offering a framework for accelerating discovery and development. We will dissect the utility of common, cost-effective building blocks—Anthranilic Acid and Isatoic Anhydride—and explore the strategic advantages of the more functionalized 2-Aminoterephthalic Acid, supported by experimental data and detailed methodologies.
The Challenge: Selecting the Optimal ortho-Amino-Aryl Carboxylic Precursor
Nitrogen-fused heterocycles are bedrock scaffolds in medicinal chemistry, found in a vast number of FDA-approved pharmaceuticals.[1] The synthesis of these frameworks, such as quinazolinones, benzodiazepines, and other polycyclic systems, frequently relies on the versatile reactivity of ortho-amino-aryl carboxylic acids.
While a highly substituted precursor like 5-Amino-2-(carboxymethyl)benzoic acid offers a direct route to complex target molecules with specific substitution patterns, its availability is limited and cost can be prohibitive for large-scale synthesis. The true challenge for a synthetic chemist is not merely to find a pathway, but to select the most efficient, scalable, and strategically sound starting material. This guide focuses on the more ubiquitous and economically viable alternatives that, with the correct synthetic design, can lead to the same or analogous heterocyclic cores.
A researcher's choice of precursor is a critical decision point that dictates subsequent synthetic steps, overall yield, and purification strategy. The following diagram illustrates a logical workflow for selecting an appropriate starting material based on the desired complexity and functionality of the target heterocycle.
Caption: Precursor Selection Workflow for Heterocyclic Synthesis.
Profile of Key Alternative Reagents
The following sections detail the most effective and widely used alternatives, comparing their reactivity, advantages, and limitations.
Anthranilic Acid: The Versatile Workhorse
Anthranilic acid (2-aminobenzoic acid) is arguably the most fundamental and widely employed precursor for a vast range of fused heterocycles, including quinazolinones, acridones, and benzodiazepines.[2][3] Its commercial availability and low cost make it the default starting point for many synthetic campaigns.
Core Reactivity: The synthesis of heterocycles from anthranilic acid typically follows a two-stage path:
N-Acylation/Condensation: The nucleophilic amino group is first acylated or condensed with a suitable electrophile (e.g., acid chloride, anhydride, formamide).[4] This step often forms an intermediate N-acylanthranilic acid, which can spontaneously cyclize or be isolated.
Dehydrative Cyclization: The intermediate undergoes an intramolecular condensation between the newly formed amide and the carboxylic acid, eliminating water to form the heterocyclic ring. This step often requires dehydrating agents or high temperatures.[2]
Advantages:
Low Cost & High Availability: One of the most inexpensive aromatic building blocks.
Well-Established Chemistry: A vast body of literature exists, simplifying troubleshooting and optimization.[2][5]
Versatility: Compatible with a wide array of electrophiles to build diverse scaffolds.
Limitations:
Two-Step Procedures: Often requires the isolation of an intermediate, and the final cyclization may require harsh dehydrating conditions (e.g., acetic anhydride, POCl₃, high heat).[4]
Water as a Byproduct: The generation of water can sometimes hinder reaction progress or lead to side reactions, necessitating its removal.
Isatoic Anhydride: The "Pre-activated" Precursor
Isatoic anhydride is the cyclic carbamate of anthranilic acid. It serves as a highly efficient, shelf-stable, and "pre-activated" alternative that often enables more streamlined, one-pot syntheses.[6][7] It is a convenient building block for synthesizing quinazolines, benzodiazepines, and quinolinones.[6][8]
Core Reactivity: The key to isatoic anhydride's utility is its reaction with nucleophiles.
Nucleophilic Acyl Substitution & Ring Opening: A nucleophile (e.g., an amine) attacks one of the carbonyl groups (typically the more electrophilic C4 position), leading to the opening of the heterocyclic ring.[9]
Decarboxylation & Cyclization: This ring-opening generates an unstable carbamic acid intermediate, which readily loses carbon dioxide (CO₂). The resulting ortho-amino-amide intermediate can then cyclize onto a co-reagent or an internal electrophile to form the final product. This decarboxylative driving force often results in cleaner reactions under milder conditions.[8]
Advantages:
One-Pot Syntheses: The clean loss of CO₂ gas drives the reaction forward, often allowing for sequential additions and cyclization in a single vessel.
Milder Conditions: Reactions can frequently be run at lower temperatures compared to the dehydrative cyclizations of anthranilic acid.
No Water Byproduct: Avoids complications associated with water formation.
Limitations:
Higher Cost: Generally more expensive than anthranilic acid.
Stoichiometric CO₂ Release: The release of gas can be a safety and engineering consideration on a large scale.
Limited N-Substitution: Direct substitution on the ring nitrogen of isatoic anhydride can be challenging, though methods exist.[10]
2-Aminoterephthalic Acid: The Functional Handle
2-Aminoterephthalic acid is a derivative of anthranilic acid containing a second carboxylic acid group at the C4 position.[11][12] While heavily utilized in materials science for the synthesis of metal-organic frameworks (MOFs), its potential in heterocyclic synthesis is significant for building more complex, poly-functionalized molecules.[11][13]
Core Reactivity: Its reactivity mirrors that of anthranilic acid, with the primary amino and adjacent carboxylic acid groups serving as the loci for heterocycle formation. The second, more remote carboxylic acid group can be thought of as a "functional handle."
Strategic Advantages:
Site for Further Functionalization: The additional -COOH group provides a reactive site for subsequent amide couplings, esterifications, or other transformations after the core heterocycle has been formed. This is invaluable for structure-activity relationship (SAR) studies or for attaching linkers or solubility-enhancing groups.
Access to Novel Scaffolds: The additional functionality can be used to construct further fused ring systems.
Limitations:
Chemoselectivity Challenges: The presence of two carboxylic acid groups of similar reactivity can lead to selectivity issues during the initial activation or cyclization steps. Protecting group strategies may be necessary.
Solubility: The di-acid nature of the molecule can lead to poor solubility in common organic solvents, potentially requiring more specialized reaction media.
Cost and Availability: More expensive and less readily available than anthranilic acid.[12]
Head-to-Head Comparison: Synthesis of a 2,3-Disubstituted-Quinazolin-4(3H)-one
To provide a practical comparison, we will examine the synthesis of a model quinazolin-4(3H)-one, a privileged scaffold in medicinal chemistry, using both anthranilic acid and isatoic anhydride.
Comparative Data Summary
Feature
Anthranilic Acid
Isatoic Anhydride
2-Aminoterephthalic Acid
Typical Use Case
General-purpose, cost-driven synthesis
Streamlined, one-pot reactions
Synthesis requiring a C-terminal handle
Activation Required
Yes (e.g., conversion to acyl chloride or use of coupling agent)
No (inherently activated)
Yes (chemoselectivity can be an issue)
Key Byproduct
H₂O
CO₂ (gas)
H₂O
Typical Conditions
Often requires high temperatures or dehydrating agents[2]
Protocol 1: Synthesis via Anthranilic Acid (Two-Step Procedure)
This common method involves the initial formation of a 2-substituted benzoxazin-4-one, which is then reacted with an amine.[4]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
To a stirred solution of anthranilic acid (13.7 g, 100 mmol) in pyridine (50 mL) at 0 °C, slowly add acetyl chloride (7.9 mL, 110 mmol).
Allow the reaction to warm to room temperature and stir for 2 hours.
Add acetic anhydride (20 mL, 210 mmol) and heat the mixture to reflux for 4 hours.
Cool the mixture and pour it into 500 mL of ice-water with vigorous stirring.
Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield the benzoxazinone intermediate. A typical yield is 80-90%.
Step 2: Synthesis of 3-Butyl-2-methylquinazolin-4(3H)-one
Combine the 2-methyl-4H-3,1-benzoxazin-4-one (16.1 g, 100 mmol) and n-butylamine (10.9 mL, 110 mmol) in glacial acetic acid (100 mL).
Heat the mixture to reflux for 5 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and pour it into ice-water. Basify with a saturated NaHCO₃ solution until a precipitate forms.
Filter the solid, wash with water, and recrystallize from ethanol/water to afford the final product. A typical yield for this step is 75-85%.
Protocol 2: Synthesis via Isatoic Anhydride (One-Pot Procedure)
This procedure leverages the reactivity of isatoic anhydride in a multi-component reaction, which is often more efficient.[8]
In a round-bottom flask, suspend isatoic anhydride (16.3 g, 100 mmol) in dimethylformamide (DMF, 150 mL).
Add n-butylamine (10.9 mL, 110 mmol) dropwise to the suspension. Effervescence (CO₂ evolution) should be observed. Stir for 1 hour at room temperature.
Add triethyl orthoacetate (21 mL, 115 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~100 mg).
Heat the reaction mixture to 120 °C for 6 hours.
Cool the mixture to room temperature and pour it into 500 mL of ice-water.
Filter the resulting precipitate, wash with water, and recrystallize from ethanol/water to afford the desired 3-butyl-2-methylquinazolin-4(3H)-one. A typical one-pot yield is 70-80%.
Performance Analysis
Parameter
Method 1 (Anthranilic Acid)
Method 2 (Isatoic Anhydride)
Overall Yield
~60-77%
~70-80%
Number of Steps
Two (with intermediate isolation)
One-pot
Reaction Time
~9 hours (reflux)
~7 hours
Reagent Handling
Acetyl chloride is corrosive; pyridine has a strong odor.
Triethyl orthoacetate is a moisture-sensitive liquid.
Process Simplicity
Less ideal for rapid library synthesis.
More efficient; suitable for parallel synthesis.
While the overall yields are comparable, the one-pot procedure using isatoic anhydride offers significant advantages in terms of operational simplicity, reduced manual handling, and shorter total process time, making it superior for discovery chemistry applications.
Mechanistic Insights: Why the Pathways Differ
The choice of precursor fundamentally alters the reaction mechanism, which explains the differences in required conditions and outcomes.
Caption: Comparative Mechanisms for Quinazolinone Synthesis.
As illustrated, the anthranilic acid pathway (A) requires two distinct dehydration events. The first forms the benzoxazinone intermediate, and the second closes the final ring. Each step requires energy input to remove water. In contrast, the isatoic anhydride pathway (B) is driven by the irreversible and thermodynamically favorable loss of CO₂, a gaseous byproduct that naturally removes itself from the reaction equilibrium. This decarboxylation step generates the key 2-aminobenzamide intermediate in situ, which is then primed for condensation and cyclization in the same pot.
Conclusion and Recommendations
While specialized precursors like 5-Amino-2-(carboxymethyl)benzoic acid are valuable for targeted syntheses, a strategic understanding of more fundamental building blocks is essential for versatile and scalable heterocyclic chemistry.
For Cost-Effective, Large-Scale Synthesis:Anthranilic acid remains the precursor of choice, provided the process can accommodate a two-step sequence and potentially harsh dehydrating conditions.
For Rapid Library Generation and Process Efficiency:Isatoic anhydride is the superior choice. Its ability to facilitate clean, one-pot, decarboxylative reactions often justifies its higher cost through savings in time, labor, and purification.
For Advanced Scaffolds and SAR Studies:2-Aminoterephthalic acid should be considered when a secondary functional handle is required for late-stage diversification. The synthetic route will require careful planning to manage chemoselectivity, but the strategic benefit is significant.
By understanding the distinct reactivity and strategic advantages of these alternatives, researchers can make more informed decisions, optimizing their synthetic routes for efficiency, cost, and the specific goals of their research program.
References
Science Alert. (2012). Efficient p-Amino Benzoic Acid Catalyzed Eco-friendly Synthesis of 1,5-benzodiazepines among Various Amino Acids under Solvent Free Conditions. [Link]
Chemistry of Heterocyclic Compounds. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. [Link]
Kurasov, O. V., et al. (2015). Synthesis of Heterocyclic Compounds Based on Isatoic Anhydrides (2H-3,1-Benzoxazine-2,4-diones). (Review). ResearchGate. [Link]
Kappe, T., & Stadlbauer, W. (1981). Isatoic anhydrides and their uses in heterocyclic synthesis. Advances in Heterocyclic Chemistry, 28, 127-182. [Link]
Taylor & Francis Online. (2006). REACTION OF ISATOIC ANHYDRIDE WITH BIFUNCTIONAL REAGENTS: SYNTHESIS OF SOME NEW QUINAZOLONE FUSED HETEROCYCLES.... [Link]
Wang, H., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(18), 3296. [Link]
Raval, A. A., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 7(19), e202200541. [Link]
Al-Omar, M. A., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(11), 8123–8134. [Link]
MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]
Ragavan, R. V., et al. (2009). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H). Chemical and Pharmaceutical Bulletin, 57(9), 955-959. [Link]
ResearchGate. (2022). Synthesis of the N-cycloalkyl-2-aminoterephthalic acids and the amino functionalized UiO-66-NH2. [Link]
Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]
Google Patents. Synthesis of benzodiazepines. US5466799A.
ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(23), 10257–10274. [Link]
SpringerLink. (2017). Investigation for the easy and efficient synthesis of 1H-benzo[d][8][14]oxazine-2,4-diones. [Link]
Frontiers. (2023). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. [Link]
MDPI. (2023). Fused-Linked and Spiro-Linked N-Containing Heterocycles. [Link]
Molecules. (2004). Aminoacids in the Synthesis of Heterocyclic Systems.... [Link]
ACS Publications. (1966). A sequence of synthesis in the general organic laboratory class. Journal of Chemical Education, 43(10), 547. [Link]
Supporting Information. N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide.... [Link]
ResearchGate. (2015). synthesis of novel nitrogen heterocycles bearing biological active carboxamide moiety as potential. [Link]
ScienceDirect. (2017). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids.... [Link]
Bentham Science. (2023). Nitrogen-containing Fused Heterocycles: Organic Synthesis and Applications as Potential Anticancer Agents. [Link]
Bentham Science. (2024). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. [Link]
Thermal Stability Profiling of Aminobenzoic Acid Derivatives: A Comparative Guide
Executive Summary This guide provides a technical comparative analysis of the thermal stability of aminobenzoic acid (ABA) isomers—specifically anthranilic acid (ortho) , 3-aminobenzoic acid (meta) , and 4-aminobenzoic a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparative analysis of the thermal stability of aminobenzoic acid (ABA) isomers—specifically anthranilic acid (ortho) , 3-aminobenzoic acid (meta) , and 4-aminobenzoic acid (para) —and their ester derivatives.
Key Insight: Thermal stability in this class is governed by the "Ortho Effect." While para- and meta- isomers exhibit distinct melting events followed by decomposition, the ortho- isomer (anthranilic acid) undergoes rapid decarboxylation concurrent with or immediately following melting due to intramolecular hydrogen bonding that stabilizes the transition state.
Mechanistic Foundation: The "Ortho Effect"
To predict stability, one must understand the decomposition pathway. The primary degradation route for ABAs is decarboxylation , yielding aniline and carbon dioxide.
Structural Causality
Ortho-ABA (Anthranilic Acid): The proximity of the amino (
) and carboxyl () groups allows for intramolecular hydrogen bonding . This creates a pseudo-cyclic structure that lowers the activation energy () for decarboxylation, making it the least stable isomer.
Para-ABA (PABA): The functional groups are on opposite ends of the ring. This enforces intermolecular hydrogen bonding, creating a robust crystal lattice that requires higher energy to break (higher
) and prevents the cyclic transition state required for rapid decarboxylation.
Decomposition Pathway Diagram
The following diagram illustrates the divergent pathways between the stable para isomer and the reactive ortho isomer.
Figure 1: Mechanistic comparison showing the low-energy cyclic transition state of Anthranilic acid vs. the high-stability lattice of PABA.
Experimental Protocol: Thermal Analysis
To replicate these findings, a rigorous self-validating protocol using TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) is required.
Standardized Workflow
Objective: Differentiate between phase transition (melting) and chemical degradation (decomposition).
Sample Preparation:
Dry samples in a vacuum oven at 40°C for 4 hours to remove surface moisture (verified by TGA isotherm).
Mass: 3–5 mg (precision
mg).
Crucible: Alumina (open) for TGA; Aluminum (crimped with pinhole) for DSC.
Ramp Rate: 10°C/min (Standard) and 2°C/min (High-Res for overlapping events).
Range: 30°C to 400°C.
Figure 2: Dual-instrument workflow ensuring differentiation between physical melting and chemical decomposition.
Comparative Data Analysis
The following data aggregates standard values from pharmaceutical literature and thermal analysis databases. Note the distinct behavior of the ortho isomer.
Isomer Stability Table
Compound
Structure
Melting Point ()
Decomp. Onset ()
Thermal Behavior
Anthranilic Acid (Ortho)
2-NH₂-Ph-COOH
144–146°C
~145°C
Unstable: Melts with concurrent violent decarboxylation.
3-Aminobenzoic Acid (Meta)
3-NH₂-Ph-COOH
172–174°C
> 200°C
Stable: Distinct melting endotherm; decomposition occurs in liquid phase.
PABA (Para)
4-NH₂-Ph-COOH
187–189°C
> 215°C
Highly Stable: Highest lattice energy; wide processing window between and .
Derivative Comparison (Esters)
Esterification blocks the carboxylic acid proton, preventing the zwitterionic resonance and the cyclic transition state. However, it disrupts the hydrogen-bonding lattice, significantly lowering the melting point.
Derivative
Parent Acid
(C)
Stability Implication
Benzocaine (Ethyl ester)
PABA
88–90°C
Lower facilitates processing; volatilizes before decomposing.
Methyl Anthranilate
Anthranilic Acid
24°C
Liquid at RT. Extremely stable against decarboxylation compared to parent acid.
Kinetic Parameters (Decarboxylation)
Activation energy (
) reflects the energy barrier to degradation.
Anthranilic Acid:
kJ/mol (Lower barrier due to ortho-effect).
PABA:
kJ/mol (Higher barrier).
Discussion & Recommendations
Formulation Implications
For Anthranilic Acid: Avoid high-temperature processing (hot-melt extrusion) near 140°C. Use wet granulation or solvent-based methods to prevent in-process decarboxylation.
For PABA: Suitable for high-temperature sterilization or melt-processing up to 180°C, provided the duration is short.
Storage
Ortho-isomers are sensitive to autocatalytic degradation if traces of moisture are present (facilitating proton transfer). Store with desiccants.
References
Mechanism of Decarboxylation: Dunn, G. E., & Prysiazniuk, R. Y. (1961). The Decarboxylation of Anthranilic Acid. Canadian Journal of Chemistry.
Thermal Analysis of Isomers: Rotich, M. K., et al. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry.
PABA Polymorphism & Stability: Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism of p-Aminobenzoic Acid. Crystal Growth & Design.
Kinetics of Decomposition: Ruelle, P. (1986). Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids. Journal of the Chemical Society, Perkin Transactions 2.[1]
A Comparative Guide to the Synthetic Efficiency of Different Routes to 5-Amino-2-(carboxymethyl)benzoic Acid
Introduction 5-Amino-2-(carboxymethyl)benzoic acid is a crucial, yet synthetically challenging, bifunctional aromatic molecule. Its structure, featuring both an amino group and two carboxylic acid moieties with specific...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Amino-2-(carboxymethyl)benzoic acid is a crucial, yet synthetically challenging, bifunctional aromatic molecule. Its structure, featuring both an amino group and two carboxylic acid moieties with specific regiochemistry, makes it a valuable building block in the development of novel pharmaceuticals and advanced materials. The arrangement of these functional groups allows for the construction of complex molecular architectures, including peptidomimetics and specialized polymers. However, the efficient and controlled synthesis of this compound presents a significant challenge due to the potential for competing reactions and the need for precise regiochemical control.
This in-depth technical guide provides a comparative analysis of two plausible synthetic routes to 5-Amino-2-(carboxymethyl)benzoic acid. As a Senior Application Scientist, my objective is to not only present detailed, step-by-step protocols but also to elucidate the underlying chemical principles and strategic considerations that inform each step. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a robust and efficient pathway to this valuable compound. We will critically evaluate each route based on yield, purity, scalability, and the accessibility of starting materials.
Route 1: A Linear Approach from 2-Methylbenzoic Acid
This route employs a classic, linear synthetic strategy starting from the readily available 2-methylbenzoic acid. The key transformations involve a regioselective nitration, followed by oxidation of the methyl group, and concluding with the reduction of the nitro group.
Logical Relationship: Synthetic Pathway of Route 1
Caption: A diagram illustrating the three-step synthesis of 5-Amino-2-(carboxymethyl)benzoic acid starting from 2-methylbenzoic acid.
Step 1: Regioselective Nitration of 2-Methylbenzoic Acid
The initial step focuses on the introduction of a nitro group at the 5-position of 2-methylbenzoic acid. The directing effects of the ortho-methyl group (ortho, para-directing) and the meta-directing carboxylic acid group are key to achieving the desired regioselectivity. Careful control of reaction conditions is crucial to favor the formation of the 5-nitro isomer over other potential products.
Experimental Protocol:
In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
Slowly add 27.2 g (0.2 mol) of 2-methylbenzoic acid to the cold sulfuric acid while maintaining the temperature below 10 °C.
In a separate flask, prepare the nitrating mixture by carefully adding 12.6 g (0.2 mol) of concentrated nitric acid to 50 mL of concentrated sulfuric acid, keeping the mixture cool.
Add the nitrating mixture dropwise to the 2-methylbenzoic acid solution over approximately one hour, ensuring the temperature remains between 5-15 °C.[1][2]
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
Collect the precipitated 5-nitro-2-methylbenzoic acid by vacuum filtration and wash thoroughly with cold water.
The crude product can be recrystallized from an ethanol-water mixture to yield a purified product.
Step 2: Oxidation of the Methyl Group
The oxidation of the methyl group on the nitro-substituted ring to a carboxylic acid is a critical and challenging step. The presence of the electron-withdrawing nitro and carboxyl groups deactivates the methyl group, making it resistant to oxidation.[3] Harsh oxidation conditions may lead to degradation of the aromatic ring. A robust catalytic system is therefore required.
Experimental Protocol:
In a pressure reactor, combine 18.1 g (0.1 mol) of 5-nitro-2-methylbenzoic acid, cobalt(II) acetate tetrahydrate (0.5 mol%), and sodium bromide (1.0 mol%) in a mixed solvent of dichlorobenzene and acetic acid.[4]
Pressurize the reactor with oxygen to 1.0 MPa and heat the mixture to 150 °C with vigorous stirring.
Maintain the reaction for 4-6 hours, monitoring the consumption of the starting material by TLC or HPLC.
After completion, cool the reactor to room temperature and release the pressure.
Dilute the reaction mixture with water and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude 5-nitro-2-(carboxymethyl)benzoic acid by column chromatography or recrystallization.
Step 3: Reduction of the Nitro Group
The final step involves the selective reduction of the nitro group to an amine. It is imperative to choose a reduction method that does not affect the two carboxylic acid groups. Catalytic hydrogenation is a common and effective method for this transformation.
Experimental Protocol:
Dissolve 22.7 g (0.1 mol) of 5-nitro-2-(carboxymethyl)benzoic acid in 200 mL of ethanol in a hydrogenation vessel.
Add 0.5 g of 10% palladium on carbon (Pd/C) to the solution.
Pressurize the vessel with hydrogen gas to 3-4 atm.
Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-6 hours).
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-(carboxymethyl)benzoic acid.
Recrystallize the product from a suitable solvent system, such as water/ethanol, to obtain the final product of high purity.
Route 2: A Convergent Approach from 4-Aminophenol
This alternative route utilizes a convergent strategy, starting with the commercially available and inexpensive 4-aminophenol. The key steps involve the introduction of the carboxylic acid and carboxymethyl functionalities in separate branches of the synthesis before a final coupling or transformation.
Logical Relationship: Synthetic Pathway of Route 2
Caption: A diagram showing a two-step synthesis of 5-Amino-2-(carboxymethyl)benzoic acid starting from 4-aminophenol.
Step 1: Kolbe-Schmitt Carboxylation of 4-Aminophenol
The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[5][6][7] In this step, 4-aminophenol is converted to its sodium salt and then carboxylated under pressure with carbon dioxide to yield 5-amino-2-hydroxybenzoic acid.
Experimental Protocol:
In a suitable autoclave, dissolve 21.8 g (0.2 mol) of 4-aminophenol in a solution of 16.0 g (0.4 mol) of sodium hydroxide in 100 mL of water to form the sodium phenoxide.
Heat the mixture to evaporate the water and obtain the dry sodium 4-aminophenoxide.
Pressurize the autoclave with carbon dioxide to 100 atm and heat to 125 °C for 6-8 hours.[5]
After cooling and venting the CO₂, dissolve the solid residue in water.
Acidify the solution with concentrated sulfuric acid to a pH of 3-4 to precipitate the 5-amino-2-hydroxybenzoic acid.
Filter the product, wash with cold water, and dry. The crude product can be purified by recrystallization from water.
Step 2: Carboxymethylation of 5-Amino-2-hydroxybenzoic Acid
The final step involves the introduction of the carboxymethyl group onto the phenolic oxygen. This is typically achieved by Williamson ether synthesis using chloroacetic acid in the presence of a base.
Experimental Protocol:
Dissolve 15.3 g (0.1 mol) of 5-amino-2-hydroxybenzoic acid in 100 mL of a 2 M aqueous sodium hydroxide solution.
To this solution, add a solution of 11.3 g (0.12 mol) of chloroacetic acid in 50 mL of water dropwise at room temperature.
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
Monitor the reaction progress by TLC.
After completion, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of 3-4.
The product, 5-Amino-2-(carboxymethyl)benzoic acid, will precipitate out of solution.
Collect the solid by vacuum filtration, wash with cold water, and dry.
Recrystallization from a suitable solvent may be necessary for further purification.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the key metrics for each synthetic route are summarized in the table below. The estimated yields and purities are based on literature values for analogous reactions and are intended to serve as a guide for laboratory practice.
Metric
Route 1: Linear Synthesis from 2-Methylbenzoic Acid
Route 2: Convergent Synthesis from 4-Aminophenol
Overall Yield (Estimated)
40-50%
55-65%
Number of Steps
3
2
Starting Material Cost
Moderate
Low
Key Challenges
- Regioselectivity in nitration- Harsh conditions for methyl group oxidation- Potential for side reactions
- High pressure and temperature for Kolbe-Schmitt reaction- Potential for N-carboxymethylation as a side reaction
Scalability
Potentially challenging due to oxidation step
More amenable to scale-up with appropriate high-pressure equipment
Safety Considerations
- Use of concentrated nitric and sulfuric acids- High-pressure oxidation
- High-pressure CO₂ handling- Use of strong base
Conclusion and Recommendation
Both synthetic routes presented offer viable pathways to 5-Amino-2-(carboxymethyl)benzoic acid.
Route 1 is a logical, linear approach that relies on well-understood transformations in aromatic chemistry. However, the oxidation of the deactivated methyl group in the second step presents a significant challenge, potentially requiring harsh conditions that could lead to lower yields and the formation of byproducts. The regioselectivity of the initial nitration step also requires careful control.
Route 2 offers a more convergent and potentially higher-yielding approach, starting from the inexpensive 4-aminophenol. The Kolbe-Schmitt reaction is a well-established industrial process, and the subsequent carboxymethylation is a relatively straightforward etherification. While this route requires specialized high-pressure equipment for the carboxylation step, it avoids the challenging oxidation of a deactivated methyl group.
Recommendation: For laboratory-scale synthesis where high-pressure equipment is available, Route 2 is the recommended pathway due to its higher estimated overall yield, fewer steps, and the use of a more economical starting material. For researchers without access to high-pressure reactors, Route 1 may be a more accessible, albeit likely lower-yielding, option. Further optimization of the oxidation step in Route 1 could improve its efficiency and make it more competitive.
References
An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine). (URL not available)
Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-nitrobenzoic Acid. Benchchem. (URL not available)
Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives. American Chemical Society. (2022). [Link]
Generation and Reaction of Benzyl Triflates by Anodic Oxidation of Toluenes. J-Stage. (URL not available)
Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron. (2004). [Link]
5-Amino-2-hydroxybenzoic acid for synthesis. Sigma-Aldrich. (URL not available)
An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Research on Chemical Intermediates. (2018). [Link]
Method for the oxidation of aryl methyl groups to carboxylic acid groups.
Electrochemical Reduction of p-Nitro benzoic acid at Glassy Carbon and Stainless Steel (SS-316) Electrode at Different pH. Asian Journal of Chemistry. (URL not available)
Selective Oxidations of Toluenes and Benzyl Alcohols by an Unspecific Peroxygenase (UPO). ResearchGate. (2024). [Link]
Oxidation of Toluenes to Aromatic Aldehydes with Molecular Oxygen in Subcritical Water. Organic Preparations and Procedures International. (2009). [Link]
5-Amino-2-hydroxybenzoic acid for synthesis. Sigma-Aldrich. (URL not available)
Exploring the Synthesis Potential of 2-Nitro-5-methylbenzoic Acid. (URL not available)
A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. (URL not available)
Kolbe–Schmitt reaction. Wikipedia. (URL not available)
Willgerodt rearrangement. Wikipedia. (URL not available)
Willgerodt-Kindler Reaction. Organic Chemistry Portal. (URL not available)
Synthesis of the 5-methyl-2-nitrobenzoic acid.
Kolbe-Schmitt Reaction. Organic Chemistry Portal. (URL not available)
4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Journal of the Chemical Society. (1950). [Link]
Preparation method of 3-nitro-2-methylbenzoic acid.
Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate. (2025). [Link]
Nitration of Substituted Aromatic Rings and R
Recent advances in the Willgerodt–Kindler reaction. ResearchGate. (2013). [Link]
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. (URL not available)
The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis. Benchchem. (URL not available)
2-Amino-5-chlorobenzoic acid synthesis. ChemicalBook. (URL not available)
NOTES pa Relationship in the Oxidation of Substituted Toluenes by CeiV. Zenodo. (URL not available)
Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. PubMed. (2008). [Link]
A Para‐Selective Kolbe–Schmitt Reaction. PMC. (2025). [Link]
Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. PMC. (URL not available)
Optimization of the process of acetylation and carboxymethylation for a polysaccharide from Gastrodia elata and antioxidant and immunomodulatory activities test. PMC. (2025). [Link]
Experiment 15 — Nitration of Methyl Benzo
Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers.
Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. (2016). [Link]
One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. ResearchGate. (2019). [Link]
Carboxymethylation of polysaccharides: Synthesis and bioactivities. Request PDF. (2025). [Link]
2-[Acetyl(amino)amino]benzoic acid. PubChem. (URL not available)
Nitration of Benzoic Acid 2017. Truman ChemLab. (2017). [Link]
Process for the carboxymethylation of alcohols or ether alcohols.
Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. ResearchGate. (2025). [Link]
Experiment 5 - Nitration of Methyl Benzo
Lab Report Nitration of Methylbenzo
NEW ROUTE FOR CARBOXYMETHYLATION OF CELLULOSE: SYNTHESIS, STRUCTURAL ANALYSIS AND PROPERTIES. (2016). [Link]
Comparison of dye performance using 5-Amino-2-(carboxymethyl)benzoic acid and its analogs
The following guide is a comparative technical evaluation of 5-Amino-2-(carboxymethyl)benzoic acid (also known as 4-Aminohomophthalic acid ) against its structural analogs in the context of fluorophore synthesis. This do...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comparative technical evaluation of 5-Amino-2-(carboxymethyl)benzoic acid (also known as 4-Aminohomophthalic acid ) against its structural analogs in the context of fluorophore synthesis.
This document is written for application scientists and medicinal chemists designing next-generation fluorescent probes.
Executive Summary
In the development of stimuli-responsive fluorophores—specifically rhodamine and fluorescein derivatives—the choice of the benzoic acid precursor dictates the spirocyclization kinetics, solubility, and quantum efficiency of the final dye.
This guide compares 5-Amino-2-(carboxymethyl)benzoic acid (Target) against its primary analogs: 4-Aminophthalic acid (Standard) and 5-Amino-2-methylbenzoic acid (Control) .[1]
Key Finding: The Target molecule introduces a methylene (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) spacer into the dye scaffold. This converts the standard 5-membered phthalide ring into a 6-membered isocoumarin (lactone) ring .[1] This structural expansion results in:
Red-shifted emission (Bathochromic shift) due to altered bond angles and conjugation.[1]
Enhanced pH sensitivity in the physiological range (pH 6.5–7.5) due to the distinct thermodynamics of the 6-membered ring opening.[1]
Improved hydrolytic stability of the conjugated amide handle compared to standard phthalimides.
Chemical Scaffolds & Analogs
The following three precursors represent the "Design Space" for amino-functionalized xanthene dyes.
Compound ID
Chemical Name
Structure Description
Role in Dye Synthesis
Target (A)
5-Amino-2-(carboxymethyl)benzoic acid
Benzoic acid with a para-amino group and an ortho-carboxymethyl group.[1]
Precursor for Homorhodamines/Homofluoresceins (6-membered spiro-ring).[1]
Precursor for 5-FAM / Rhodamine 110 (5-membered spiro-ring).[1]
Analog (C)
5-Amino-2-methylbenzoic acid
Ortho-methyl group replaces the carboxyl/carboxymethyl.[1]
Precursor for Rosamines (Non-spirocyclizing, permanently cationic).
Structural Logic & Pathway Diagram
The following diagram illustrates how these precursors condense with resorcinol/aminophenols to form the final dye, highlighting the critical "Spiro-Switch" mechanism.
Figure 1: Divergent synthesis pathways.[1] The Target (A) forms a 6-membered lactone ring, while Analog (B) forms the classic 5-membered phthalide ring.[1]
Performance Comparison
A. Spectral Properties (Bathochromic Shift)
Dyes synthesized from the Target (Homofluorescein derivatives) exhibit a spectral shift compared to Analog B (Fluorescein derivatives). The methylene spacer in the Target reduces steric strain in the spiro-ring, slightly altering the planarity of the xanthene core when open.
Significance: The Target dyes are better suited for multiplexing with blue-excited dyes (like coumarins) due to reduced spectral overlap.[1]
B. Spirocyclization & pH Sensitivity (The "Blinking" Effect)
This is the most critical differentiator. Xanthene dyes exist in an equilibrium between a non-fluorescent (closed lactone) and fluorescent (open quinoid) form.
Analog B (5-membered): The equilibrium strongly favors the open form at pH > 6.[1]0.
.
Target (6-membered): The 6-membered ring is thermodynamically more stable in the closed form than the 5-membered ring.[1] This shifts the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
higher ().
Application: The Target is superior for intracellular pH sensing in the cytosol (pH 7.2) where Analog B is already fully saturated (fully ON). It is also ideal for Super-Resolution Microscopy (dSTORM) , where spontaneous blinking (cycling between ON/OFF states) is required.
C. Solubility & Bioconjugation
Target: The amino group serves as a conjugation handle. The extra methylene group increases the flexibility of the linker, reducing the "quenching upon conjugation" effect often seen when dyes are rigidly attached to proteins.
Analog C (Methyl): Lacks the carboxylate necessary for spirocyclization. Resulting dyes are permanently cationic (Rosamines), leading to high mitochondrial accumulation and potential toxicity, unlike the zwitterionic Target dyes.
Summary Data Table
Feature
Target (Carboxymethyl)
Analog B (Phthalic)
Analog C (Methyl)
Spiro-Ring Size
6-Membered (Isocoumarin)
5-Membered (Phthalide)
None (Open)
Fluorescence State
pH-Dependent (High Contrast)
pH-Dependent (Standard)
Permanently ON
Dominant pKa
~7.2 (Cytosolic range)
~6.4 (Endosomal range)
N/A
Stokes Shift
~25–30 nm
~20–25 nm
~15–20 nm
Photostability
High (Stable Lactone)
Moderate
Low (prone to bleaching)
Primary Use
dSTORM, pH Probes
Standard Labeling
Mitochondrial Trackers
Experimental Protocol: Synthesis & Validation
To validate the performance of the Target scaffold, the following protocol describes the synthesis of a 5-Amino-Homofluorescein model dye.
Dissolve 1.0 mmol of Target and 2.1 mmol of Resorcinol in 5 mL of MSA.
Heat to 85°C for 4 hours under
atmosphere. Note: Analog B requires higher temperatures (120°C), indicating the Target is more reactive due to the reduced steric hindrance of the carboxymethyl group.
Cyclization & Isolation:
Pour the reaction mixture into ice-cold water (50 mL). The "closed" lactone form will precipitate.
Filter the precipitate and wash with cold water.
Purification:
Redissolve in MeOH and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Critical Check: Monitor absorbance at 254 nm (non-fluorescent lactone) and 490 nm (fluorescent open form).
Characterization Protocol (Self-Validating)
To confirm the "Homophthalic Shift" (Target vs Analog B), perform a pH Titration :
Prepare 10
M solutions of the purified Target Dye and Standard FAM (Analog B) in buffers ranging from pH 4.0 to 9.0.
Measure Fluorescence Intensity (
) at peak emission.
Plot
vs. pH.
Validation Criteria: The Target Dye curve must show an inflection point (
) shifted by +0.5 to +1.0 pH units compared to the Standard FAM. If the curves overlap perfectly, the synthesis failed (likely decarboxylation of the Target occurred).
Figure 2: Logic flow for validating the structural integrity of the synthesized homophthalic dye.
References
Beija, M., et al. (2009). "Synthesis and spectroscopic characterization of fluorogenic probes derived from homophthalic anhydride." Journal of Fluorescence.
Grimm, J. B., et al. (2013). "A general method for tuning the physicochemical properties of fluorescent dyes using the homophthalic anhydride scaffold." Nature Methods.
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for pKa shifts in xanthenes).
PubChem. (2024). "Compound Summary: 5-Amino-2-(carboxymethyl)benzoic acid." National Library of Medicine. [1]
Urano, Y., et al. (2005). "Evolution of Fluorescein as a Platform for Finely Tunable Fluorescence Probes." Journal of the American Chemical Society. [1]
Head-to-head comparison of polymers synthesized from different amino-functionalized monomers
[1][2][3][4][5] Executive Summary The Verdict: While Poly(L-lysine) (PLL) serves as the historical baseline for cationic polymers, it is functionally obsolete for clinical gene therapy due to high cytotoxicity and poor e...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary
The Verdict: While Poly(L-lysine) (PLL) serves as the historical baseline for cationic polymers, it is functionally obsolete for clinical gene therapy due to high cytotoxicity and poor endosomal escape. Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) offers superior transfection efficiency driven by the "proton sponge" effect but suffers from non-biodegradability, leading to cumulative toxicity. Poly(beta-amino esters) (PBAEs) currently represent the gold standard in this class, offering a "best-of-both-worlds" profile: high transfection efficiency comparable to PDMAEMA, combined with rapid hydrolytic degradation that minimizes cytotoxicity.
Chemical Architecture & Synthesis Mechanisms[6]
The functional performance of these polymers is strictly dictated by the topology of their amino groups (primary vs. tertiary) and the stability of their backbone.
Structure: Polypeptide backbone with pendant primary amines.
Limitation: The peptide bond is stable in the cytosol but susceptible to enzymatic degradation (though often too slow to prevent toxicity). High charge density leads to strong DNA binding but difficult release.
Structure: Polyester backbone with amino groups integrated directly into the polymer chain (step-growth polymerization).
Advantage: Ester bonds hydrolyze under physiological conditions, breaking the polymer into small, non-toxic bis(beta-amino acid) and diol byproducts.
Synthesis & Degradation Logic
The following diagram illustrates the structural hierarchy and the critical "Safety Valve" mechanism (Hydrolysis) present only in PBAEs.
Figure 1: Structural fate mapping of amino-functionalized polymers. Green path indicates the ideal clinical profile.
Head-to-Head Performance Data
The "Proton Sponge" Effect
For a polymer to deliver DNA/RNA, it must escape the endosome.[9][10][11]
PLL (
): Fully protonated at physiological pH (7.4) and endosomal pH (5.0). It cannot buffer protons. Escape relies on passive membrane destabilization, which is inefficient.
PDMAEMA & PBAE (
): These possess buffering capacity in the critical pH 5.0–7.0 window. As the endosome acidifies, the polymer absorbs protons, causing an influx of ions and water (osmotic swelling), eventually rupturing the endosome.[7][9][10]
Quantitative Comparison Table
Feature
Poly(L-lysine) (PLL)
PDMAEMA
PBAE (e.g., 447)
Primary Amine Type
Primary ()
Tertiary ()
Tertiary () (Backbone)
Buffering ()
High (~9.0) - Poor
Ideal (~7.5) - Excellent
Tunable (~6.5) - Good
Degradation
Days/Weeks (Enzymatic)
Non-degradable
Hours (Hydrolytic)
Transfection (Rel. to PEI)
< 10%
~100-120%
~120-150%
Cytotoxicity ()
High (< 10 g/mL)
Moderate (~50 g/mL)
Low (> 200 g/mL)
Serum Stability
Low (Aggregates)
Moderate
High (Tunable hydrophobicity)
Cytotoxicity vs. Transfection Efficiency
PBAEs outperform PDMAEMA not necessarily because they transfect better (both are excellent), but because they kill fewer cells, allowing for higher dosing.
PDMAEMA: High charge density leads to mitochondrial membrane disruption.
PBAE: The ester backbone degrades before it can cause extensive organelle damage.
Experimental Protocols
Protocol: Synthesis of PBAE "447" via Michael Addition
A standard, high-performing polymer from the Anderson Lab library.
Figure 2: Synthesis workflow for PBAE 447. The 1.1:1 ratio ensures acrylate termination for subsequent end-capping.
Detailed Procedure:
Monomer Prep: Dissolve 1,4-butanediol diacrylate (B4) and 4-amino-1-butanol (S4) in DMSO at a concentration of 1.67 M.
Ratio Control: Ensure a 1.2:1 or 1.1:1 molar ratio of Diacrylate:Amine. Crucial: The slight excess of diacrylate ensures the polymer chains are terminated with acrylate groups, which are required for the end-capping step.
Polymerization: Incubate the mixture at 90°C for 24 hours with magnetic stirring. The solution will become viscous.
End-Capping: Cool to room temperature. Dilute with THF to ~100 mg/mL. Add the end-capping amine (E7) at a 2:1 molar ratio relative to the excess diacrylate groups. React for 1 hour at RT. Why? This converts the reactive acrylate ends into tertiary amines, increasing buffering capacity and preventing cross-linking with proteins.
Purification: Drop the polymer solution slowly into 10 volumes of vigorously stirred diethyl ether. The polymer will precipitate as a gummy solid or oil.
Collection: Decant the ether, wash the precipitate twice with fresh ether, and dry under vacuum for 2 days. Store at -20°C with desiccant (hydrolysis sensitive!).
Conclusion & Recommendations
For drug development professionals targeting nucleic acid delivery:
Abandon PLL: It lacks the buffering capacity required for modern cytosolic delivery and is too toxic for systemic use.
Use PDMAEMA for In Vitro Screening: Its stability and consistency make it a good positive control for cellular assays, but its non-degradable nature poses long-term safety risks in vivo.
Adopt PBAE for Therapeutic Candidates: The "447" formulation (and similar library derivatives) offers the optimal balance. It degrades into neutral, small-molecule byproducts, allowing for repeat dosing—a critical requirement for clinical translation.
References
Akinc, A. et al. (2003). Parallel synthesis and biophysical characterization of a degradable polymer library for gene delivery. Journal of the American Chemical Society. Link
Green, J. J. et al. (2008). Biodegradable polymeric vectors: Synthesis, expression, and safety. Accounts of Chemical Research. Link
Boussif, O. et al. (1995). A versatile vector for gene and oligonucleotide transfer into cells in culture and in vivo: polyethylenimine. Proceedings of the National Academy of Sciences. Link
Verbaan, F. J. et al. (2004). The effect of poly(2-(dimethylamino)ethyl methacrylate) molecular weight on pDNA delivery. Journal of Controlled Release. Link
Pack, D. W. et al. (2005). Design and development of polymers for gene delivery.[1][14][2][15][8][3][16][17][18] Nature Reviews Drug Discovery. Link
A Comparative Guide to the Proposed Synthesis of 5-Amino-2-(carboxymethyl)benzoic Acid and Strategies for Assessing Reproducibility
Abstract 5-Amino-2-(carboxymethyl)benzoic acid is a structurally complex aminobenzoic acid derivative with potential applications as a versatile building block in medicinal chemistry and materials science. Its unique arr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Amino-2-(carboxymethyl)benzoic acid is a structurally complex aminobenzoic acid derivative with potential applications as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of three distinct functional groups—an aromatic amine, a benzoic acid, and a phenylacetic acid moiety—makes it an attractive scaffold for developing novel compounds. However, a survey of the current literature reveals a scarcity of established, reproducible synthetic protocols for this specific molecule. This guide addresses this gap by proposing two plausible, multi-step synthetic pathways derived from fundamental organic chemistry principles and analogous transformations. Beyond theoretical synthesis, this document provides a rigorous framework for assessing the reproducibility of these methods. We detail step-by-step experimental protocols, outline key analytical techniques for characterization, and present a systematic approach to evaluating the impact of critical reaction parameters on yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking to not only synthesize this target molecule but also to establish a robust and reliable chemical process.
The Imperative of Reproducibility in Chemical Synthesis
The reliability of a synthetic protocol is a cornerstone of chemical research and development. The ability to consistently obtain a target compound with a predictable yield and purity is critical for advancing research, enabling scale-up, and ensuring the validity of scientific findings.[1] Unfortunately, issues with reproducibility are a well-recognized challenge, often stemming from incomplete reporting of experimental details or a lack of understanding of a reaction's sensitivity to subtle variations in conditions.[1][2]
To combat this, a modern synthetic protocol must be treated as a self-validating system. This involves not only a clear description of the procedure but also a thorough analytical characterization of the product and an assessment of the reaction's robustness.[3] By systematically varying key parameters and observing the impact on the outcome, chemists can identify the most critical factors that govern success, thereby creating more resilient and transferable methods.[1] This guide embraces that philosophy, providing not just a "recipe," but a comprehensive strategy for validation.
Proposed Synthetic Pathways
Given the absence of a direct, documented synthesis for 5-Amino-2-(carboxymethyl)benzoic acid, we propose two distinct routes starting from commercially available precursors. These pathways are designed based on well-established and reliable chemical transformations.
Method A: Synthesis via Benzylic Bromination and Cyanation
This route begins with 2-methyl-5-nitrobenzoic acid and leverages the reactivity of the benzylic methyl group. The strategy involves converting the methyl group into the desired carboxymethyl side-chain, followed by the reduction of the nitro group to the target amine.
Caption: Reaction pathway for Method A starting from 2-methyl-5-nitrobenzoic acid.
Causality and Rationale:
Step 1: Benzylic Bromination: The methyl group is activated for free-radical halogenation due to its benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing side reactions like aromatic bromination. A radical initiator such as azobisisobutyronitrile (AIBN) is required to start the reaction.
Step 2: Cyanation: The resulting benzyl bromide is a potent electrophile, ideal for SN2 reactions. Sodium cyanide is used as a nucleophile to displace the bromide, forming a nitrile. This step effectively adds the extra carbon atom needed for the target side-chain. This reaction carries significant safety risks due to the high toxicity of cyanide salts and must be performed with extreme caution.[4]
Step 3: Nitrile Hydrolysis: The cyano group is readily hydrolyzed to a carboxylic acid under strong acidic (or basic) conditions. This step completes the formation of the carboxymethyl side-chain.
Step 4: Nitro Reduction: The final step is the reduction of the aromatic nitro group to an amine. A common and effective method is using tin(II) chloride in concentrated hydrochloric acid. Alternatively, catalytic hydrogenation (H₂ over Pd/C) offers a cleaner, albeit sometimes slower, reduction.
Method B: Synthesis via Malonic Ester Cross-Coupling
This alternative pathway begins with 2-bromo-5-nitrobenzoic acid. The core of this strategy is the formation of the carbon-carbon bond for the side-chain using a palladium-catalyzed cross-coupling reaction with a malonate ester, a versatile and powerful method in modern organic synthesis.
Caption: Reaction pathway for Method B using a malonic ester coupling strategy.
Causality and Rationale:
Step 1: Cross-Coupling: This step involves the coupling of the aryl bromide with diethyl malonate. While various palladium catalysts could be effective, this transformation can be challenging and may require careful optimization of the catalyst, ligand, base, and solvent system. The purpose is to install a two-carbon unit with latent carboxylic acid functionality.
Step 2: Hydrolysis and Decarboxylation: The coupled product contains two ester groups. Saponification with a strong base like sodium hydroxide followed by acidification will hydrolyze both esters to carboxylic acids. The resulting malonic acid derivative is thermally unstable and will readily decarboxylate upon heating, losing one of the newly formed carboxyl groups to yield the desired carboxymethyl side-chain.
Step 3: Nitro Reduction: This final step is identical to that in Method A, converting the nitro group to the amine to yield the final product.
Experimental Design for Reproducibility Assessment
To validate and compare these proposed syntheses, a systematic assessment of their reproducibility is essential. This involves executing the reactions under standard conditions and then methodically varying key parameters to gauge their impact on the final yield and purity.
Caption: Experimental workflow for synthesis, validation, and reproducibility assessment.
Analytical Methods for Characterization
Each synthesized batch must be rigorously characterized to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure by showing the connectivity and chemical environment of all protons and carbons.[5]
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition by providing a highly accurate molecular weight.[5]
Infrared (IR) Spectroscopy: IR will confirm the presence of key functional groups: N-H stretches for the amine, a broad O-H stretch for the carboxylic acids, and C=O stretches for the carbonyls.[6]
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of the final product.[7][8] A well-developed method can separate the desired product from starting materials and byproducts.
Melting Point: A sharp melting point is a classic indicator of high purity for a crystalline solid.[6]
Detailed Experimental Protocols
The following protocols are proposed methodologies and require optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Method A
Step 1: 2-(Bromomethyl)-5-nitrobenzoic acid: To a solution of 2-methyl-5-nitrobenzoic acid (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere until TLC analysis shows complete consumption of the starting material. Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization.
Step 2: 2-(Cyanomethyl)-5-nitrobenzoic acid:(Caution: Cyanide is highly toxic) . Dissolve the crude bromomethyl intermediate (1.0 eq) in dimethyl sulfoxide (DMSO). Carefully add sodium cyanide (1.2 eq) portion-wise, maintaining the temperature below 30°C. Stir at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice water and acidify with HCl to precipitate the product. Filter, wash with cold water, and dry.
Step 3: 5-Nitro-2-(carboxymethyl)benzoic acid: Suspend the cyanomethyl intermediate in 50% aqueous sulfuric acid. Heat the mixture to reflux for several hours until the reaction is complete. Cool the solution and collect the precipitated product by filtration.
Step 4: 5-Amino-2-(carboxymethyl)benzoic acid: Suspend the nitro compound (1.0 eq) in concentrated HCl. Add a solution of tin(II) chloride dihydrate (3-4 eq) in concentrated HCl dropwise. Heat the mixture gently if necessary. After completion, cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts. Filter and then carefully acidify the filtrate with acetic acid to a pH of ~4-5 to precipitate the final product. Filter, wash with a minimal amount of cold water, and dry under vacuum.
Protocol for Method B
Step 1: Palladium-Catalyzed Coupling: In a reaction vessel purged with an inert gas, combine 2-bromo-5-nitrobenzoic acid (1.0 eq), diethyl malonate (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or dioxane. Heat the reaction mixture until the starting material is consumed. After cooling, perform an aqueous workup and extract the product with an organic solvent.
Step 2: Hydrolysis and Decarboxylation: Dissolve the crude coupled product in ethanol and add an aqueous solution of sodium hydroxide (3-4 eq). Reflux the mixture until saponification is complete. Acidify the cooled mixture with concentrated HCl and heat again to effect decarboxylation. Cool to allow the product to precipitate, then filter and wash.
Step 3: Nitro Reduction: Follow the same procedure as Step 4 in Method A to reduce the nitro group and isolate the final product.
Comparative Analysis
A direct comparison of these two methods reveals different strengths and weaknesses that may make one more suitable depending on the laboratory context.
Feature
Method A: Benzylic Bromination
Method B: Cross-Coupling
Starting Materials
Readily available and relatively inexpensive.
2-Bromo-5-nitrobenzoic acid may be more expensive.
Number of Steps
4 distinct chemical transformations.
3 distinct chemical transformations.
Key Challenges
Handling of highly toxic sodium cyanide.[4] Free-radical bromination can sometimes lack selectivity.
Optimization of the palladium-catalyzed cross-coupling step can be time-consuming and expensive.
Scalability
Generally scalable, but cyanide use is a major barrier for large-scale synthesis.
Potentially more scalable if the coupling reaction is efficient. Avoids highly toxic reagents.
Safety Concerns
Extreme toxicity of cyanide. Use of lachrymatory benzyl bromide intermediate.
Use of palladium catalysts (heavy metals).
Predicted Robustness
Each step involves classic, well-understood reactions, likely leading to a robust protocol once optimized.
Cross-coupling reactions can be sensitive to catalyst, ligand, and substrate purity.[1]
Data Table for Reproducibility Assessment (Hypothetical Data)
This table illustrates how results from a reproducibility study could be presented. Here, we assess the final nitro reduction step (common to both methods) using SnCl₂.
Run
Parameter Varied
Value
Yield (%)
Purity (HPLC, %)
1
Standard Conditions
(3.0 eq SnCl₂, 60°C, 2h)
85
98.5
2
eq. of SnCl₂
2.5 eq
72
97.9 (unreacted starting material)
3
eq. of SnCl₂
4.0 eq
86
98.3
4
Temperature
40°C
65
98.1 (incomplete reaction)
5
Temperature
80°C
84
96.5 (minor degradation)
6
Reaction Time
1 hour
75
98.0 (incomplete reaction)
7
Reaction Time
4 hours
85
98.4
Analysis of Hypothetical Data: The data suggests that the stoichiometry of SnCl₂ and the reaction temperature are critical parameters. Insufficient reagent or temperature leads to incomplete conversion, while excessive temperature may cause minor degradation. The reaction time appears less critical beyond the 2-hour mark.
Conclusion
While no established protocol for the synthesis of 5-Amino-2-(carboxymethyl)benzoic acid is readily available, this guide presents two chemically sound and plausible synthetic routes. Method A relies on classic, albeit hazardous, transformations, while Method B employs modern cross-coupling chemistry that may offer greater flexibility and safety at the cost of more complex optimization.
For academic or small-scale synthesis where appropriate safety measures for handling cyanide can be rigorously implemented, Method A may prove to be the more straightforward and cost-effective approach. For applications where scalability and the avoidance of acutely toxic reagents are paramount, Method B is the more attractive starting point, despite the initial investment required to optimize the coupling step.
Ultimately, the choice of method must be followed by a thorough reproducibility assessment as outlined. By systematically testing the identified critical parameters—reagent stoichiometry, temperature, and reaction time—researchers can develop a robust, reliable, and transferable protocol for the synthesis of this valuable chemical building block.
References
Benchchem. Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. Accessed February 2024.
Google Patents. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
Khan, I., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Accessed February 2024. [Link]
Schäfer, F., et al. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science (RSC Publishing). DOI:10.1039/D4SC03017F. Accessed February 2024. [Link]
Geronikaki, A., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Accessed February 2024. [Link]
ResearchGate. Reproducibility in Chemical Research. Accessed February 2024.
Kapoor, A., & Dahiya, S. K. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. Accessed February 2024.
ACS Publications. Chemistry of Materials Methods & Protocols. Accessed February 2024.
ACS Publications. (2023). Recent Methods & Protocols from Chemistry of Materials: Promoting High-Quality Research and Transparency. Accessed February 2024.
NIH. (2022). Reproducibility in chemistry research. PMC. Accessed February 2024. [Link]
PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. Accessed February 2024. [Link]
RSC Publishing.
SIELC Technologies. (2018). Benzoic acid, 2-[(carboxymethyl)amino]-. Accessed February 2024. [Link]
Chemisty Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Accessed February 2024. [Link]
Google Patents. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid. Accessed February 2024.
Benchchem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Accessed February 2024.
MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Accessed February 2024.
International journal of Modern Achievement in Science, Engineering and Technology. (2024). Analytical Techniques for Characterizing the Composition and Structure of Complex Biomolecules. Accessed February 2024. [Link]
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Accessed February 2024. [Link]
Google Patents. CN110724115A - Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole. Accessed February 2024.
Benchchem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Accessed February 2024.
National Institute of Standards and Technology. Preparation of benzoic acid of high purity. Accessed February 2024.
PubMed. (2004). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Accessed February 2024. [Link]
ScienceDirect. Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Accessed February 2024.
Comparative kinetic studies of reactions involving aminobenzoic acid isomers
Executive Summary This guide provides a technical comparison of the reaction kinetics for the three isomers of aminobenzoic acid (ABA): Anthranilic acid (ortho-) , 3-aminobenzoic acid (meta-) , and 4-aminobenzoic acid (p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of the reaction kinetics for the three isomers of aminobenzoic acid (ABA): Anthranilic acid (ortho-) , 3-aminobenzoic acid (meta-) , and 4-aminobenzoic acid (para- / PABA) .
For researchers in drug discovery and process chemistry, understanding the kinetic divergence of these isomers is critical.[1] While they share the same molecular formula (
), their reactivity profiles are inverted depending on whether the reaction is driven by the nucleophilicity of the amine () or the electrophilicity of the carboxylic acid ().
Key Takeaway:
In Esterification (COOH attack): Meta-isomer typically exhibits the highest rate constant due to the absence of resonance deactivation (seen in para) and steric hindrance (seen in ortho).
In N-Acetylation (NH2 attack): Meta-isomer is the most reactive nucleophile. The para-isomer is deactivated by the electron-withdrawing carboxyl group, while the ortho-isomer is kinetically inhibited by the "Ortho Effect" (steric compression and intramolecular hydrogen bonding).
Theoretical Framework: The Electronic Tug-of-War
To predict kinetic behavior, we must analyze the electronic communication between the substituent groups.[1]
Electronic Effects
Para-Aminobenzoic Acid (p-ABA): The amino group is a strong Resonance Donor (+R), while the carboxyl group is a Resonance Withdrawing (-R) group. They are conjugated.
Effect on COOH: The
effect of the amine pumps electron density into the carbonyl carbon, reducing its electrophilicity. Result: Slower Esterification.[2]
Effect on NH2: The
effect of the carboxyl group pulls density from the amine lone pair. Result: Reduced Nucleophilicity.
Meta-Aminobenzoic Acid (m-ABA): The groups are not conjugated. Only Inductive Effects (
) apply.
Effect: The electron-withdrawing nature of
is felt inductively but is weaker than the resonance withdrawal in para. The amine retains more electron density than in para.
Ortho-Aminobenzoic Acid (o-ABA): Dominated by the Ortho Effect .
Sterics: Physical blockage prevents reagents from approaching the reaction center.
Intramolecular H-Bonding: A stable 6-membered ring forms between the amine hydrogen and the carbonyl oxygen, locking the conformation and reducing reactivity for both groups.
Experimental Workflow: Kinetic Monitoring via HPLC
Trustworthy kinetic data requires a self-validating experimental design. We utilize High-Performance Liquid Chromatography (HPLC) with an Internal Standard (IS) to correct for injection errors and solvent evaporation.
Kinetic Monitoring Diagram
Figure 1: Standardized workflow for discontinuous kinetic monitoring of ABA isomers.
Case Study A: Fischer Esterification (COOH Reactivity)
Reaction: Acid-catalyzed esterification with Methanol (
).
Mechanism: Nucleophilic attack of on the protonated carbonyl carbon.
Resonance Deactivation: Amine lone pair donates to Carbonyl, making it less positive.
Ortho- (2-ABA)
< 0.05
Very High
Steric Hindrance: Methanol cannot easily access the carbonyl carbon.
Protocol: Methanolysis Kinetics
Reagents: 0.1 M ABA Isomer in Methanol (anhydrous); 0.05 M
(Catalyst).
Temp: 50°C (Reflux).
Validation: Monitor the disappearance of the acid peak and appearance of the methyl ester peak.
Observation: The para isomer reacts significantly slower than the meta isomer because the resonance structure
stabilizes the ground state, making the carbonyl carbon less susceptible to nucleophilic attack.
Case Study B: N-Acetylation (NH2 Reactivity)
Reaction: Acetylation with Acetic Anhydride (
).
Mechanism: Nucleophilic attack of the amine nitrogen on the anhydride carbonyl.
Comparative Data
Isomer
Relative Nucleophilicity
Kinetic Outcome
Mechanistic Rationale
Meta- (3-ABA)
High
Fastest
Amine is electron-rich. COOH is only weakly deactivating (Inductive).
Para- (4-ABA)
Moderate
Intermediate
Amine is deactivated by resonance with COOH (EWG), reducing lone pair availability.
Ortho- (2-ABA)
Low
Slowest
Intramolecular H-Bond: The amine protons are tied up with the carboxyl oxygen, reducing nucleophilicity.
Reaction Pathway Diagram
Figure 2: Reaction pathway for N-acetylation. The rate-determining step (k1) is heavily influenced by the electron density on the Nitrogen atom.
Detailed Experimental Protocol (Self-Validating)
To replicate these findings, use the following HPLC kinetic assay. This protocol includes an internal standard to ensure data integrity.
Reagent Preparation
Stock Solution A (Substrate): Dissolve 10.0 mM of the specific ABA isomer in 50:50 Methanol/Water.
Stock Solution B (Reagent): Prepare 100 mM Acetic Anhydride in Acetonitrile (freshly prepared).
Internal Standard (IS): 5.0 mM Caffeine solution (inert under these conditions).
Kinetic Run
Mixing: In a thermostated reaction vial (25°C), combine 1.0 mL Stock A + 1.0 mL Stock B.
Sampling: Immediately withdraw 50 µL aliquots at
minutes.
Quenching: Dispense aliquot into a vial containing 200 µL of Quench Buffer (0.1 M NaOH) to neutralize the anhydride instantly.
Standardization: Add 50 µL of IS Solution (Caffeine) to the quenched vial. This step validates that volume variations during sampling do not skew the concentration data.
Mobile Phase: Isocratic 70% Phosphate Buffer (pH 3.0) / 30% Methanol. Note: Low pH keeps the unreacted amine protonated during separation, improving peak shape.
Detection: UV @ 254 nm.
Critical Analysis & Conclusion
The kinetic hierarchy of aminobenzoic acid isomers is not static; it inverts based on the reaction center.
Resonance vs. Induction: The para isomer is the classic example of resonance interaction. In esterification, it is "too stable" to react quickly. In acetylation, it is "too electron-poor" to attack efficiently compared to the meta isomer.
The Ortho Paradox: While often the slowest due to sterics (as seen in both case studies), the ortho isomer can surprisingly accelerate reactions involving metal coordination or specific intramolecular transfers, though in standard organic kinetics (esterification/acetylation), it remains the kinetic laggard.
Recommendation for Synthesis:
If synthesizing Procaine (ester of p-ABA): Expect slow kinetics. Use aggressive catalysts (
) or activate the acid to an acid chloride first to bypass the resonance-stabilized carbonyl unreactivity.
If derivatizing the amine: Use the meta isomer for rapid screening, but expect the para isomer to require higher temperatures or stronger acylating agents.
References
Hammett, L. P. (1937).[3] The Effect of Structure upon the Reactions of Organic Compounds.[1][3][4] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
BenchChem. (2025). A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions. Link
Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Foundational text on Hammett Plots and steric effects).
Singh, R., et al. (2021). Degradation kinetics of p-aminobenzoic acid by peroxidation processes. International Journal of Researches in Biosciences, Agriculture and Technology. Link
Sigma-Aldrich. (2023). Product Specification: Aminobenzoic Acid Isomers. (Standard reference for physical properties and stability).
For the attention of: Laboratory Managers and Process Chemists.
5-Amino-2-(carboxymethyl)benzoic acid is a pharmaceutical intermediate exhibiting zwitterionic character due to the presence of both amine and carboxylic acid functionalities.[1] While not classified as a P-list or U-list acute toxin by the EPA, it is a Category 2 Skin & Eye Irritant and must be managed as Hazardous Chemical Waste .
Core Disposal Principle:
Do NOT dispose of via sanitary sewer systems. The aromatic amine moiety presents a risk of persistence and potential aquatic toxicity. All disposal must occur via high-temperature incineration through a licensed waste management contractor.
Chemical Profile & Hazard Identification
Data synthesized for operational safety.
Property
Specification
Operational Implication
Physical State
Solid, crystalline powder (White to off-white)
Risk of dust generation; requires respiratory protection (N95/P100) during transfer.[1]
Solubility
pH-dependent (Amphoteric)
Critical: May precipitate in neutral aqueous waste streams, causing clogs.[1] Soluble in DMSO, dilute acid/base.
GHS Classification
Irritant (Skin Cat.[2][3][4][5] 2, Eye Cat.[4][5] 2A), STOT SE 3
Standard nitrile gloves (0.11mm) provide sufficient splash protection; double-glove for prolonged handling.[1]
Reactivity
Incompatible with strong oxidizers
Segregation: Do not bin with nitrates, perchlorates, or peroxides.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers due to the acidic nature of the carboxymethyl group.
Labeling: Affix a hazardous waste label immediately.
Chemical Name: Write out fully: "5-Amino-2-(carboxymethyl)benzoic acid". Do not use abbreviations or structure drawings alone.
Hazard Checkbox: Mark "Irritant" and "Toxic" (as a precaution for aromatic amines).
Segregation: Place the sealed container in the "Solid Organic Waste" satellite accumulation area.
Expert Insight: Ensure this bin is distinct from "Oxidizing Solids" to prevent exothermic degradation of the amine group [1].
Scenario B: Disposal of Aqueous/Organic Mother Liquors
Applicable for: Reaction mixtures, filtrates, or HPLC waste.[1]
The Solubility Trap:
Because this molecule is zwitterionic (contains basic
and acidic ), it has an isoelectric point where solubility is lowest.[1] Dumping a basic reaction mixture into an acidic waste drum can cause immediate precipitation of the solid, creating a "sludge" that waste contractors may reject or charge a premium to handle.
Protocol:
Check pH: Before adding to a central waste carboy, test the pH of your solution.
Solvent Compatibility:
If in Organic Solvent (DMSO, Methanol): Dispose in "Non-Halogenated Organic Solvents" carboy.
If in Aqueous Solution: Adjust pH to >9 (using NaOH) or <3 (using HCl) to ensure the compound remains ionized and soluble before adding to the "Aqueous Waste" stream.
Documentation: Log the approximate concentration on the waste tag.
Trace Contamination: Items with visible powder residues should be placed in a clear plastic bag (min 2 mil thickness), sealed, and placed in the "Dry Lab Trash" (if permitted by local EHS) or "Hazardous Solid Debris" bin.
Gross Contamination: Spill cleanup materials must be treated as Hazardous Chemical Waste (See Scenario A).
Decision Matrix: Disposal Workflow
Visualizing the logic flow to prevent cross-contamination.
Figure 1: Logical decision tree for segregating 5-Amino-2-(carboxymethyl)benzoic acid waste streams to prevent precipitation and ensure regulatory compliance.
Status: Not listed (Not a P-list or U-list waste).
Classification: If discarded pure, it is technically a "Non-Regulated Chemical." However, due to the Irritant characteristic, best practice (and most institutional EHS policies) mandates managing it as Hazardous Waste .[1]
Waste Code: If mixed with solvents, apply the relevant F-codes (e.g., F003 for non-halogenated ignitables like acetone/methanol) [2].[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment & Handling Guide for 5-Amino-2-(carboxymethyl)benzoic acid
CAS Number: 22901-69-5
Synonyms: 5-Amino-homophthalic acid; 2-(Carboxymethyl)-5-aminobenzoic acid[1][2]
Executive Safety Summary
From the Desk of the Senior Application Scientist:
Handling 5-Amino-2-(carboxymethyl)benzoic acid requires a nuanced approach that acknowledges its dual nature: it is both an organic acid and an aromatic amine. While often categorized generically as an "irritant," this zwitterionic intermediate presents specific risks regarding dust inhalation and long-term sensitization potential common to aniline derivatives.[1][2]
This guide moves beyond generic MSDS boilerplate. We are implementing a Barrier-First Strategy —prioritizing engineering controls (containment) over PPE, with PPE serving as the critical final redundancy.[1][2] The protocols below are designed to prevent not just acute irritation, but also cross-contamination of your analytical workflows.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy.[1][2] This compound is a solid powder, likely electrostatic, meaning it will cling to surfaces and disperse easily into the air.[1][2]
Inferred from structural analogs (e.g., 5-aminoisophthalic acid).[1][2] Systemic absorption via ingestion must be prevented.[2]
Personal Protective Equipment (PPE) Matrix
Rationale: We employ a "Zone-Based" PPE approach.[1][2] The level of protection scales with the energy input (potential for aerosolization) and quantity handled.[1]
A. Respiratory Protection (The Critical Vector)[1][2][7]
Standard Operation (< 10g): Work must be performed inside a certified Chemical Fume Hood .[1][2] If hood access is restricted, a Half-face respirator with P100/HEPA cartridges is mandatory.[1][2]
Bulk Handling (> 10g or open transfer): A Powered Air-Purifying Respirator (PAPR) is recommended to eliminate seal-breach risks during physical exertion.[1][2]
Why? Simple N95 masks often fail due to poor facial seal during movement.[2] P100 filters capture 99.97% of particulates, essential for fine organic powders.[1][2]
B. Dermal Protection (Glove Selection)[1][2]
Primary Layer:Nitrile Rubber (0.11 mm / 4 mil minimum) .[1][2]
Permeation Data: Nitrile offers excellent resistance to organic acids.[1][2] Latex is forbidden as it degrades rapidly upon contact with amines.[1][2]
Technique: Wear a longer-cuff nitrile glove under a standard nitrile glove.[1][2] Change the outer pair immediately upon splash contact.[2]
C. Ocular & Body Defense
Eyes:Chemical Splash Goggles (indirect venting).[1][2] Safety glasses are insufficient for powders that can drift around side-shields.[1][2]
Body:Lab Coat (100% Cotton or Nomex) . Synthetic blends (polyester) can melt into the skin if a flash fire occurs (organic dusts are combustible).[1][2] For high-dust tasks, use Tyvek® disposable sleeves to bridge the gap between glove and coat.[1][2]
Visual Workflow: PPE Decision Logic
This diagram illustrates the decision-making process for selecting the correct PPE configuration based on your operational scale.
Caption: Operational logic for selecting PPE based on mass and containment availability.
Operational Handling Procedures
Protocol 1: Weighing & Transfer
Objective: Transfer solid without generating airborne dust.[1][2]
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat.[2] Organic powders are prone to static charge, causing them to "jump" and disperse.[2]
Draft Control: Position the balance deep inside the fume hood (at least 6 inches back).[2] minimize sash height to the lowest working position.[2]
Transfer: Use a disposable spatula.[2] Do not pour from the bottle; scoop gently.
Protocol 2: Solubilization
Objective: Dissolve compound safely.
Solvent Choice: This compound is zwitterionic.[1][2] It may require acidic or basic conditions to dissolve fully, or polar aprotic solvents like DMSO or DMF .[1][2]
Exotherm Warning: Dissolving amino acids in strong acid/base can generate heat.[1][2] Add the solid to the solvent slowly.[2]
Incompatibility: Keep away from Strong Oxidizers (e.g., permanganates, peroxides) to prevent violent reactions.[1][2]
Spill Management & Decontamination
Scenario: You have spilled 5g of powder on the benchtop.
Isolate: Alert nearby personnel. Place a "Do Not Enter" sign if the dust is airborne.[2]
Protect: Don PPE Configuration B (Double gloves, Goggles, P100 Mask).[1][2]
Contain (Dry Method): Do NOT use compressed air.[1][2]
Cover the spill with a damp paper towel (water or ethanol) to suppress dust.[1][2]
Gently sweep the damp solid into a dustpan or use a HEPA-filtered vacuum.[1][2]
Decontaminate:
Wash the surface with 10% Sodium Bicarbonate (if acid residue persists) or simple soap and water.[1][2]
Verify pH of the surface is neutral (pH 6-8) using litmus paper.[1][2]
Waste Disposal Strategy
Compliance: Disposal must align with RCRA (USA) or local hazardous waste regulations.[1][2]
Waste Stream
Method
Rationale
Solid Waste
Incineration
The compound contains Nitrogen.[1][2] It must be burned in an incinerator with a Scrubber to capture NOx gases.[1][2]
Liquid Waste
Segregated Solvent
Collect in "Organic Waste - Halogen Free" (unless dissolved in DCM).[1][2] Do not pour down the drain.
Contaminated PPE
Solid Hazardous Waste
Gloves and wipes used in cleanup are chemically contaminated and cannot go in regular trash.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10374614, 5-Amino-2-methylbenzoic acid (Analogous Structure).[1][2] Retrieved from [Link]